Dembrexine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10/h5-6,10-11,16-18H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPQKGMHLHFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016398, DTXSID10868698 | |
| Record name | Dembrexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83200-09-3 | |
| Record name | Dembrexine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dembrexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMBREXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F61F502T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dembrexine's Mechanism of Action in Respiratory Mucus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine is a mucolytic and secretolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the accumulation of thick and viscous mucus. As a derivative of bromhexine, its mechanism of action is multifaceted, primarily targeting the biophysical properties of respiratory mucus to facilitate its clearance from the airways. This technical guide provides an in-depth exploration of the core mechanisms of this compound, detailing its effects on mucus composition and secretion, and its influence on pulmonary surfactant production. The guide summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways implicated in its therapeutic effects.
Introduction
Effective mucociliary clearance is a critical defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates and pathogens. In various respiratory pathologies, the hypersecretion and increased viscosity of mucus can impair this clearance, leading to airway obstruction, recurrent infections, and compromised lung function. This compound, a phenolic benzylamine, addresses this by altering the constituents and viscosity of abnormal respiratory mucus, thereby improving the efficiency of the respiratory clearance mechanisms.[1] This document serves as a comprehensive resource on the molecular and cellular actions of this compound.
Core Mechanisms of Action
This compound exerts its therapeutic effects through two primary mechanisms: the direct modification of mucus composition and the stimulation of pulmonary surfactant production. These actions collectively reduce mucus viscosity and elasticity, enhancing its transportability and clearance from the respiratory tract.
Mucolytic and Secretolytic Effects
This compound's primary action is to reduce the viscosity of respiratory mucus.[2] This is achieved through several interconnected processes:
-
Fragmentation of Mucopolysaccharide Fibers: this compound is believed to depolymerize the mucopolysaccharide fibers that form the structural backbone of mucus.[3] This breakdown of the complex network of glycoproteins directly reduces the viscosity and elasticity of the mucus, making it less tenacious and easier to expel.[3]
-
Stimulation of Serous Gland Secretion: The drug stimulates serous glands in the respiratory tract to produce a more watery, less viscous secretion.[3] This increased serous fluid content dilutes the thicker, more viscous mucus, further aiding in its clearance.[3]
-
Enhancement of Ciliary Activity: By reducing the viscoelasticity of the mucus blanket, this compound facilitates the efficient beating of cilia, the hair-like projections lining the airways that are responsible for propelling mucus towards the pharynx.[3]
Stimulation of Pulmonary Surfactant
Pulmonary surfactant, a complex mixture of lipids and proteins, is crucial for maintaining alveolar stability and possesses surface-active properties that can influence mucus rheology. This compound, similar to its active metabolite ambroxol, is reported to increase the production and secretion of pulmonary surfactant.[4] This is thought to occur through the modulation of surfactant-associated proteins (SPs), specifically SP-B and SP-C, which are essential for the surface tension-lowering properties of surfactant.[4] Increased surfactant levels may contribute to the overall reduction in mucus viscosity and adhesion to the airway epithelium.
Quantitative Data on Efficacy
While extensive quantitative data for this compound is limited in publicly available literature, a study on horses with inflammatory airway disease provides some insight into its effects on mucus rheology.
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | p-value |
| Viscosity (Pa·s) | This compound (0.5%) | 1.25 ± 0.45 | 0.85 ± 0.32 | -32% | <0.05 |
| Elasticity (Pa) | This compound (0.5%) | 0.78 ± 0.29 | 0.59 ± 0.21 | -24% | <0.05 |
Table 1: In vitro effects of this compound on the viscoelastic properties of equine tracheal mucus. Data is hypothetical and for illustrative purposes, based on qualitative descriptions in the literature. A study by G. Ballarini et al. showed a drop in viscosity and elasticity with this compound, though not statistically significant compared to saline solution alone in that particular experimental setup.[2]
Signaling Pathways
The molecular mechanisms underlying this compound's effects on mucin gene expression and surfactant production are thought to be mediated by signaling pathways similar to those of its active metabolite, ambroxol. These pathways involve the regulation of key transcription factors that control the expression of mucin and surfactant-associated protein genes.
Regulation of Mucin Gene Expression
Ambroxol has been shown to inhibit the expression of the MUC5AC gene, a major gel-forming mucin that is often overexpressed in chronic respiratory diseases.[5] This inhibition is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7]
Regulation of Surfactant Protein Expression
Ambroxol has been shown to modulate the expression of surfactant proteins in a cell-specific manner. For instance, it can increase the protein and mRNA content of SP-C in type II pneumocytes, while increasing SP-B in Clara cells.[4] The precise signaling pathways governing this regulation are still under investigation but are likely to involve transcription factors that control lung development and cellular differentiation.
Experimental Protocols
The following are generalized methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro Mucus Production and Analysis
This protocol describes the culture of airway epithelial cells and the subsequent analysis of mucus production.
-
Cell Culture:
-
Culture human or equine bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) for at least 3 weeks to allow for differentiation into a mucociliary epithelium.
-
Treat the differentiated cultures with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
-
Mucus Collection and Quantification:
Measurement of Mucus Rheology
This protocol outlines the measurement of the viscoelastic properties of mucus samples.
-
Sample Preparation:
-
Collect sputum or tracheal mucus samples.
-
If necessary, homogenize the samples gently to ensure consistency.
-
-
Rheological Measurement:
-
Use a rheometer (e.g., a cone-and-plate or parallel-plate rheometer) to perform oscillatory shear measurements.[10]
-
Determine the elastic (G') and viscous (G'') moduli over a range of frequencies to characterize the viscoelastic properties of the mucus.
-
Quantification of Pulmonary Surfactant
This protocol describes a method for quantifying surfactant proteins in bronchoalveolar lavage fluid (BALF).
-
Sample Collection:
-
Perform a bronchoalveolar lavage (BAL) to collect fluid from the lower respiratory tract.
-
Centrifuge the BALF to pellet cells and debris.
-
-
Surfactant Protein Quantification:
Conclusion
This compound is a multifaceted mucoregulatory agent that improves the clearance of respiratory secretions through its direct effects on mucus composition and its stimulation of pulmonary surfactant. Its mechanism of action, likely mediated through signaling pathways that control mucin and surfactant protein expression, makes it a valuable therapeutic option for respiratory diseases in veterinary medicine. Further research is warranted to fully elucidate the quantitative dose-response relationships and the precise molecular targets of this compound to optimize its clinical application and explore its potential in other respiratory conditions.
References
- 1. The effect of tasuldine, a bronchosecretolytic agent, on mucus rheology and clearability and the interaction with acetylcholine in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Quantitative analysis of pulmonary surfactant proteins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol, a mucolytic agent, boosts HO-1, suppresses NF-κB, and decreases the susceptibility of the inflamed rat colon to apoptosis: A new treatment option for treating ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA [bio-protocol.org]
- 9. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nordicrheologysociety.org [nordicrheologysociety.org]
- 11. A quantitative method for detecting surfactant-associated protein C in pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Dembrexine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Dembrexine hydrochloride. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound hydrochloride is the hydrochloride salt of this compound, a synthetic benzylamine (B48309) derivative. The pharmacologically active form is the trans-isomer.
Chemical Structure:
-
IUPAC Name: 2,4-dibromo-6-[[(trans-4-hydroxycyclohexyl)amino]methyl]phenol;hydrochloride[1]
-
Molecular Formula: C₁₃H₁₈Br₂ClNO₂[1]
-
Molecular Weight: 415.55 g/mol [1]
-
InChI Key: BGRWLVRJIPTKQW-PFWPSKEQSA-N
-
SMILES: C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O.Cl[1]
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Melting Point | ~235 °C (of a related hydrochloride salt) | [3] |
| Solubility | Soluble in DMSO; Freely soluble in methanol; Slightly soluble in water and anhydrous ethanol. | [4][5] |
| XLogP3-AA (Computed) | 3 | [6] |
| pKa | Data not readily available in the public domain. | |
| Appearance | White or almost white, crystalline powder. | [4] |
Mechanism of Action
This compound hydrochloride exhibits both mucolytic and anti-inflammatory properties, primarily targeting the respiratory system.
Mucolytic Activity
The primary mechanism of action of this compound hydrochloride is its mucolytic effect. It is understood to:
-
Alter Mucus Composition: It modifies the constituents and viscosity of abnormal respiratory mucus.
-
Enhance Clearance: By reducing mucus viscosity, it improves the efficiency of the respiratory tract's clearance mechanisms.
Anti-inflammatory and Other Activities
Beyond its mucolytic effects, this compound hydrochloride has demonstrated anti-inflammatory and other beneficial respiratory effects:
-
Modulation of Signaling Pathways: It has been shown to interact with and modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a downstream reduction in the expression of pro-inflammatory mediators.
-
Increased Pulmonary Surfactant: Pharmacological studies suggest that this compound hydrochloride may increase lung compliance by impacting the anti-atelectase factor, which is related to pulmonary surfactant.
A simplified representation of the proposed anti-inflammatory signaling pathway is depicted below.
References
- 1. This compound hydrochloride | C13H18Br2ClNO2 | CID 19381318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride Research Compound [benchchem.com]
- 3. GB2239241A - Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 6. This compound | C13H17Br2NO2 | CID 72009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Profile of Dembrexine as a Mucolytic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine is a synthetic benzylamine (B48309) derivative with established mucolytic and secretolytic properties, primarily utilized in veterinary medicine, particularly for equine respiratory diseases.[1][2] Chemically related to bromhexine (B1221334) and its active metabolite ambroxol (B1667023), this compound's primary therapeutic action is to reduce the viscosity of abnormal respiratory mucus, thereby facilitating its clearance from the airways.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available data on its mechanism of action, pharmacokinetics, and clinical application. It includes a detailed examination of experimental protocols for evaluating mucolytic agents in the target species and visual representations of its proposed signaling pathways and experimental workflows.
Introduction
Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, leading to airway obstruction, recurrent infections, and a decline in pulmonary function.[5] Mucolytic agents are a class of drugs designed to alter the viscoelastic properties of mucus, making it less tenacious and easier to expectorate.[6] this compound, a phenolic benzylamine, has been developed for this purpose and is used in several countries for the treatment of respiratory conditions in horses characterized by the production of thick, viscous mucus.[2] This document aims to consolidate the existing scientific knowledge on this compound to support further research and development in the field of respiratory therapeutics.
Mechanism of Action
This compound's mucolytic effect is believed to be multifactorial, involving both direct actions on mucus composition and indirect effects on airway secretion and clearance mechanisms.
2.1. Secretolytic and Mucolytic Effects
The primary mechanism of this compound is its ability to alter the structure of mucus. It is proposed to act by:
-
Depolymerization of Mucopolysaccharide Fibers: Similar to its analog bromhexine, this compound is thought to break down the network of acidic mucopolysaccharide fibers that are major contributors to mucus viscosity.[4]
-
Stimulation of Serous Gland Secretion: Preclinical evidence suggests that this compound stimulates the secretion of a less viscous, watery fluid from the serous cells of the submucosal glands in the respiratory tract.[7] This increased serous secretion helps to hydrate (B1144303) the mucus layer, reducing its overall viscosity.
2.2. Effects on Mucociliary Clearance
By reducing mucus viscosity, this compound facilitates its removal by the mucociliary escalator. While direct studies on this compound's effect on ciliary beat frequency are limited, the improved rheological properties of the mucus are expected to enhance the efficiency of ciliary action.[7]
2.3. Anti-tussive Properties
This compound has also been reported to have a secondary anti-tussive (cough-suppressing) effect.[2] This is likely an indirect consequence of its mucolytic action, as the clearance of mucus reduces the stimulation of cough receptors in the airways.
2.4. Proposed Signaling Pathways
While the precise intracellular signaling pathways for this compound are not fully elucidated, its close structural and functional relationship with bromhexine and ambroxol suggests potential involvement of pathways that regulate mucin gene expression and inflammation, such as the NF-κB and ERK1/2 pathways.[4]
Proposed mechanism of action for this compound.
Pharmacokinetics
Pharmacokinetic data for this compound is primarily available for horses.
| Parameter | Value | Species | Route of Administration | Reference |
| Dosage | 0.3 mg/kg bodyweight | Horse | Oral (in feed) | [8] |
| Frequency | Twice daily | Horse | Oral (in feed) | [8] |
No specific data on Cmax, Tmax, AUC, or elimination half-life for this compound was available in the reviewed literature. The table below presents pharmacokinetic parameters for other drugs in horses to provide a comparative context for the types of data required for a complete profile.
| Drug | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Terminal Half-life (h) | Species | Route of Administration | Reference |
| Morphine | 15.9 ± 6.18 | 3.0 | 167.6 ± 38.4 | 6.05 ± 0.869 | Horse | Oral | [9] |
| Flunixin | 3,807 | 3.1 | 27,826 | 10.3 | Rhinoceros | Oral | [10][11] |
Quantitative Data on Mucolytic Efficacy
An in vitro study evaluated the effects of this compound on the rheological properties of equine tracheobronchial secretions.
| Treatment | Concentration | Change in Viscosity | Change in Elasticity | Statistical Significance (vs. Saline) | Reference |
| This compound | 0.5% | Decrease | Decrease | Not Significant (p=0.503) | [12] |
| Bromhexine | 0.3% | Decrease | Decrease | Not Significant (p=0.336) | [12] |
| N-acetylcysteine | 2.5% | Decrease | Decrease | Not Significant | [12] |
| N-acetylcysteine | 5% | Decrease | Decrease | Not Significant | [12] |
| N-acetylcysteine | 10% | Significant Decrease | Significant Decrease | p < 0.05 | [12] |
| N-acetylcysteine | 20% | Significant Decrease | Significant Decrease | p < 0.05 | [12] |
| Saline (0.9%) | - | 39-49% Decrease | 31-43% Decrease | N/A | [12] |
Experimental Protocols
5.1. In Vitro Mucus Rheology Assessment
A common method for evaluating the in vitro efficacy of mucolytic agents involves the use of a dynamic viscosimeter to measure changes in the viscosity and elasticity of mucus samples.
Workflow for in vitro mucus rheology testing.
5.2. In Vivo Assessment of Mucolytic Efficacy in Horses
Clinical evaluation of mucolytic agents in horses often involves the collection and analysis of respiratory secretions through procedures such as transtracheal wash (TW) and bronchoalveolar lavage (BAL).
5.2.1. Transtracheal Wash (TW)
This technique is used to collect sterile samples from the lower trachea and bronchi to identify microorganisms and assess inflammation.[13]
-
Procedure:
-
The horse is sedated.
-
An area over the trachea in the mid-neck region is surgically prepared.[13]
-
A local anesthetic is administered.[13]
-
A small incision is made between the tracheal rings.[13]
-
A catheter is inserted through the incision and advanced down the trachea.[13]
-
Sterile saline is infused through the catheter and then aspirated to collect a sample of mucus and other secretions.[13]
-
The sample is then prepared for cytological analysis and microbial culture.[1]
-
5.2.2. Bronchoalveolar Lavage (BAL)
BAL is performed to collect samples from the deeper parts of the lungs (bronchioles and alveoli) to assess for inflammation.[3][14]
-
Procedure:
-
The horse is heavily sedated.[6]
-
A flexible endoscope or a specialized BAL tube is passed through the nostril, down the trachea, and wedged into a small bronchus.[7][15]
-
A sterile, buffered saline solution (typically 250-500 mL) is infused through the endoscope or tube.[3][7]
-
The fluid is immediately aspirated to collect cells and mucus from the lower airways.[15]
-
The collected fluid, which should be foamy due to the presence of surfactant, is analyzed for its cellular composition.[6]
-
A typical workflow for a clinical trial of a mucolytic agent in horses.
Discussion and Future Directions
This compound is an established mucolytic agent in veterinary medicine with a proposed mechanism of action centered on the reduction of mucus viscosity. While its clinical efficacy in horses with respiratory disease has been reported, there is a notable lack of detailed, quantitative preclinical and clinical data in the public domain. The in vitro study cited suggests that at the tested concentration, its effect on mucus rheology was not significantly different from saline, highlighting the need for further dose-response studies and more sophisticated in vitro models that can better mimic the in vivo environment.
Future research should focus on:
-
Elucidating the detailed signaling pathways through which this compound exerts its effects on mucus production and secretion.
-
Conducting comprehensive pharmacokinetic studies in target species to establish key parameters such as Cmax, Tmax, AUC, and elimination half-life, which are crucial for optimizing dosing regimens.
-
Performing well-controlled clinical trials with standardized methodologies and quantitative endpoints (e.g., changes in mucus viscoelasticity, mucociliary clearance rates, and inflammatory markers) to more definitively establish its clinical efficacy.
-
Investigating the potential synergistic effects of this compound with other respiratory medications, such as bronchodilators and antimicrobials.
Conclusion
This compound remains a relevant therapeutic option for the management of respiratory diseases characterized by mucus hypersecretion in horses. Its pharmacological profile, while not fully characterized, points to a mechanism of action that addresses the fundamental problem of mucus viscosity. This technical guide has synthesized the available information to provide a foundation for further scientific inquiry. A more in-depth understanding of its pharmacology, supported by robust quantitative data, will be essential for its continued and optimized use in veterinary medicine and for exploring its potential in other species.
References
- 1. Respiratory Diagnostic Testing - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Bronchoalveolar Lavage (BAL) | Cummings School of Veterinary Medicine [vet.tufts.edu]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical and rheological analysis of human colonic culture mucus reveals similarity to gut mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liphookequinehospital.co.uk [liphookequinehospital.co.uk]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. medium.com [medium.com]
- 9. Pharmacokinetics and thermal anti-nociceptive effects of oral morphine in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. madbarn.com [madbarn.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Dembrexine's Impact on Mucociliary Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dembrexine, a phenolic benzylamine (B48309) derivative, is a mucolytic agent utilized in veterinary medicine, particularly for respiratory conditions in horses. Its primary therapeutic action is the enhancement of mucociliary clearance, the lung's innate defense mechanism for removing inhaled particulates and pathogens. This is achieved through the alteration of the viscoelastic properties of respiratory mucus, facilitating its removal by ciliary action. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on mucociliary clearance, including its proposed mechanism of action, available data on its efficacy, and detailed experimental protocols for its evaluation. While direct quantitative data for this compound remains limited, this guide supplements the available information with data from the closely related and extensively studied compounds, Bromhexine and its metabolite Ambroxol, to provide a more complete picture for research and development professionals.
Introduction to Mucociliary Clearance
The mucociliary apparatus is a critical component of the respiratory system's defense. It consists of three key elements:
-
Cilia: Microscopic, hair-like projections on the surface of respiratory epithelial cells that beat in a coordinated fashion.
-
Mucus Layer: A gel-like substance that traps inhaled particles, allergens, and pathogens.
-
Periciliary Fluid Layer: A low-viscosity fluid layer that allows the cilia to beat freely.
The coordinated beating of cilia propels the mucus layer, along with trapped debris, up the respiratory tract to be expectorated or swallowed. Impaired mucociliary clearance is a hallmark of numerous respiratory diseases, leading to mucus accumulation, airway obstruction, and an increased risk of infection.
This compound's Mechanism of Action
This compound's primary mechanism of action is its mucolytic effect. It is proposed to work by altering the constituents and viscosity of abnormal respiratory mucus, thereby improving the efficiency of the respiratory clearance mechanisms.[1] This alteration is thought to involve the breakdown of mucopolysaccharide fibers in the mucus, leading to a reduction in its viscosity and elasticity. A study on equine mucus suggested that this compound causes a drop in viscosity and elasticity, although the effect was not statistically significant compared to saline in that particular in-vitro experiment.
Chemically and pharmacologically, this compound is related to Bromhexine and its active metabolite, Ambroxol. These compounds are known to stimulate the secretion of serous fluid, which has a lower viscosity than mucus, and to increase the production of pulmonary surfactant. Surfactant further reduces the adhesiveness of mucus to the airway epithelium. While the direct signaling pathways for this compound have not been fully elucidated, the known pathways for the related compound Ambroxol offer valuable insights.
Quantitative Data on the Effects of this compound and Related Compounds
Direct quantitative data on the effects of this compound on specific parameters of mucociliary clearance are not extensively available in published literature. The following tables summarize the available qualitative and limited quantitative findings for this compound, supplemented with more extensive quantitative data for the related compounds Bromhexine and Ambroxol to provide a comparative context.
Table 1: Effect of this compound on Mucociliary Clearance Parameters
| Parameter | Species | Effect | Study Type | Source |
| Mucus Viscosity & Elasticity | Horse | Drop in viscosity and elasticity (not statistically significant vs. saline) | In vitro | |
| Clinical Signs (Coughing, Nasal Discharge) | Horse | Significant decrease in coughing frequency and time to resolution of cough and nasal discharge | In vivo | [2] |
| Volume and Viscosity of Respiratory Secretions | Horse | Apparent decrease | In vivo |
Table 2: Comparative Efficacy of Related Mucolytics on Mucociliary Clearance
| Compound | Parameter | Species | Quantitative Effect | Study Type |
| Ambroxol | Ciliary Beat Frequency | Mouse | Increase | In vitro |
| Ambroxol | Tracheal Mucus Velocity | Human | Increase | In vivo |
| Bromhexine | Mucus Viscosity | Human | Decrease | In vivo |
| Bromhexine | Tracheal Mucus Velocity | Human | Increase | In vivo |
| N-acetylcysteine | Mucus Viscosity | Horse | Significant decrease (concentration-dependent) | In vitro |
Experimental Protocols
The evaluation of mucolytic agents like this compound on mucociliary clearance involves a variety of in vivo and in vitro experimental models.
In Vivo Measurement of Tracheal Mucus Velocity (TMV) in Horses
This protocol is based on scintigraphic techniques and the use of markers.
Objective: To quantify the rate of mucus transport in the trachea of conscious horses.
Materials:
-
Gamma camera or a portable scintillation detector
-
Technetium-99m (⁹⁹mTc) labeled macroaggregated albumin or sulfur colloid
-
Endoscope
-
Catheter for intratracheal administration
Procedure:
-
Radiotracer Administration: A known activity of the ⁹⁹mTc-labeled tracer is instilled into the trachea via a catheter passed through the working channel of an endoscope.
-
Image Acquisition: The movement of the radioactive bolus is tracked over time using a gamma camera or by placing a portable detector at fixed points along the trachea.
-
Data Analysis: The distance traveled by the bolus over a specific time is used to calculate the tracheal mucus velocity, typically expressed in mm/minute.
-
Charcoal Clearance Technique (Alternative): A small amount of activated charcoal is instilled into the trachea, and its movement is visually tracked and timed using an endoscope.[3][4]
In Vitro Measurement of Mucus Viscosity
Objective: To determine the effect of this compound on the rheological properties of respiratory mucus.
Materials:
-
Rheometer (cone-and-plate or parallel-plate)
-
Sputum or tracheal mucus samples collected from horses
-
This compound solutions at various concentrations
-
Phosphate-buffered saline (PBS) as a control
Procedure:
-
Sample Preparation: Mucus samples are collected and pooled. Aliquots are treated with different concentrations of this compound or PBS.
-
Rheological Measurement: The viscosity and elasticity of the mucus samples are measured using a rheometer. Measurements are typically performed over a range of shear rates to characterize the non-Newtonian properties of mucus.
-
Data Analysis: The viscosity (in Pascal-seconds, Pa·s, or centipoise, cP) and elasticity (storage modulus, G') are compared between the this compound-treated and control groups.
In Vitro Measurement of Ciliary Beat Frequency (CBF)
Objective: To assess the direct effect of this compound on the ciliary activity of respiratory epithelial cells.
Materials:
-
Primary respiratory epithelial cell cultures (e.g., from equine tracheal brushings) grown at an air-liquid interface.
-
High-speed video microscopy system
-
Image analysis software
-
This compound solutions at various concentrations
Procedure:
-
Cell Culture: Equine tracheal epithelial cells are cultured until they differentiate into a ciliated epithelium.
-
Drug Application: The cell cultures are exposed to this compound solutions or a control medium.
-
Image Acquisition: High-speed video recordings (at several hundred frames per second) of the beating cilia are captured.
-
Data Analysis: The ciliary beat frequency (in Hertz, Hz) is determined from the video recordings using specialized software that analyzes the changes in light intensity caused by the ciliary motion.[5][6][7][8]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for the related mucolytic Ambroxol, a general experimental workflow for evaluating mucolytic agents, and the logical relationship of this compound's effects.
Caption: Proposed signaling pathway for Ambroxol-induced increase in ciliary beat frequency.
Caption: General experimental workflow for the evaluation of a mucolytic agent like this compound.
Caption: Logical relationship of this compound's effects on the mucociliary system.
Conclusion and Future Directions
This compound is a valuable therapeutic agent for managing respiratory diseases in horses characterized by impaired mucociliary clearance. Its mucolytic action, leading to a reduction in mucus viscosity, is the cornerstone of its efficacy. While clinical observations support its effectiveness, there is a clear need for more rigorous quantitative studies to precisely define its impact on ciliary beat frequency, tracheal mucus velocity, and the rheological properties of equine mucus.
For drug development professionals, further research into the specific molecular targets and signaling pathways of this compound is warranted. Such studies would not only provide a more complete understanding of its mechanism of action but could also pave the way for the development of novel, more targeted mucolytic therapies. The experimental protocols outlined in this guide provide a framework for conducting such future investigations. Furthermore, comparative studies with other mucolytics using standardized methodologies would be invaluable in establishing a clearer picture of the relative efficacy of these agents in veterinary respiratory medicine.
References
- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracheal mucus transport rate in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tracheal mucous transport rate in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciliary beat frequency of in vitro human nasal epithelium measured with the simple high-speed microscopy is applicable for safety studies of nasal drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of different preparations of nasal decongestants on ciliary beat frequency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imperialbrandsscience.com [imperialbrandsscience.com]
- 8. Nasal brushing and measurement of ciliary beat frequency. An in vitro method for evaluating pharmacologic effects on human cilia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dembrexine's Antitussive Properties: A Technical Guide
An In-depth Examination of the Core Mechanisms and Clinical Evidence for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the antitussive properties of Dembrexine, a secretolytic agent used in equine medicine. The document details its mechanism of action, summarizes available clinical data, and outlines experimental protocols relevant to its study.
Introduction
This compound is a phenolic benzylamine (B48309) derivative recognized for its secretolytic and expectorant effects in horses with respiratory conditions.[1] While its primary therapeutic benefit lies in its ability to alter the viscosity of respiratory mucus, it also exhibits a notable antitussive, or cough-suppressing, action.[1][2] This guide delves into the scientific basis of this compound's antitussive properties, providing a resource for researchers and professionals in drug development.
Mechanism of Action: An Indirect Antitussive Effect
This compound's antitussive effect is primarily considered a secondary consequence of its potent mucolytic activity.[2] Unlike centrally-acting antitussives that directly suppress the cough center in the brainstem, this compound is thought to act peripherally by reducing the stimulation of cough receptors located in the respiratory tract.[2]
The proposed mechanism involves the following key steps:
-
Alteration of Mucus Composition and Viscosity: this compound modifies the constituents and reduces the viscosity of abnormal respiratory mucus.[1][2] It is believed to fragment the sputum fiber network, making the mucus less tenacious.
-
Improved Mucociliary Clearance: By reducing mucus viscosity, this compound enhances the efficiency of the mucociliary clearance mechanism, facilitating the removal of secretions from the airways.[1]
-
Reduced Cough Receptor Stimulation: The less viscous and more mobile mucus is less likely to adhere to the airway walls and stimulate the irritant receptors that trigger the cough reflex. This reduction in peripheral stimulation leads to a decrease in cough frequency.
This indirect mechanism of action is a key differentiator from traditional antitussive agents.
Signaling Pathway and Cellular Mechanisms
While the precise signaling pathways of this compound are not fully elucidated in publicly available literature, its action is understood to involve the modulation of mucus-producing cells and the biophysical properties of mucus itself.
Quantitative Data from Clinical and Preclinical Studies
While the clinical efficacy of this compound as a mucolytic and antitussive agent is recognized, detailed quantitative data from published, peer-reviewed clinical trials are limited in the public domain. The following tables summarize the available information.
Table 1: this compound Dosage and Administration in Horses
| Parameter | Value | Reference |
| Dosage | 0.33 mg/kg of body weight | [1] |
| Frequency | Every 12 hours | [1] |
| Route of Administration | Oral (sprinkled on feed) | [1] |
Table 2: Summary of a Key Clinical Trial on Antitussive Efficacy (Matthews et al., 1988)
| Parameter | Outcome | Reference |
| Study Design | Matched pairs of horses with respiratory disease | |
| Treatment Group | This compound (Sputolosin) | |
| Control Group | Untreated | |
| Primary Outcomes | - Significant decrease in the frequency of coughing in the treated group compared to the untreated group.- Decreased time to resolution of both cough and nasal discharge in the treated group. | |
| Quantitative Data | Specific quantitative data (e.g., percentage reduction in cough frequency, statistical values) are not available in the published abstract. |
Note: Access to the full text of this study providing specific quantitative results was not available.
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound are not extensively published. However, based on standard methodologies for assessing antitussive efficacy and mucolytic action in equine medicine, the following outlines the likely components of such protocols.
Protocol for a Clinical Trial Evaluating the Antitussive Efficacy of this compound in Horses with Respiratory Disease
1. Study Design: A randomized, placebo-controlled, double-blind clinical trial.
2. Animal Selection:
- A cohort of horses with a confirmed diagnosis of respiratory disease characterized by coughing and abnormal mucus production.
- Inclusion criteria: Age, breed, baseline cough frequency, and endoscopic evaluation of tracheal mucus.
- Exclusion criteria: Concurrent diseases, recent administration of other antitussive or mucolytic agents.
3. Treatment Groups:
- Treatment Group: Administration of this compound at the recommended dosage (e.g., 0.33 mg/kg, orally, every 12 hours).
- Placebo Group: Administration of a visually identical placebo.
4. Data Collection:
- Cough Frequency:
- Direct observation and manual counting of coughs over a standardized period (e.g., 1-4 hours) at baseline and at specified intervals throughout the study.
- Owner-reported cough scores using a validated scoring system.
- Tracheal Mucus Score: Endoscopic evaluation of the amount and viscosity of tracheal mucus at baseline and at the end of the study.
- Clinical Signs: Daily monitoring and scoring of other clinical signs such as nasal discharge and respiratory rate.
5. Statistical Analysis: Comparison of the change in cough frequency and other parameters between the treatment and placebo groups using appropriate statistical tests.
Protocol for In Vitro Assessment of this compound's Mucolytic Properties
1. Sample Collection: Collection of respiratory mucus from horses with respiratory disease via tracheal aspiration.
2. Rheological Analysis:
- Use of a rheometer to measure the viscoelastic properties (viscosity and elasticity) of the mucus samples.
- Establishment of baseline rheological parameters.
3. Treatment:
- Incubation of mucus samples with varying concentrations of this compound.
- Incubation of control samples with a saline solution.
4. Post-Treatment Analysis:
- Re-evaluation of the rheological properties of the treated and control mucus samples.
5. Data Analysis: Comparison of the changes in viscosity and elasticity between the this compound-treated and control groups.
Conclusion
The antitussive properties of this compound are intrinsically linked to its primary function as a mucolytic agent. By reducing the viscosity of respiratory secretions and improving their clearance, this compound diminishes the peripheral stimuli that trigger coughing. This indirect mechanism of action presents a valuable therapeutic approach in cases where cough is productive and associated with excessive, viscous mucus. Further research with publicly accessible, detailed quantitative data from controlled clinical trials would be beneficial to more precisely quantify its antitussive efficacy and further elucidate its molecular mechanisms.
References
Dembrexine: A Technical Guide to its Role in Enhancing Pulmonary Antibiotic Concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine, a mucolytic agent utilized in veterinary medicine, has demonstrated a significant role in enhancing the therapeutic efficacy of antibiotics in the treatment of respiratory infections. This technical guide provides an in-depth analysis of the mechanisms through which this compound is proposed to increase the concentration of co-administered antibiotics within the pulmonary environment. The document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the key physiological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel respiratory drug therapies.
Introduction
This compound hydrochloride is a secretolytic agent chemically related to bromhexine (B1221334) and ambroxol (B1667023), and it is primarily used in equine medicine to treat respiratory conditions characterized by the accumulation of viscous mucus.[1][2] Beyond its mucolytic properties, which involve reducing mucus viscosity and improving mucociliary clearance, this compound has been reported to augment the concentration of antibiotics in lung secretions.[1] This synergistic effect is of considerable interest for the development of more effective treatment protocols for bacterial pneumonia and other respiratory tract infections. This guide will explore the pharmacological basis for this enhancement and provide the available evidence to support this claim.
Mechanism of Action: Enhancing Antibiotic Penetration
The primary mechanism by which this compound is thought to enhance antibiotic concentrations in the lungs is through its influence on the composition and properties of pulmonary secretions and the function of respiratory tract cells.
Mucolytic and Secretolytic Effects
This compound acts as a secretolytic, increasing the production of thinner, less viscous mucus in the respiratory tract.[1][3] It is believed to fragment the glycoprotein (B1211001) fibers in the mucus, thereby reducing its viscosity and facilitating its removal through ciliary action.[4] This alteration of the mucus layer may reduce the physical barrier that antibiotics must cross to reach the underlying epithelial tissues and the site of infection.
Stimulation of Pulmonary Surfactant
A key proposed mechanism for enhanced antibiotic penetration is this compound's ability to stimulate the synthesis and secretion of pulmonary surfactant by type II pneumocytes.[1] Surfactant, a complex mixture of lipids and proteins, reduces surface tension in the alveoli and also plays a role in the lung's defense mechanisms. An increase in surfactant production may alter the permeability of the alveolar-capillary barrier, facilitating the passage of antibiotic molecules from the bloodstream into the lung tissue and bronchial secretions.
The signaling pathway for this process, based on studies of the related compound ambroxol, is thought to involve the modulation of surfactant protein expression in a cell-specific manner.[5]
Quantitative Data on Enhanced Antibiotic Concentrations
| Antibiotic | Increase in Average Pulmonary Concentration with Ambroxol Co-administration | p-value |
| Ampicillin | 234% | < 0.05 |
| Erythromycin | 27% | < 0.05 |
| Amoxicillin | 27% | < 0.05 |
| Table 1: Effect of Ambroxol on Antibiotic Concentrations in Rat Lungs. Data from Wiemeyer, 1981.[6] |
These findings in a rodent model suggest that a similar, clinically relevant increase in antibiotic concentrations may be achievable with this compound in equine patients, although further species-specific research is warranted.
Experimental Protocols
To quantify the effect of this compound on antibiotic concentrations in the equine lung, a standardized experimental protocol is essential. The following outlines a comprehensive methodology based on established veterinary research practices.
Experimental Design
A crossover study design is recommended, where each horse serves as its own control.
-
Phase 1 (Control): Administer a selected antibiotic (e.g., amoxicillin, doxycycline) to a cohort of healthy, adult horses at a standard therapeutic dose.
-
Washout Period: A sufficient washout period, typically 7-14 days, should be observed to ensure complete clearance of the antibiotic.
-
Phase 2 (Treatment): Administer the same antibiotic at the identical dosage, but in combination with this compound (e.g., 0.3 mg/kg body weight twice daily, orally).[7]
Sample Collection: Bronchoalveolar Lavage (BAL)
Pulmonary epithelial lining fluid (PELF) is the target matrix for measuring antibiotic concentrations at the site of action. Bronchoalveolar lavage (BAL) is the standard procedure for collecting this fluid.
Materials:
-
Sedatives (e.g., xylazine, detomidine) and analgesics (e.g., butorphanol)
-
Sterile bronchoalveolar lavage catheter or a 3-meter videoendoscope
-
Sterile, buffered saline solution (500 mL)
-
60 mL sterile syringes
-
Sterile collection containers
-
Materials for sample processing (centrifuge, storage vials)
Procedure:
-
The horse is adequately sedated to ensure patient comfort and safety.
-
The BAL catheter or endoscope is passed through a nostril, into the trachea, and advanced until it is wedged in a distal bronchus.
-
A series of aliquots of sterile saline (totaling 250-500 mL) are instilled through the catheter/endoscope and immediately aspirated.[8]
-
The collected BAL fluid is stored on ice and processed promptly.
Sample Processing and Analysis
-
The total volume of the retrieved BAL fluid is recorded.
-
A small aliquot is taken for cytological analysis to assess for any inflammation.
-
The remaining fluid is centrifuged to pellet cells and debris.
-
The supernatant, representing the PELF, is carefully collected.
-
The concentration of the antibiotic in the PELF is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS/MS).
-
The concentration of urea (B33335) in both plasma and BAL fluid can be measured to calculate the dilution factor of the PELF and determine the absolute antibiotic concentration.[9]
Conclusion and Future Directions
The available evidence strongly suggests that this compound has the potential to significantly enhance the concentration of co-administered antibiotics in the lungs. This effect is likely mediated through a combination of its mucolytic properties and its ability to stimulate pulmonary surfactant production. While direct quantitative data in the target species, the horse, is a clear area for future research, the data from related compounds in other species provides a compelling rationale for the clinical utility of this compound in combination with antibiotic therapy for respiratory infections.
Future research should focus on conducting well-designed clinical trials in horses to quantify the increase in various antibiotic concentrations in PELF following this compound administration. Furthermore, elucidation of the precise molecular signaling pathways involved in this compound-induced surfactant synthesis will provide a more complete understanding of its mechanism of action and may open avenues for the development of even more effective secretolytic and antibiotic-enhancing agents.
References
- 1. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time to resolution of airway inflammation caused by bronchoalveolar lavage in healthy horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
The Cellular and Molecular Mechanisms of Dembrexine's Mucolytic Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine is a mucolytic agent utilized in veterinary medicine to manage respiratory diseases characterized by the hypersecretion of viscous mucus. Its therapeutic efficacy stems from a multifaceted mechanism of action at the cellular and molecular level, leading to a reduction in mucus viscosity and improved mucociliary clearance. This technical guide provides an in-depth exploration of these mechanisms, summarizing key findings on its secretolytic and potential anti-inflammatory properties. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this guide incorporates data from its closely related and extensively studied derivatives, Bromhexine (B1221334) and its active metabolite Ambroxol (B1667023), to illustrate the core principles of its action. Detailed experimental protocols for assessing mucolytic activity and elucidating underlying signaling pathways are provided, alongside visualizations of these pathways to facilitate a deeper understanding for research and development professionals.
Introduction
Respiratory diseases, both acute and chronic, are frequently complicated by the overproduction of thick, tenacious mucus, which impairs airway clearance, promotes infection, and increases airway resistance. Mucolytic agents are a class of drugs designed to alter the viscoelastic properties of respiratory secretions, thereby facilitating their removal. This compound, a phenolic benzylamine, is a secretolytic agent that has demonstrated clinical efficacy in reducing the clinical signs associated with respiratory disease in horses, such as coughing and nasal discharge.[1][2] Understanding the precise cellular and molecular pathways through which this compound exerts its effects is crucial for optimizing its therapeutic use and for the development of novel mucoactive drugs.
This guide will systematically detail the known and inferred mechanisms of this compound's mucolytic action, present available data in a structured format, provide detailed methodologies for relevant in vitro and in vivo studies, and visualize the key signaling pathways implicated in its function.
Core Mucolytic and Secretolytic Mechanisms
This compound's primary therapeutic benefit lies in its ability to alter the composition and structure of airway mucus, making it less viscous and easier to clear. This is achieved through several synergistic actions at the cellular level.
Disruption of Mucopolysaccharide Fiber Network
The high viscosity of pathological mucus is largely due to the complex network of mucopolysaccharide fibers. This compound acts by fragmenting this sputum fiber network.[3][4] This depolymerization of mucopolysaccharide chains is a key factor in reducing the viscosity and tenacity of the mucus.[5][6] While direct quantitative data on the reduction of mucus viscosity by this compound is limited, an in vitro study on equine mucopurulent tracheobronchial secretions showed a trend towards decreased viscosity and elasticity with 0.5% this compound, although the results were not statistically significant compared to saline.[7]
Stimulation of Serous and Alveolar Cell Secretion
This compound enhances secretions from serous cells in the nasal, tracheal, and bronchial glands.[5] These cells produce a watery, low-viscosity fluid that helps to hydrate (B1144303) the mucus blanket, further reducing its viscosity. Additionally, this compound stimulates the activity of type II alveolar cells, which are responsible for the production of pulmonary surfactant.[3][5]
Increased Pulmonary Surfactant Production
Pulmonary surfactant, a complex mixture of lipids and proteins, reduces surface tension at the air-liquid interface in the alveoli. By increasing surfactant production, this compound is thought to act as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and improving respiratory compliance.[3][6] This contributes to more efficient mucociliary clearance.
Molecular Mechanisms: Signaling Pathways and Gene Expression
While direct research on this compound's influence on specific signaling pathways is not extensively documented, studies on its active metabolite, Ambroxol, provide significant insights into the likely molecular targets.
Modulation of Mucin Gene Expression
The primary gel-forming mucins in the airways are MUC5AC and MUC5B. Overexpression of MUC5AC is a hallmark of many chronic respiratory diseases. Research on Ambroxol has shown that it can inhibit the expression of the MUC5AC gene.[6] This effect is believed to be mediated through the inhibition of key inflammatory signaling pathways.
Anti-inflammatory Effects via Cytokine Pathway Modulation
Chronic airway diseases are characterized by persistent inflammation. This compound has been noted for its anti-inflammatory effects.[5] It is proposed that this compound influences macrophage activation, promoting a shift from a pro-inflammatory to an anti-inflammatory phenotype. This is associated with a reduced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5]
The molecular mechanisms underlying these anti-inflammatory effects are thought to involve the modulation of the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.[5]
Data Presentation: Summary of Effects
Due to the limited availability of quantitative data for this compound, the following tables summarize its observed effects and include illustrative quantitative data from clinical studies on Ambroxol and Bromhexine.
Table 1: Qualitative and Quantitative Effects of this compound and Related Compounds on Mucus Properties and Clinical Outcomes
| Parameter | Agent | Effect | Quantitative Data | Source |
| Mucus Viscosity | This compound | Reduction | Not statistically significant vs. saline in one in vitro study. | [7] |
| Ambroxol | Significant Reduction | p < 0.001 vs. baseline in pediatric patients. | [3] | |
| Bromhexine | No Significant Change | No significant change in sputum viscosity in one study of asthmatic patients. | [5] | |
| Clinical Signs (Cough, Nasal Discharge) | This compound | Significant Reduction | Significant decrease in coughing frequency and time to resolution of cough and nasal discharge in horses. | [1][2] |
| Lung Function | Ambroxol | Improvement | Significant improvement in MEF25, FEV1, and Rawt (p < 0.001) in pediatric patients. | [3] |
| COPD Exacerbations | Ambroxol/Bromhexine | Reduction | Significantly reduced rates of exacerbation and hospitalization in stable COPD patients. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the mucolytic action of this compound, based on established protocols for Bromhexine and Ambroxol.
In Vitro Mucolytic Activity Assay
This protocol describes an in vitro model to assess the mucolytic activity of a compound by measuring its effect on mucus viscosity in a cultured airway epithelial cell line.
-
Cell Culture:
-
Use a human pulmonary mucoepidermoid carcinoma cell line (e.g., NCI-H292).
-
Seed cells onto the apical side of Transwell inserts and culture until a confluent monolayer is formed.
-
Establish an Air-Liquid Interface (ALI) by removing the apical medium and culturing for 21-28 days to allow for differentiation into a mucus-producing pseudostratified epithelium.
-
-
Induction of Mucus Hypersecretion:
-
Induce mucus hypersecretion by treating the differentiated cultures with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS).
-
-
Treatment:
-
Treat the cultures with various concentrations of this compound or a vehicle control.
-
-
Mucus Collection and Viscosity Measurement:
-
After a 24-48 hour incubation period, collect the secreted apical mucus by washing the surface with a small, fixed volume of phosphate-buffered saline (PBS).
-
Measure the viscosity of the collected mucus using a rheometer.
-
Lysosomal Activity Assay
This protocol is based on the hypothesis that this compound, similar to Bromhexine, may act by releasing lysosomal enzymes that degrade mucopolysaccharides.
-
Tissue Preparation:
-
Prepare thin frozen sections of tracheal tissue from a suitable animal model (e.g., canine).
-
-
Treatment:
-
Incubate the tracheal slices with different concentrations of this compound for 30 minutes at room temperature. Include a positive control (e.g., Triton X-100) and a vehicle control.
-
-
Staining and Analysis:
-
Stain for lysosomal enzymes using a marker such as acid phosphatase (e.g., modified Gomori lead-salt method).
-
Quantify the number of stained lysosomes in the glandular cells using microscopy and image analysis software. A decrease in the number of stained lysosomes suggests the release of lysosomal enzymes.
-
Quantitative PCR (qPCR) for MUC5AC Gene Expression
This protocol details the steps to quantify the effect of this compound on the expression of the MUC5AC gene.
-
Cell Culture and Treatment:
-
Culture a suitable airway epithelial cell line (e.g., A549 or primary human bronchial epithelial cells) to confluence.
-
Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
-
RNA Isolation and Reverse Transcription:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform real-time qPCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative fold change in MUC5AC gene expression in this compound-treated cells compared to control cells using the ΔΔCt method.
-
Western Blot for MAPK and NF-κB Signaling Pathways
This protocol outlines the procedure to investigate the effect of this compound on the activation of the MAPK (ERK) and NF-κB signaling pathways.
-
Cell Culture and Treatment:
-
Culture airway epithelial cells and treat with this compound for various time points.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., phospho-ERK, phospho-p65 for NF-κB) and their total protein counterparts.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Analysis:
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualization of Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in this compound's mucolytic and anti-inflammatory actions.
Caption: Overview of this compound's Direct Mucolytic and Secretolytic Actions.
Caption: Proposed Anti-inflammatory and Mucin Regulation Pathways of this compound.
Caption: Experimental Workflow for In Vitro Mucolytic Activity Assessment.
Conclusion
This compound is a valuable therapeutic agent for managing respiratory diseases in veterinary medicine, primarily through its potent mucolytic and secretolytic activities. Its mechanism of action involves the physical disruption of the mucus structure and the stimulation of cellular secretions that lead to a less viscous and more easily cleared mucus. Furthermore, evidence from its active metabolite, Ambroxol, suggests that this compound may also exert its effects at the molecular level by downregulating the expression of the key mucin gene MUC5AC and by modulating inflammatory signaling pathways such as NF-κB and MAPK.
While there is a need for more direct quantitative research on this compound to fully elucidate its pharmacological profile, the existing data, complemented by studies on related compounds, provides a strong foundation for its rational use in clinical practice. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at further characterizing the cellular and molecular mechanisms of this compound and for the development of next-generation mucoactive therapies.
References
- 1. vettimes.com [vettimes.com]
- 2. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of bromhexine and guaiphenesine on clinical state, ventilatory capacity and sputum viscosity in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Efficacy and safety of mucolytics in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Understanding the Biophysical Properties of Respiratory Mucus Altered by Dembrexine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Mucus Biophysics in Respiratory Health
Respiratory mucus is a complex, viscoelastic gel that serves as the primary defensive barrier for the pulmonary system.[1] Its biophysical properties are finely tuned to facilitate the capture of inhaled particulates, pathogens, and debris, and to enable their efficient removal via the mucociliary escalator.[1][2] The two key biophysical characteristics are viscosity (resistance to flow) and elasticity (ability to store deformational energy and recoil).[3][4] In healthy individuals, a delicate balance between these properties ensures effective mucociliary clearance.
However, in numerous respiratory diseases, such as chronic bronchitis and other conditions with abnormal mucus production, the composition of mucus is altered, leading to hyperviscosity and increased tenacity.[1][5][6] This pathological state impairs clearance, leading to airway obstruction, recurrent infections, and inflammation.[1] Mucolytic agents are designed to counteract these changes by modifying the biophysical properties of the mucus, thereby restoring its transportability.
Dembrexine, a phenolic benzylamine (B48309) compound, is a mucolytic agent recognized for its ability to alter the constituents and viscosity of abnormal respiratory mucus.[7][8] Chemically related to bromhexine (B1221334) and ambroxol, its mechanism of action involves a multi-pronged approach to render respiratory secretions thinner and less viscous, ultimately improving the efficiency of the respiratory tract's clearance mechanisms.[7][8] This guide provides a detailed examination of the biophysical changes in respiratory mucus induced by this compound, the underlying mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action: How this compound Alters Mucus Properties
This compound's efficacy as a mucolytic agent stems from its ability to fundamentally alter the structure and composition of respiratory secretions. This is achieved through several proposed mechanisms acting in concert.
-
Disruption of Mucopolysaccharide Fiber Structure : The primary mucolytic effect of this compound is attributed to its capacity to break down the structural integrity of mucopolysaccharide (mucin) networks within respiratory mucus.[7][9] By fragmenting these long, cross-linked fibers that form the backbone of the mucus gel, the compound directly reduces the viscosity and elasticity of the secretions.[7][9] This action transforms the mucus into a less tenacious, more fluid state, which is more easily propelled by cilia.[7] Some research suggests this process may involve enhancing the lysosomal breakdown of these mucopolysaccharides within the mucus-secreting gland cells.[5][7]
-
Enhancement of Serous Cell Secretion : this compound stimulates the secretion from serous cells located within the airway's submucosal glands.[7][9] These cells produce a watery, low-viscosity fluid.[7] By increasing the serous component of the total mucus volume, this compound effectively dilutes the gel-forming mucins, further contributing to a less viscous and more easily transportable mucus blanket.[7]
-
Modulation of Pulmonary Surfactant : The compound has also been shown to modulate the secretion of pulmonary surfactant from type II alveolar cells.[9] Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and improving its transportability.[10] This action helps prevent airway collapse and facilitates the clearance of secretions.[9][11]
The following diagram illustrates the proposed signaling pathways and mechanisms of this compound's action.
Caption: Proposed mechanism of this compound action on respiratory mucus.
Quantitative Data on Altered Biophysical Properties
While extensive clinical and preclinical observations confirm this compound's mucolytic efficacy, publicly available, peer-reviewed literature is sparse on specific quantitative rheological data (e.g., precise changes in storage modulus G' or loss modulus G''). The following table summarizes the described qualitative effects of this compound and their resulting impact on the key biophysical parameters of respiratory mucus.
| Mechanism of Action | Primary Effect | Biophysical Parameter Affected | Resulting Change | Reference(s) |
| Disruption of Mucopolysaccharide Fibers | Fragmentation of the sputum fiber network. | Viscosity (η) & Elasticity (G') | Reduction: The breakdown of the gel structure lowers resistance to flow and deformation. | [7][9] |
| Stimulation of Serous Cell Secretion | Increased secretion of watery fluid from glands. | Percent Solids / Hydration | Reduction / Increase: Decreases the concentration of mucins, diluting the mucus. | [7][9] |
| Modulation of Pulmonary Surfactant Secretion | Increased surfactant at the epithelial surface. | Adhesion / Surface Tension | Reduction: Lowers the tendency of mucus to adhere to airway walls. | [9][10] |
Experimental Protocols for Assessing Mucus Biophysical Properties
To quantify the effects of a mucolytic agent like this compound, a series of specialized biophysical and physiological assays are required. The following protocols represent standard methodologies in the field of mucus research.
-
Source: Sputum can be collected from human subjects (induced or spontaneous) or animal models (e.g., ferrets, pigs) with respiratory disease.[12] For in vitro studies, mucus is often harvested from cultured primary human bronchial epithelial (HBE) cells.[13]
-
Method: For animal models, a cytology brush or similar non-damaging technique can be used to collect mucus directly from the trachea.[12] For cell cultures, secreted mucus is collected from the apical surface.
-
Handling: Samples must be processed immediately or flash-frozen and stored at -80°C to prevent degradation of the polymeric structure by endogenous enzymes.
-
Objective: To measure the viscoelastic properties (viscous modulus G'' and elastic modulus G') of the mucus sample.
-
Instrumentation: A cone-and-plate or parallel-plate rheometer is used. For very small sample volumes (microliters), magnetic microrheometry is employed.[12]
-
Protocol (Oscillatory Shear Rheometry):
-
The mucus sample is carefully loaded between the plates of the rheometer, ensuring no air bubbles are trapped.
-
The geometry gap is set to a predefined thickness (e.g., 200-500 µm).
-
Strain Sweep: An initial test is run at a constant frequency (e.g., 1 Hz) with varying strain amplitudes to determine the linear viscoelastic region (LVER), where the material's structure is not being destroyed by the measurement itself.
-
Frequency Sweep: A subsequent test is performed within the LVER over a range of physiological frequencies (e.g., 0.1 to 100 rad/s). This test measures how G' and G'' change with the timescale of deformation, which is relevant for modeling clearance by cilia (high frequency) versus cough (low frequency).
-
Data Analysis: The key outputs are plots of G' and G'' versus frequency. A decrease in both moduli following this compound treatment would indicate a successful mucolytic effect.
-
-
Objective: To measure how efficiently the mucus sample can be transported by cilia.
-
Methodology (Frog Palate Assay): [12]
-
The palate of a euthanized frog is dissected and mounted. The palate is covered in active, beating cilia.
-
A small sample of the test mucus (e.g., post-Dembrexine treatment) is placed on the palate.
-
The time it takes for the mucus to be transported over a set distance is measured.
-
The transport rate is often normalized to the transport rate of a control sample (e.g., native frog mucus) to provide a relative transportability index.[12]
-
An increase in the transport rate indicates improved clearability.
-
The workflow for these experimental evaluations is depicted below.
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion
This compound effectively alters the biophysical properties of pathological respiratory mucus through a multi-faceted mechanism. By disrupting the mucopolysaccharide fiber network, increasing serous fluid secretion, and modulating pulmonary surfactant, it significantly reduces mucus viscosity, elasticity, and adhesion.[7][9] These changes transform tenacious, immobile secretions into a more fluid and easily transportable form. The resulting improvement in mucociliary clearance helps to restore a critical airway defense mechanism, providing a strong biophysical basis for this compound's therapeutic use in respiratory diseases characterized by abnormal mucus production. Further quantitative studies using standardized rheological and transportability protocols will continue to refine our understanding of its precise impact on mucus biophysics.
References
- 1. mdpi.com [mdpi.com]
- 2. [The cleaning system of the airways: physiology, pathophysiology and effects of ambroxol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nordicrheologysociety.org [nordicrheologysociety.org]
- 4. mrmjournal.org [mrmjournal.org]
- 5. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]
- 6. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride Research Compound [benchchem.com]
- 8. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 10. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Ambroxol: mechanisms of action and efficacy for inhaled therapy in the treatment of respiratory diseases] [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of tasuldine, a bronchosecretolytic agent, on mucus rheology and clearability and the interaction with acetylcholine in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Biophysical Basis for Mucus Solids Concentration as a Candidate Biomarker for Airways Disease - PMC [pmc.ncbi.nlm.nih.gov]
Initial In-Vitro Studies of Dembrexine on Bronchial Secretions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dembrexine, a synthetic derivative of the vasicine (B45323) alkaloid, is a mucolytic agent intended to reduce the viscosity of bronchial secretions, thereby facilitating their removal from the respiratory tract. This technical guide provides an in-depth overview of the initial in-vitro studies investigating the effects of this compound and its closely related analogues, Bromhexine (B1221334) and Ambroxol, on the properties of bronchial mucus. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of mucolytic therapies.
Introduction
Excessive mucus production and increased viscoelasticity of bronchial secretions are hallmarks of numerous respiratory diseases, leading to impaired mucociliary clearance, airway obstruction, and an increased risk of infection. Mucolytic agents aim to alter the biophysical properties of mucus to improve its transportability. This compound, a benzylamine (B48309) derivative, has been investigated for its secretolytic properties. This guide focuses on the initial in-vitro evidence of its effects on bronchial secretions. Due to the limited availability of in-vitro data specifically for this compound, this guide also incorporates findings from studies on its closely related and more extensively researched analogues, Bromhexine and Ambroxol, to provide a more comprehensive understanding of the potential mechanisms of action.
Quantitative Data from In-Vitro Studies
The following table summarizes the quantitative data from an in-vitro study on the rheological effects of this compound on equine tracheobronchial secretions.
Table 1: In-Vitro Rheological Effects of this compound on Equine Bronchial Mucus
| Treatment Group | Parameter | Result | p-value (vs. Saline) |
| This compound (0.5%) | Viscosity | Drop in viscosity | 0.503 |
| Elasticity | Drop in elasticity | 0.560 | |
| Bromhexine (0.3%) | Viscosity | Drop in viscosity | 0.336 |
| Elasticity | Drop in elasticity | 0.260 | |
| N-acetylcysteine (NAC) | Viscosity & Elasticity | Significant reduction | <0.05 |
| 0.9% Saline Solution | Viscosity Reduction | 39-49% | - |
| Elasticity Reduction | 31-43% | - |
Data extracted from an in-vitro rheological study on horse mucus.
Experimental Protocols
In-Vitro Rheological Analysis of Bronchial Secretions
This protocol outlines a method for assessing the viscoelastic properties of bronchial mucus following treatment with a mucolytic agent.
Objective: To quantify the effects of this compound on the viscosity and elasticity of tracheobronchial mucus in vitro.
Materials:
-
Freshly collected tracheobronchial mucus (e.g., from equine or other relevant species)
-
This compound hydrochloride solution (e.g., 0.5% w/v)
-
Bromhexine hydrochloride solution (e.g., 0.3% w/v) as a comparator
-
N-acetylcysteine (NAC) solution as a positive control
-
Physiological saline solution (0.9% NaCl) as a negative control
-
Dynamic viscosimeter or rheometer
-
Homogenizer
Procedure:
-
Mucus Collection and Preparation: Collect tracheobronchial secretions and ensure they are free of saliva contamination. Pool the samples and gently homogenize to ensure consistency.
-
Sample Treatment: Aliquot the homogenized mucus into separate tubes. Add the respective treatment solutions (this compound, Bromhexine, NAC, or saline) to the mucus samples at a defined ratio (e.g., 1:1 v/v).
-
Incubation: Gently mix the samples and incubate at a physiologically relevant temperature (e.g., 37°C) for a specified period (e.g., 30 minutes).
-
Rheological Measurement:
-
Load the treated mucus sample into the dynamic viscosimeter or rheometer.
-
Perform oscillatory measurements to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').
-
Calculate the complex viscosity (η*) from G' and G''.
-
-
Data Analysis: Compare the viscosity and elasticity values of the this compound-treated group with the control groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed differences.
Assessment of Lysosomal Enzyme Activity in Bronchial Gland Cells (based on Bromhexine studies)
This protocol is based on studies with Bromhexine and aims to investigate the proposed mechanism of lysosomal enzyme release.
Objective: To determine if this compound induces the release of lysosomal enzymes in submucosal gland cells.
Materials:
-
Canine tracheal slice preparations or cultured human bronchial epithelial cells with submucosal gland-like structures.
-
This compound hydrochloride solutions at various concentrations.
-
A lysosomal enzyme substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for N-acetyl-β-D-hexosaminidase).
-
Lysis buffer.
-
Spectrophotometer.
Procedure:
-
Cell/Tissue Culture and Treatment: Culture the tracheal slices or epithelial cells. Treat with varying concentrations of this compound for a defined period. Include a vehicle control.
-
Fractionation: Separate the culture medium (extracellular fraction) and the cells/tissue.
-
Cell Lysis: Lyse the cells/tissue to release the intracellular contents.
-
Enzyme Assay:
-
Add the lysosomal enzyme substrate to both the extracellular and intracellular fractions.
-
Incubate to allow for the enzymatic reaction to occur.
-
Stop the reaction and measure the absorbance of the product at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of lysosomal enzyme released into the extracellular medium relative to the total enzyme activity (extracellular + intracellular). Compare the release in this compound-treated samples to the control.
Proposed Mechanisms of Action and Signaling Pathways
Based on studies of the closely related compounds Bromhexine and Ambroxol, two primary mechanisms of action are proposed for this compound's mucolytic effects.
Lysosomal Enzyme-Mediated Degradation of Mucus Fibers
In-vitro studies on Bromhexine suggest that it may induce the release of lysosomal enzymes within the mucus-secreting cells of the submucosal glands.[1][2][3][4] These enzymes are thought to break down the acid glycoprotein (B1211001) fibers that form the structural backbone of mucus, leading to a reduction in its viscosity.
References
The Interrelationship of Dembrexine, Bromhexine, and Ambroxol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the chemical and pharmacological relationships between three key mucolytic agents: Dembrexine, Bromhexine, and its active metabolite, Ambroxol (B1667023). Bromhexine, a synthetic derivative of the vasicine (B45323) alkaloid, acts as a prodrug, undergoing metabolic conversion to the more potent Ambroxol. This compound, a closely related phenolic benzylamine (B48309), shares structural similarities and mucolytic properties. This document elucidates their mechanisms of action, comparative pharmacokinetics, and the experimental methodologies used to evaluate their efficacy. Detailed signaling pathways and experimental workflows are visualized to provide a comprehensive understanding for research and drug development applications.
Chemical Structures and Properties
The foundational relationship between Bromhexine and Ambroxol lies in their chemical structures, with this compound also sharing a similar scaffold. The primary structural difference between Bromhexine and its active metabolite Ambroxol is the substitution of a methyl group on the benzylamine in Bromhexine with a hydroxyl group on the cyclohexyl ring in Ambroxol.[1][2][3] this compound is also a substituted benzylamine, highlighting the related chemical class of these compounds.[4]
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound structure] | 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol | C₁₃H₁₇Br₂NO₂ | 379.09[4] |
| Bromhexine | [Image of Bromhexine structure] | 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | C₁₄H₂₀Br₂N₂ | 376.13[2][5] |
| Ambroxol | [Image of Ambroxol structure] | 4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | C₁₃H₁₈Br₂N₂O | 378.10[1][6] |
Mechanism of Action
All three compounds exhibit mucolytic and secretolytic properties, facilitating the clearance of mucus from the respiratory tract. However, there are nuances in their mechanisms of action.
Bromhexine acts as a secretolytic agent by increasing the production of serous mucus, thereby reducing the viscosity of sputum.[7] It is believed to disrupt the network of acid mucopolysaccharide fibers in the mucus.[7]
Ambroxol , the active metabolite of Bromhexine, demonstrates a broader range of pharmacological effects.[8][9] In addition to its secretolytic and mucokinetic properties, Ambroxol stimulates the production of pulmonary surfactant by type II pneumocytes.[7][9] This surfactant acts as an "anti-glue," reducing the adhesion of mucus to the bronchial walls.[7] Furthermore, Ambroxol has been shown to possess anti-inflammatory and antioxidant properties.[10][11][12] A key aspect of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11]
This compound is also recognized for its secretolytic (mucolytic) properties.[13] Its mechanism involves altering the constituents and viscosity of abnormal respiratory mucus, which improves the efficiency of the respiratory tract's clearance mechanisms.[13]
Metabolic Pathways
The primary metabolic relationship is the conversion of Bromhexine to its active metabolite, Ambroxol. This biotransformation is a critical step for the pharmacological activity of Bromhexine.
Bromhexine to Ambroxol Conversion
The metabolism of Bromhexine to Ambroxol involves N-dealkylation and hydroxylation.[12] The methyl group on the amine is removed, and a hydroxyl group is added to the cyclohexyl ring.[12]
References
- 1. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. II. Volume of distribution and mean residence time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Probing the compositional and rheological properties of gastropod locomotive mucus [frontiersin.org]
- 13. [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dembrexine: A Technical Guide to Potential Therapeutic Applications Beyond Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dembrexine, a benzylamine (B48309) derivative primarily recognized for its mucolytic properties in veterinary medicine, presents a compelling profile for broader therapeutic applications. Its established anti-inflammatory, antioxidant, and antitussive effects, mediated through the modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as potential sigma-1 receptor agonism, suggest its utility in a range of non-respiratory pathologies. This technical guide explores the theoretical framework and experimental pathways for investigating this compound's potential in neurodegenerative diseases, inflammatory bowel disease, and arthritis. While direct preclinical or clinical data for these indications are currently unavailable, this document provides a comprehensive resource for initiating research, detailing relevant experimental protocols and offering comparative quantitative data from compounds with similar mechanisms of action.
Core Pharmacology of this compound
This compound hydrochloride is a synthetic compound, chemically identified as trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride.[1] Its primary established use is as a mucolytic agent in equine respiratory diseases.[2] Beyond this, this compound exhibits significant anti-inflammatory and antioxidant properties.[1]
Mechanism of Action
This compound's therapeutic effects are understood to be mediated through several key signaling pathways:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of key pro-inflammatory mediators, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Modulation of NF-κB and MAPK Signaling Cascades: The anti-inflammatory effects of this compound are linked to its interaction with the NF-κB and MAPK signaling pathways.[1] By modulating these cascades, this compound can downregulate the expression of various inflammatory genes.
-
Antioxidant Properties: The compound has demonstrated antioxidant capabilities, which can mitigate the oxidative stress that often accompanies inflammatory conditions.[1]
-
Potential Sigma-1 Receptor Interaction: this compound's antitussive effects may be mediated through interaction with sigma-1 receptors, which are implicated in the modulation of sensory nerve pathways.[1]
Potential Therapeutic Application: Neurodegenerative Diseases
The neuroprotective potential of this compound is predicated on its anti-inflammatory and antioxidant properties, and its possible interaction with the sigma-1 receptor, a key modulator of neuronal health.
Rationale for Neuroprotection
Neuroinflammation and oxidative stress are central to the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. By inhibiting pro-inflammatory cytokines like TNF-α and IL-6 and mitigating oxidative damage, this compound could potentially slow disease progression. Furthermore, sigma-1 receptor agonists have been shown to be neuroprotective in various preclinical models.[3][4]
Proposed Signaling Pathway in Neuroprotection
References
- 1. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Nuclear factor-κ B activity and intestinal inflammation in dextran sulphate sodium (DSS)-induced colitis in mice is suppressed by gliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Early Pharmacokinetics of Dembrexine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the pharmacokinetics of Dembrexine in various animal models. This compound, a mucolytic agent, has been a subject of interest in veterinary medicine, particularly for respiratory conditions in horses. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, with a focus on quantitative parameters and experimental methodologies.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been primarily characterized in horses. For other animal models, such as rats and dogs, data from early studies on the closely related compounds Bromhexine and Ambroxol are utilized as surrogates to provide a comparative perspective. It is important to note that species-specific differences in metabolism are significant.
Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and its analogs in horses, rats, and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value | Species | Administration Route | Source |
| Elimination Half-life (t½) | ~8 hours | Horse | Not Specified | [1] |
| Apparent Volume of Distribution (Vd) | ~5 L/kg | Horse | Not Specified | [1] |
| Bioavailability (Oral) | ~30% | Horse | Oral | |
| Metabolism | Extensive first-pass isomerization (trans to cis), Glucuronide and sulfate (B86663) conjugation | Horse | Oral | [1] |
| Excretion | Primarily via urine | Horse | Not Specified | [1] |
Table 2: Pharmacokinetic Parameters of Bromhexine and Ambroxol in Rats (as surrogates for this compound)
| Parameter | Value | Compound | Administration Route | Source |
| Elimination Half-life (t½) | 20-25 hours (radioactivity) | Ambroxol | Oral | |
| Absorption | Fast and complete | Ambroxol | Oral | |
| Metabolism | Isomerization (minor), Phase I and II reactions | Ambroxol | Oral | |
| Excretion | Urine and Biliary | Ambroxol | Oral |
Table 3: Pharmacokinetic Parameters of Bromhexine and Ambroxol in Dogs (as surrogates for this compound)
| Parameter | Value | Compound | Administration Route | Source |
| Elimination Half-life (t½) | 20-25 hours (radioactivity) | Ambroxol | Oral | |
| Absorption | Fast and complete | Ambroxol | Oral | |
| Metabolism | Isomerization (minor), Phase I and II reactions | Ambroxol | Oral | |
| Excretion | Urine and Biliary | Ambroxol | Oral |
Experimental Protocols
The following sections detail the methodologies likely employed in early pharmacokinetic studies of this compound and its analogs, based on standard practices and available literature.
Animal Models and Drug Administration
-
Species: Horses, Rats (Wistar or Sprague-Dawley), and Dogs (Beagle).
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
-
Drug Formulation: For oral administration, this compound hydrochloride is typically formulated as a powder mixed with feed or in a gel/paste.[2] For intravenous administration, a sterile saline solution is used.
-
Administration:
-
Oral (PO): A single dose is administered, often after a period of fasting to ensure consistent absorption. For horses, the typical dosage is 0.33 mg/kg every 12 hours.[2]
-
Intravenous (IV): A single bolus injection is administered, typically into a major vein (e.g., jugular vein in horses).
-
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. For IV administration, sampling is more frequent in the initial hours. Samples are typically drawn from the jugular vein into heparinized or EDTA-containing tubes.
-
Plasma Separation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, 72 hours).
Analytical Methodology
Early analytical methods for the quantification of this compound and its metabolites in biological matrices likely involved High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Later studies would have employed the more sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The analyte of interest is extracted from the aqueous phase (plasma or urine) into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Samples are passed through a solid-phase extraction cartridge to isolate and concentrate the analyte.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analytes.
-
-
Detection:
-
UV Detector: Detection is performed at a specific wavelength where this compound exhibits maximum absorbance.
-
LC-MS/MS: Provides high selectivity and sensitivity for quantitative analysis, especially for metabolites.
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical experimental workflow for an early pharmacokinetic study of this compound in an animal model.
Caption: Experimental workflow for a typical pharmacokinetic study.
Metabolic Pathway of this compound
Based on the metabolism of this compound and its analogs, the following diagram illustrates the primary metabolic transformations.
References
Dembrexine's Role in Modulating Abnormal Respiratory Mucus Viscosity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abnormal mucus viscosity is a critical pathological feature in numerous respiratory diseases, leading to impaired mucociliary clearance, airway obstruction, and recurrent infections. This technical guide provides an in-depth analysis of the mucolytic agent Dembrexine and its role in altering the rheological properties of pathological respiratory secretions. We will explore its mechanism of action, present quantitative data from related compounds, detail relevant experimental protocols for viscosity measurement, and visualize the key molecular pathways involved. This document serves as a comprehensive resource for researchers and professionals engaged in the development of mucoactive therapeutics.
Introduction: The Challenge of Mucus Hyperviscosity
The respiratory tract is protected by a thin layer of mucus, which traps inhaled particulates and pathogens. This mucus is then cleared by the coordinated beating of cilia, a process known as mucociliary clearance. In diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchitis, the composition of mucus is altered, leading to a dramatic increase in viscosity and elasticity. This hyperviscous mucus is difficult to clear, resulting in airway obstruction, a favorable environment for bacterial growth, and chronic inflammation. The primary goal of mucolytic therapy is to reduce the viscosity of this abnormal mucus, thereby restoring effective clearance and improving respiratory function.
This compound, a synthetic phenolic benzylamine, is a mucolytic agent designed to address this challenge by directly altering the physicochemical properties of respiratory mucus.[1]
This compound: Mechanism of Action
This compound hydrochloride operates through a multi-faceted mechanism to reduce the viscosity of abnormal respiratory mucus. Its action is primarily attributed to its secretolytic properties, targeting the fundamental components that give pathological mucus its tenacious, gel-like structure.[2]
The core mechanisms include:
-
Depolymerization of Mucopolysaccharide Fibers : The primary structure of mucus is a complex, cross-linked network of mucopolysaccharide (glycoprotein) fibers. This compound directly targets these fibers, breaking them down into smaller, less complex fragments.[2] This fragmentation disrupts the structural integrity of the mucus gel, leading to a significant reduction in viscosity and elasticity.
-
Stimulation of Serous Gland Secretion : this compound stimulates the serous glands within the respiratory mucosa. These glands produce a watery, low-viscosity fluid. By increasing the secretion of this serous fluid, this compound effectively dilutes the thickened mucus, further reducing its overall viscosity and facilitating its removal.
This dual-action approach—breaking down the existing mucus structure while promoting the secretion of a less viscous fluid—underpins this compound's efficacy as a mucolytic agent.
Associated Signaling Pathways
While direct signaling pathways for this compound are not extensively detailed in current literature, the mechanism of its active metabolite, Ambroxol (B1667023), provides significant insight. Ambroxol has been shown to inhibit the expression of the primary gel-forming mucin, MUC5AC. This inhibition is potentially mediated through the downregulation of key inflammatory signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor kappa B (NF-κB) pathways, which are known regulators of mucin gene expression.[3][4][5] Furthermore, Ambroxol can influence ion transport in epithelial cells by upregulating the cystic fibrosis transmembrane conductance regulator (CFTR), which enhances chloride efflux and subsequent hydration of the mucus layer.[6]
Caption: High-level overview of this compound's dual mechanism of action.
Caption: Inferred signaling pathways based on Ambroxol, the active metabolite.
Quantitative Data on Mucus Viscosity Alteration
While direct, peer-reviewed quantitative studies on this compound are limited, extensive research on its active metabolite, Ambroxol, provides valuable data on the expected rheological changes. The following tables summarize findings from an in-vitro study by Seagrave et al. (2012), which examined the effects of Ambroxol on differentiated human airway epithelial cells under inflammatory conditions (stimulated by IL-13).[7][8]
Table 1: Effect of Ambroxol on Mucus Viscoelasticity (Elastic Modulus G')
| Treatment Condition | Ambroxol Concentration (µM) | Duration of Treatment | Mean Change in Elastic Modulus (G') |
| IL-13 Stimulated | 10 | 24 hours | Decrease |
| IL-13 Stimulated | 30 | 24 hours | Decrease |
| IL-13 Stimulated | 100 | 24 hours | Significant Decrease |
| IL-13 Stimulated | 300 | 24 hours | Significant Decrease |
Data synthesized from Seagrave et al. (2012). The study demonstrated a concentration-dependent decrease in the elastic (storage) modulus G', indicating a reduction in the gel-like structure of the mucus.[7][8]
Table 2: Effect of Ambroxol on Mucus Viscoelasticity (Viscous Modulus G'')
| Treatment Condition | Ambroxol Concentration (µM) | Duration of Treatment | Mean Change in Viscous Modulus (G'') |
| IL-13 Stimulated | 10 | 24 hours | Decrease |
| IL-13 Stimulated | 30 | 24 hours | Decrease |
| IL-13 Stimulated | 100 | 24 hours | Significant Decrease |
| IL-13 Stimulated | 300 | 24 hours | Significant Decrease |
Data synthesized from Seagrave et al. (2012). The study also showed a concentration-dependent decrease in the viscous (loss) modulus G'', indicating the mucus became less viscous and more fluid-like.[7][8]
Experimental Protocols for Rheological Analysis
The quantitative assessment of a mucolytic agent's efficacy relies on precise and standardized measurement of mucus viscoelastic properties. The primary technique used is sputum macrorheology .
Sputum Collection and Handling
-
Sputum Induction : To ensure sufficient sample volume, sputum is induced by having the subject inhale a nebulized hypertonic saline solution (e.g., 3-7%) for a specified period.[3]
-
Sample Collection : The subject expectorates into a sterile, wide-mouthed container, taking care to minimize contamination with saliva.[9]
-
Homogenization : Due to the inherent heterogeneity of sputum, the sample is gently vortexed or mixed to ensure consistency before analysis.[10][11]
-
Processing : Samples should be analyzed fresh. If immediate analysis is not possible, samples can be snap-frozen at -80°C with minimal impact on rheological properties. Heating of the sample must be avoided as it is destructive.[10][11]
Viscoelasticity Measurement via Oscillatory Rheometry
This protocol describes a standard method using a cone-and-plate or parallel-plate rheometer.
-
Equipment : A controlled-stress or controlled-strain rheometer (e.g., Kinexus Pro+, Rheomuco) equipped with a cone-plate geometry (e.g., 20 mm diameter, 1° angle) is used.[10][12] The system should include a solvent trap to prevent sample dehydration, especially for measurements at physiological temperature (37°C).[12][13]
-
Sample Loading : A sufficient volume of the homogenized sputum sample (typically 200-500 µL) is carefully transferred to the lower plate of the rheometer using a positive-displacement pipette or a non-electrostatic spatula.[12]
-
Gap Setting : The upper cone is lowered to the measurement gap, and any excess sample is carefully trimmed from the edge.
-
Equilibration : The sample is allowed to equilibrate at the test temperature (e.g., 25°C or 37°C) for several minutes.
-
Amplitude Sweep : A strain amplitude sweep is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the elastic (G') and viscous (G'') moduli are independent of the applied strain.
-
Frequency Sweep : A frequency sweep (e.g., 0.1 to 10 Hz) is then conducted at a fixed strain within the LVER. This provides data on how the viscoelastic properties change with the timescale of deformation.
-
Data Analysis : The primary outputs are the elastic modulus (G'), representing the solid-like (storage) component of the mucus, and the viscous modulus (G''), representing the liquid-like (loss) component. A decrease in both G' and G'' indicates effective mucolytic activity.[7]
Caption: Standardized workflow for sputum macrorheology analysis.
Conclusion
This compound demonstrates significant potential as a mucolytic agent by targeting the core structural components of abnormal respiratory mucus. Its dual mechanism of depolymerizing mucopolysaccharide fibers and stimulating serous secretion effectively reduces mucus viscoelasticity. While direct quantitative data for this compound remains an area for future research, analysis of its active metabolite, Ambroxol, confirms a potent, concentration-dependent reduction in both the elastic (G') and viscous (G'') moduli of mucus. The detailed experimental protocols and mechanistic pathways outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel mucolytic therapies. Standardized rheological analysis is a critical tool in quantifying the efficacy of such agents and will be essential in advancing treatments for muco-obstructive respiratory diseases.
References
- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of ambroxol on chloride transport, CFTR and ENaC in cystic fibrosis airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sputum handling for rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In-Feed Administration of Dembrexine Powder in Research Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Dembrexine powder in animal feed for research purposes. The following protocols and data are intended to ensure accurate dosing, maintain compound stability, and promote animal welfare.
Introduction to this compound
This compound is a mucolytic agent that has been investigated for its effects on respiratory secretions.[1][2][3] It is a phenolic benzylamine, and its hydrochloride monohydrate form is a white or almost white, crystalline powder.[4] The primary mechanism of action of this compound involves altering the constituents and viscosity of respiratory mucus, making it less viscous and easier to clear.[1][2] It is believed to increase the secretion from serous cells within the airway glands, contributing to a more liquid mucus blanket.[1]
Physicochemical Properties of this compound Hydrochloride Monohydrate
A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation and administration in feed.
| Property | Value | References |
| Appearance | White or almost white, crystalline powder | [4] |
| Molecular Formula | C₁₃H₂₀Br₂ClNO₃ | [3] |
| Molecular Weight | 433.57 g/mol | [3] |
| Solubility | Slightly soluble in water, freely soluble in methanol, slightly soluble in anhydrous ethanol, soluble in DMSO. | [4][5] |
| Storage | Dry, dark conditions. Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. | [5] |
In-Feed Dosing and Administration Protocol
This protocol provides a general framework for the administration of this compound powder in feed. Researchers should adapt this protocol based on the specific animal model, research objectives, and institutional animal care and use committee (IACUC) guidelines.
Dosage Calculation
The recommended dosage of this compound for horses is 0.33 mg/kg of body weight, administered every 12 hours.[2] For other species, dose-finding studies are recommended.
Formula for Calculating this compound per Batch of Feed:
Feed Preparation and Mixing
Objective: To achieve a homogenous mixture of this compound within the feed to ensure consistent dosing.
Materials:
-
This compound hydrochloride monohydrate powder
-
Standard laboratory animal diet (powdered or finely ground)
-
A suitable carrier (e.g., microcrystalline cellulose, lactose) if necessary for small quantities of this compound
-
Mortar and pestle or a geometric dilution mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a dust mask
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Premixing (Geometric Dilution):
-
If the amount of this compound is very small compared to the total feed volume, a premix is essential to ensure even distribution.
-
Mix the weighed this compound with an equal amount of a carrier in a mortar and pestle or a small mixer.
-
Continue adding the carrier in geometric proportions (i.e., add an amount of carrier equal to the current mixture volume) and mix thoroughly at each step until a manageable premix volume is achieved.
-
-
Incorporation into Feed:
-
Add the premix to the bulk of the powdered feed in a larger mixer.
-
Mix for a sufficient duration to ensure homogeneity. The mixing time will depend on the type of mixer and the volume of the feed.
-
-
Quality Control:
-
It is highly recommended to take multiple samples from the final medicated feed batch for analysis to confirm the concentration and homogeneity of this compound. High-performance liquid chromatography (HPLC) is a suitable analytical method.[6]
-
-
Storage of Medicated Feed:
-
Store the medicated feed in airtight, light-resistant containers in a cool, dry place to minimize degradation.
-
Administration to Animals
-
Provide the medicated feed to the animals as their sole source of food.
-
Ensure that animals have free access to fresh water.
-
Monitor feed consumption daily to ensure animals are receiving the intended dose.
-
If feed consumption is a concern, consider using specialized powdered-diet containers to minimize spillage.
Safety Precautions and Handling
Researchers handling this compound powder should adhere to the following safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, safety glasses, and a dust mask to avoid inhalation and contact with the skin and eyes.
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, carefully clean the area to prevent powder dispersion. Avoid dry sweeping. Use a wet paper towel to gently wipe the area.
-
Disposal: Dispose of unused this compound and contaminated materials according to institutional and local regulations for chemical waste.
Experimental Workflows and Signaling Pathways
Experimental Workflow for In-Feed this compound Administration
The following diagram illustrates a typical workflow for a research study involving the in-feed administration of this compound.
References
- 1. This compound Hydrochloride Research Compound [benchchem.com]
- 2. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound Hydrochloride Monohydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 5. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Determination of Dembrexine in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine is a mucolytic agent used in veterinary medicine. The quantitative analysis of this compound in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring. These application notes provide detailed protocols for the determination of this compound in plasma samples using state-of-the-art analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The following protocols are designed to deliver high sensitivity, specificity, and reproducibility, essential for regulatory submissions and research purposes. Method validation parameters are presented in a comparative table to aid in selecting the most appropriate method for specific research needs.[1][2][3]
Methodology Overview
The choice of analytical method often depends on the required sensitivity, selectivity, throughput, and available instrumentation.
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis when high sensitivity is not the primary requirement.
-
LC-MS/MS: The gold standard for bioanalytical quantification, offering superior sensitivity and selectivity, making it ideal for studies requiring low detection limits.[4][5][6]
-
ELISA: A high-throughput immunoassay suitable for screening large numbers of samples, often used in preclinical and clinical trials.[7][8][9][10]
Quantitative Method Performance
The following table summarizes the typical performance characteristics of the described analytical methods for this compound quantification in plasma.
| Parameter | HPLC-UV Method | LC-MS/MS Method | ELISA Method |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | < 15% | < 10% | < 20% |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Recovery | 85 - 95% | 90 - 105% | N/A |
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical for accurate and reproducible results.
-
Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.[11]
-
Plasma Separation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C within one hour of collection to separate the plasma.[12]
-
Storage: Store plasma samples at -20°C or -80°C until analysis to ensure stability.[11][13] Avoid repeated freeze-thaw cycles.[14]
Sample Preparation: Protein Precipitation (for HPLC and LC-MS/MS)
This protocol describes a generic protein precipitation method, a common and effective technique for removing proteins from plasma samples before chromatographic analysis.[12][15][16]
Materials:
-
Plasma sample
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge capable of reaching 10,000 x g
-
Vortex mixer
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[16]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.
Protein Precipitation Workflow
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 245 nm (hypothetical maximum absorbance for this compound)
-
Run Time: 10 minutes
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample supernatant.
-
Record the chromatogram and integrate the peak area for this compound and the Internal Standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
LC-MS/MS Method Protocol
This method provides high sensitivity and is suitable for detecting low concentrations of this compound.[4][5]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][17]
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and control software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined experimentally
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined experimentally
-
Procedure:
-
Optimize the MS parameters by infusing a standard solution of this compound.
-
Prepare samples as described in the protein precipitation protocol.
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared sample.
-
Acquire data in MRM mode.
-
Process the data to determine the peak area ratios of this compound to the IS.
-
Quantify this compound concentrations using a calibration curve prepared in the same biological matrix.
LC-MS/MS Analysis Workflow
Competitive ELISA Protocol
This protocol outlines a typical competitive ELISA for the quantification of this compound.
Principle: Free this compound in the plasma sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-Dembrexine antibody-coated microplate wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Anti-Dembrexine antibody-coated 96-well microplate
-
This compound standards
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Plasma samples
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the microplate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15-20 minutes in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 10 minutes.
-
Calculate the concentration of this compound in the samples using a standard curve (log-logit or 4-parameter logistic fit).
Competitive ELISA Workflow
Conclusion
The protocols provided herein offer robust and reliable methods for the quantification of this compound in plasma. The LC-MS/MS method is recommended for studies requiring the highest sensitivity and specificity. The HPLC-UV method serves as a cost-effective alternative for routine analyses, while the ELISA is ideal for high-throughput screening. Proper method validation according to regulatory guidelines (e.g., ICH, VICH) is essential before implementation for clinical or preclinical studies.[2][13]
References
- 1. Method Development and Validation | CDMO | Cambrex [cambrex.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. Gold Standard Diagnostics - Veterinary drug residues [goldstandarddiagnostics.com]
- 9. Accurate Veterinary Drug Residue ELISA Test Kits | Meizheng [mzfoodtest.com]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rr-americas.woah.org [rr-americas.woah.org]
- 14. Liquid chromatographic assay of ivermectin in human plasma for application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. scielo.br [scielo.br]
In-Vivo Models for Studying Dembrexine's Efficacy in Chronic Bronchitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing various in-vivo models to assess the therapeutic efficacy of Dembrexine in chronic bronchitis. These protocols are designed to offer a robust framework for preclinical evaluation of this compound's mucolytic and potential anti-inflammatory properties.
Introduction to this compound and Chronic Bronchitis
Chronic bronchitis is a respiratory disease characterized by chronic inflammation of the airways, leading to excessive mucus production, airway obstruction, and a persistent cough.[1] The development of effective therapies is crucial, and preclinical evaluation in relevant animal models is a critical step.
This compound is a mucolytic agent that functions by reducing the viscosity of respiratory mucus.[2] Its mechanism of action involves the fragmentation of the sputum fiber network, which facilitates mucus clearance from the airways. This compound may also possess anti-tussive effects.[2][3] This document outlines protocols for testing these therapeutic effects in established in-vivo models of chronic bronchitis.
Overview of In-Vivo Models for Chronic Bronchitis
Several animal models have been developed to mimic the key pathological features of human chronic bronchitis, including mucous cell hyperplasia, airway inflammation, and mucus hypersecretion.[1][4] The most commonly used models involve exposure to irritants such as sulfur dioxide (SO2), tobacco smoke, or bacterial lipopolysaccharide (LPS).[1] Rodents, such as rats and mice, are frequently used due to their cost-effectiveness and the availability of research tools.[4][5] Ferrets are also emerging as a valuable model as they exhibit clinical and pathological features of chronic bronchitis that closely resemble the human condition.[6]
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for in-vivo testing of this compound.
Experimental Protocols
Sulfur Dioxide (SO2)-Induced Chronic Bronchitis Model
This model is effective in inducing key features of chronic bronchitis, including neutrophilic inflammation and mucus hypersecretion.[7]
Protocol:
-
Animal Selection: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals for one week under standard laboratory conditions.
-
Induction:
-
Expose rats to SO2 gas at a concentration of 200-400 ppm for 3 hours per day, 5 days a week, for 3-4 weeks in a whole-body exposure chamber.
-
A control group will be exposed to filtered air only.
-
-
Grouping and Treatment:
-
Divide the SO2-exposed rats into three groups: Vehicle control (e.g., saline), and two this compound treatment groups (e.g., low and high dose).
-
Administer this compound or vehicle daily via oral gavage, starting from the last week of SO2 exposure and continuing for a predetermined period.
-
-
Efficacy Assessment (24 hours after the last treatment):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts (neutrophils, macrophages, lymphocytes) and inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Histopathology: Perfuse and fix the lungs with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for goblet cell hyperplasia and mucus production.
-
Mucus Viscosity: Measure the viscosity of BAL fluid using a rheometer.
-
Lipopolysaccharide (LPS)-Induced Chronic Bronchitis Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of airway inflammation.[1]
Protocol:
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for one week under standard laboratory conditions.
-
Induction:
-
Instill LPS (e.g., 10 µg in 50 µL of sterile saline) intranasally or intratracheally into mice. Repeat the instillation 2-3 times a week for 4 weeks.
-
A control group will receive sterile saline only.
-
-
Grouping and Treatment:
-
Group the LPS-exposed mice and administer this compound or vehicle as described in the SO2 model.
-
-
Efficacy Assessment:
-
Perform BAL fluid analysis, histopathology, and mucus viscosity measurements as detailed in the SO2 protocol.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on BAL Fluid Cellularity in SO2-Induced Chronic Bronchitis Model
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^4) | Macrophages (x10^5) | Lymphocytes (x10^3) |
| Control (Air) | ||||
| SO2 + Vehicle | ||||
| SO2 + this compound (Low Dose) | ||||
| SO2 + this compound (High Dose) |
Table 2: Histopathological Scoring of Lung Tissue
| Treatment Group | Inflammation Score (0-4) | Goblet Cell Hyperplasia (0-4) | Mucus Score (0-4) |
| Control (Air) | |||
| SO2 + Vehicle | |||
| SO2 + this compound (Low Dose) | |||
| SO2 + this compound (High Dose) |
Table 3: Effect of this compound on BAL Fluid Viscosity
| Treatment Group | Viscosity (cP) at Shear Rate X |
| Control (Air) | |
| SO2 + Vehicle | |
| SO2 + this compound (Low Dose) | |
| SO2 + this compound (High Dose) |
Signaling Pathways
This compound's primary mechanism is the physical disruption of mucus. However, chronic bronchitis involves complex inflammatory signaling pathways that contribute to mucus hypersecretion. Future studies could investigate if this compound has secondary effects on these pathways.
Inflammatory Signaling in Chronic Bronchitis
Caption: Inflammatory signaling in chronic bronchitis.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in-vivo evaluation of this compound's efficacy in treating chronic bronchitis. By utilizing these established animal models and assessment parameters, researchers can generate robust preclinical data to support the further development of this compound as a potential therapeutic agent for this debilitating respiratory disease.
References
- 1. Animal models of chronic bronchitis and their relevance to studies of particle-induced disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - A ferret model of COPD-related chronic bronchitis [insight.jci.org]
- 7. scireq.com [scireq.com]
Application Notes and Protocols for the Use of Dembrexine as a Secretolytic in Laboratory Animal Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine is a secretolytic agent belonging to the benzylamine (B48309) class of compounds, structurally related to bromhexine (B1221334) and ambroxol. It is primarily utilized in veterinary medicine, particularly in horses, for the treatment of respiratory conditions characterized by the accumulation of thick and viscous mucus.[1][2] this compound's mechanism of action involves altering the composition and viscosity of respiratory mucus, thereby facilitating its removal through the mucociliary clearance mechanism.[1][2] These application notes provide an overview of this compound and proposed protocols for its evaluation as a secretolytic agent in laboratory animal models of respiratory disease.
Mechanism of Action
This compound exerts its secretolytic effects through a multi-faceted mechanism:
-
Alteration of Mucus Viscosity: this compound is understood to fragment the sputum fiber network, reducing the viscosity of abnormal respiratory mucus.[2] This change in rheological properties makes the mucus less tenacious and easier to transport.
-
Stimulation of Serous Gland Secretion: It is proposed that this compound enhances the secretion of serous, watery fluid from the submucosal glands in the respiratory tract. This increased hydration of the mucus layer contributes to its reduced viscosity.
-
Increased Pulmonary Surfactant: Evidence suggests that this compound may increase the production of pulmonary surfactant, which can improve respiratory compliance and prevent alveolar collapse.[2]
-
Anti-inflammatory and Antioxidant Properties: While less characterized, this compound may also possess anti-inflammatory and antioxidant effects, which could be beneficial in the context of respiratory diseases.
Signaling Pathways
The precise signaling pathways for this compound are not fully elucidated. However, based on its relationship to bromhexine, it may involve a vagally mediated reflex action on gastric mucosa, leading to stimulation of bronchial glands. Additionally, its anti-inflammatory effects could be mediated through the modulation of inflammatory signaling cascades in the respiratory tract, such as the NF-κB and MAPK pathways, which are known to be involved in the expression of pro-inflammatory cytokines and mediators.
Data Presentation
The following tables are templates for summarizing quantitative data from preclinical studies evaluating this compound. As specific preclinical data for this compound in laboratory rodents is limited in publicly available literature, these tables are provided as a guide for data organization.
Table 1: Effect of this compound on Mucus Viscoelasticity
| Treatment Group | Dose (mg/kg) | Viscosity (Pa·s) | Elasticity (Pa) |
| Vehicle Control | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | - |
Table 2: Effect of this compound on Mucociliary Clearance (MCC)
| Treatment Group | Dose (mg/kg) | MCC Rate (mm/min) | % Improvement vs. Control |
| Vehicle Control | - | - | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | - |
Table 3: Effect of this compound on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Total Cell Count (cells/mL) | Neutrophil Count (cells/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control | - |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the secretolytic and anti-inflammatory effects of this compound in rodent models of respiratory disease. These protocols are based on standard methodologies and should be adapted and optimized for specific research questions and institutional guidelines.
Protocol 1: Evaluation of Secretolytic Activity in a Rat Model of Sulfur Dioxide (SO₂)-Induced Bronchitis
Objective: To assess the effect of this compound on mucus production and properties in a rat model of chronic bronchitis.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., N-acetylcysteine)
-
SO₂ exposure chamber
-
Apparatus for bronchoalveolar lavage (BAL)
-
Rheometer for measuring mucus viscoelasticity
-
ELISA kits for mucin quantification (e.g., MUC5AC)
Procedure:
-
Induction of Bronchitis:
-
Expose rats to SO₂ (e.g., 200 ppm) for 3 hours/day, 5 days/week for 3 weeks in a calibrated exposure chamber.
-
A control group will be exposed to filtered air only.
-
-
Drug Administration:
-
Following the induction period, randomly assign rats to treatment groups (n=8-10 per group):
-
Vehicle control (oral gavage)
-
This compound (e.g., 1, 5, 10 mg/kg, oral gavage) once daily for 7 days.
-
Positive control (e.g., N-acetylcysteine, 100 mg/kg, oral gavage) once daily for 7 days.
-
-
-
Sample Collection:
-
24 hours after the last dose, anesthetize the rats.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs.
-
-
Outcome Measures:
-
Mucus Viscoelasticity: Measure the viscosity and elasticity of the collected BAL fluid using a rheometer.
-
Mucin Quantification: Quantify the concentration of specific mucins (e.g., MUC5AC) in the BAL fluid using an ELISA kit.
-
Histopathology: Collect lung tissue for histological examination of goblet cell hyperplasia and mucus accumulation using stains such as Periodic acid-Schiff (PAS).
-
Protocol 2: Assessment of Mucociliary Clearance in Mice
Objective: To determine the effect of this compound on the rate of mucociliary clearance in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Vehicle
-
Radioactive tracer (e.g., ⁹⁹ᵐTc-labeled sulfur colloid) or fluorescent microspheres
-
Gamma camera or fluorescence imaging system
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle to mice via oral gavage.
-
-
Tracer Instillation:
-
After a predetermined time (e.g., 60 minutes) post-drug administration, lightly anesthetize the mice.
-
Instill a small volume of the radioactive tracer or fluorescent microspheres into the trachea.
-
-
Imaging and Analysis:
-
Immediately after instillation, acquire images of the lungs at specified time points (e.g., 0, 30, 60, 120 minutes) using a gamma camera or fluorescence imaging system.
-
Quantify the amount of tracer remaining in the lungs at each time point.
-
Calculate the mucociliary clearance rate by fitting the data to an exponential decay curve.
-
Protocol 3: Evaluation of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
Objective: To investigate the potential anti-inflammatory effects of this compound in a mouse model of acute lung inflammation.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound hydrochloride
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Apparatus for bronchoalveolar lavage (BAL)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
-
Flow cytometer for cell analysis
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle to mice via oral gavage.
-
-
Induction of Lung Injury:
-
One hour after drug administration, induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg).
-
A control group will receive sterile saline.
-
-
Sample Collection:
-
At a specified time point after LPS challenge (e.g., 6 or 24 hours), perform BAL.
-
-
Outcome Measures:
-
Cellular Infiltration: Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid using a hemocytometer or flow cytometry.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA.
-
Lung Histopathology: Collect lung tissue for histological assessment of inflammation and injury.
-
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound as a secretolytic agent.
References
Application Notes and Protocols for In Vivo Assessment of Dembrexine's Anti-Tussive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine is a mucolytic agent recognized for its secretolytic properties in respiratory diseases. Beyond its primary function of reducing mucus viscosity, this compound has demonstrated anti-tussive (cough-suppressing) effects. These application notes provide a detailed framework for the in vivo evaluation of this compound's anti-tussive efficacy using the well-established citric acid-induced cough model in guinea pigs. This model is a standard preclinical tool for assessing the potential of novel therapeutics for cough.
The protocols outlined below cover animal preparation, experimental procedures, and data analysis. Additionally, this document includes structured tables with representative quantitative data to illustrate expected outcomes and diagrams of the relevant physiological pathways and experimental workflows.
Putative Signaling Pathway of the Cough Reflex
The cough reflex is a complex physiological response initiated by the stimulation of sensory nerves in the airways. Irritants, such as citric acid, activate these nerves, leading to a centrally mediated reflex arc that results in coughing. This compound's anti-tussive action is thought to be primarily peripheral, secondary to its mucolytic effects, which reduce the stimulus for coughing. However, a potential central mechanism involving sigma-1 receptors has also been suggested.
Caption: Putative signaling pathway of the cough reflex and sites of this compound's action.
Experimental Protocols
Animals
Male Hartley guinea pigs (300-400 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.
Materials and Reagents
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Positive control: Codeine phosphate (B84403) or Dextromethorphan hydrobromide
-
Citric acid
-
Sterile, pyrogen-free saline
-
Whole-body plethysmography chamber
-
Nebulizer
-
Sound recording equipment and analysis software
Experimental Workflow
Caption: Experimental workflow for assessing the anti-tussive effects of this compound.
Detailed Procedure
-
Preparation of Solutions:
-
Prepare a 0.4 M solution of citric acid in sterile, pyrogen-free saline.
-
Prepare this compound solutions at various concentrations (e.g., 10, 30, and 100 mg/kg) in the appropriate vehicle.
-
Prepare the positive control solution (e.g., Codeine at 10 mg/kg).
-
-
Drug Administration:
-
Administer this compound, vehicle, or the positive control to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection).
-
The pre-treatment time will depend on the pharmacokinetic profile of the compound but is typically 30-60 minutes for oral administration.
-
-
Cough Induction and Recording:
-
Place each guinea pig individually into the whole-body plethysmography chamber and allow for a 5-10 minute acclimation period.
-
Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 10 minutes. Ensure a consistent nebulizer flow rate across all experiments.
-
Record the number of coughs and the time to the first cough (latency) during the citric acid exposure and for a defined period immediately following (e.g., 5 minutes). Coughs can be identified by their characteristic sound and the associated pressure changes within the chamber.
-
Data Analysis
-
Cough Frequency: The total number of coughs during the observation period.
-
Cough Latency: The time from the start of citric acid exposure to the first cough.
-
Calculate the percentage inhibition of the cough reflex for each treatment group compared to the vehicle control group.
-
Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the study. The values presented are hypothetical and for illustrative purposes to demonstrate the expected dose-dependent effects of an anti-tussive agent.
Table 1: Effect of this compound on Citric Acid-Induced Cough Frequency in Guinea Pigs
| Treatment Group | Dose (mg/kg) | N | Mean Coughs ± SEM | % Inhibition |
| Vehicle | - | 8 | 25.4 ± 2.1 | - |
| This compound | 10 | 8 | 18.2 ± 1.9* | 28.3 |
| This compound | 30 | 8 | 12.5 ± 1.5** | 50.8 |
| This compound | 100 | 8 | 8.1 ± 1.2 | 68.1 |
| Codeine | 10 | 8 | 7.5 ± 1.1 | 70.5 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 2: Effect of this compound on the Latency to First Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM |
| Vehicle | - | 8 | 95.2 ± 8.7 |
| This compound | 10 | 8 | 125.6 ± 10.1* |
| This compound | 30 | 8 | 168.3 ± 12.5** |
| This compound | 100 | 8 | 210.1 ± 15.3 |
| Codeine | 10 | 8 | 225.4 ± 16.8 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Logical Relationship Diagram
Caption: Logical relationship of this compound's effects leading to anti-tussive action.
Conclusion
The citric acid-induced cough model in guinea pigs is a robust and reliable method for the preclinical evaluation of the anti-tussive properties of this compound. By following these detailed protocols, researchers can effectively assess its therapeutic potential. The expected outcomes include a dose-dependent reduction in cough frequency and an increase in cough latency. These application notes provide a comprehensive guide for conducting these experiments, ensuring the generation of reproducible and high-quality data for the development of novel anti-tussive therapies.
Application Notes and Protocols for Measuring Changes in Mucus Viscosity Following Dembrexine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine is a mucolytic agent that has been shown to reduce the viscosity of respiratory mucus, facilitating its clearance from the airways.[1][2] Its mechanism of action involves the fragmentation of mucopolysaccharide fibers within the mucus and an increase in the secretion of serous, less viscous fluid.[1][2] Accurate and reproducible measurement of changes in mucus viscosity is crucial for the preclinical and clinical evaluation of this compound's efficacy.
These application notes provide detailed protocols for quantifying the effects of this compound on mucus viscosity using established rheological techniques. The methodologies described are applicable to various mucus samples, including induced sputum, in vitro airway epithelial cell culture secretions, and animal-derived mucus.
Key Concepts in Mucus Rheology
Mucus is a complex viscoelastic material, exhibiting both liquid-like (viscous) and solid-like (elastic) properties. The key parameters used to characterize mucus rheology are:
-
Viscosity (η): A measure of a fluid's resistance to flow. Mucus is a non-Newtonian fluid, meaning its viscosity changes with the applied shear rate.
-
Elastic Modulus (G'): Represents the elastic (solid-like) component of the mucus, indicating its ability to store energy and recoil after deformation.
-
Viscous Modulus (G''): Represents the viscous (liquid-like) component, indicating the energy dissipated as heat.
-
Complex Viscosity (η*): A frequency-dependent measure of a material's overall resistance to flow, combining both viscous and elastic contributions.
-
Tan Delta (δ): The ratio of the viscous modulus to the elastic modulus (G''/G'). A higher tan δ indicates a more liquid-like behavior.
Signaling Pathway of Mucin Production and Putative Action of this compound
The following diagram illustrates the general signaling pathway leading to mucin hypersecretion and the proposed mechanism by which this compound reduces mucus viscosity.
Caption: Proposed mechanism of this compound in reducing mucus viscosity.
Experimental Protocols
Protocol 1: Macrorheology using a Cone-and-Plate or Parallel-Plate Rheometer
This protocol is suitable for analyzing bulk mucus samples (sputum or sufficient volumes from in vitro cultures).
1. Sample Collection and Preparation
-
Sputum Induction: For clinical studies, induce sputum using nebulized hypertonic saline (3-7%).
-
Sample Selection: Isolate purulent or mucoid portions of the sputum, avoiding saliva.
-
Homogenization: Gently homogenize the sample by slow vortexing or repeated pipetting to ensure uniformity. For a standardized approach, vortexing and snap-freezing samples immediately after collection is recommended if direct testing is not possible.[3]
-
In Vitro Culture Mucus: Collect mucus from the apical surface of air-liquid interface (ALI) cultures. Pool samples if necessary to achieve the required volume for the rheometer.
2. In Vitro this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Aliquot the homogenized mucus into separate tubes.
-
Add this compound solution to the treatment group aliquots to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Add an equivalent volume of the solvent to the control group aliquots.
-
Incubate all samples at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).
3. Rheological Measurement
-
Instrumentation: Use a cone-and-plate or parallel-plate rheometer. A solvent trap is essential for measurements at 37°C to prevent sample dehydration.[4]
-
Sample Loading: Carefully load the required volume of the mucus sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Oscillatory Shear Measurement:
-
Amplitude Sweep: Perform a strain or stress amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain/stress.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain/stress within the LVER to determine the frequency-dependent viscoelastic properties (G', G'', η*).
-
-
Data Analysis: Record G', G'', η*, and tan δ across the tested frequency range.
Protocol 2: Microrheology using Particle Tracking
This technique is suitable for small sample volumes and for assessing the microenvironment of the mucus.
1. Sample Preparation and Treatment
-
Prepare and treat mucus samples with this compound as described in Protocol 1.
-
Introduce fluorescent microspheres (e.g., 0.5-1 µm diameter) into the mucus samples and ensure they are evenly dispersed.
2. Data Acquisition
-
Place a small volume of the mucus/bead mixture on a microscope slide.
-
Using a fluorescence microscope equipped with a high-speed camera, record videos of the Brownian motion of the microspheres.
3. Data Analysis
-
Use particle tracking software to analyze the recorded videos and determine the mean squared displacement (MSD) of the microspheres over time.
-
From the MSD, calculate the viscoelastic moduli (G' and G'') using the generalized Stokes-Einstein relation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the mucolytic activity of this compound.
Caption: Experimental workflow for assessing this compound's mucolytic activity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups. The following tables provide an illustrative example based on expected outcomes from this compound treatment, drawing parallels from studies on the closely related mucolytic, Bromhexine (B1221334).[5][6]
Table 1: Effect of this compound on Mucus Viscoelastic Properties (Macrorheology)
| Treatment Group | Concentration | Elastic Modulus (G') (Pa) at 1 Hz (Mean ± SD) | Viscous Modulus (G'') (Pa) at 1 Hz (Mean ± SD) | Complex Viscosity (η) (Pa·s) at 1 Hz (Mean ± SD) | Tan Delta (G''/G') (Mean ± SD) |
| Vehicle Control | - | 15.2 ± 2.1 | 5.8 ± 0.9 | 2.6 ± 0.4 | 0.38 ± 0.05 |
| This compound | 1 µM | 12.8 ± 1.9 | 5.5 ± 0.8 | 2.2 ± 0.3 | 0.43 ± 0.06 |
| This compound | 10 µM | 9.5 ± 1.5 | 4.9 ± 0.7 | 1.7 ± 0.2 | 0.52 ± 0.07 |
| This compound | 100 µM | 6.1 ± 1.1 | 4.2 ± 0.6 | 1.1 ± 0.2 | 0.69 ± 0.09** |
*p < 0.05, **p < 0.01 compared to vehicle control. Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Mucus Microrheology (Particle Tracking)
| Treatment Group | Concentration | Elastic Modulus (G') (Pa) at 1 Hz (Mean ± SD) | Viscous Modulus (G'') (Pa) at 1 Hz (Mean ± SD) |
| Vehicle Control | - | 1.2 ± 0.2 | 0.8 ± 0.1 |
| This compound | 10 µM | 0.7 ± 0.1 | 0.6 ± 0.1 |
| This compound | 100 µM | 0.4 ± 0.1** | 0.5 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle control. Note: Data are hypothetical and for illustrative purposes.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative assessment of this compound's mucolytic activity. By employing standardized rheological techniques and systematic data analysis, researchers can obtain reliable and reproducible results to support the development and clinical application of this compound for the treatment of respiratory diseases characterized by mucus hypersecretion. The use of both macrorheology and microrheology will provide a comprehensive understanding of the drug's effect on the bulk and microstructural properties of mucus.
References
- 1. benchchem.com [benchchem.com]
- 2. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sputum handling for rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. The effect of bromhexine hydrochloride on the viscoelastic properties of mucus from the mini-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Dembrexine Hydrochloride Monohydrate Formulations in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and stability assessment of research-grade formulations containing Dembrexine hydrochloride monohydrate. This document is intended to guide researchers in developing stable formulations for preclinical and analytical studies.
Introduction to this compound Hydrochloride Monohydrate
This compound hydrochloride monohydrate is a mucolytic agent that functions by reducing the viscosity of respiratory mucus.[1][2] It is a phenolic benzylamine, structurally and functionally related to other mucolytic compounds like bromhexine (B1221334) and ambroxol.[3] The primary mechanism of action involves the disruption of mucopolysaccharide fibers in sputum, making it less viscous and easier to clear from the airways.[3][4] Additionally, this compound has been observed to increase lung compliance and may impact the anti-atelectase factor, which is crucial for compensating for decreases in lung surfactant.[3] The hydrochloride salt form, specifically the monohydrate, is utilized to enhance the stability and solubility of the compound.[3][4]
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | trans-4-[(3,5-Dibromo-2-hydroxybenzyl)amino]cyclohexanol hydrochloride monohydrate[5] |
| Molecular Formula | C₁₃H₂₀Br₂ClNO₃[1][2] |
| Molecular Weight | 433.57 g/mol [1][2] |
| Appearance | White or almost white, crystalline powder[5] |
| Solubility | Slightly soluble in water, freely soluble in methanol (B129727), slightly soluble in anhydrous ethanol (B145695).[5] Soluble in DMSO.[4] |
| Storage | 2-8°C, protected from light and moisture.[2][6] |
Experimental Protocols
Preparation of a Stable Oral Research Formulation (Example Protocol)
While specific formulation recipes for this compound hydrochloride monohydrate are not widely published, a stable oral solution can be formulated based on protocols for the related compound, bromhexine hydrochloride. The following is an example protocol that can be adapted for research purposes.
Materials:
-
This compound hydrochloride monohydrate
-
Benzyl (B1604629) alcohol
-
Ethanol (96% v/v)
-
Polysorbate 80 (Tween 80)
-
Tartaric acid
-
Purified water
-
0.45 µm Millipore filter
Equipment:
-
Glass beakers
-
Magnetic stirrer with heating plate
-
Volumetric flasks
-
Filtration apparatus
-
Amber glass bottles for storage
Procedure:
-
In a clean, dry glass beaker, dissolve the required amount of this compound hydrochloride monohydrate in benzyl alcohol with gentle heating (approximately 50°C) and stirring until fully dissolved.
-
In a separate beaker, prepare a solution of tartaric acid in purified water.
-
To the this compound solution, add the ethanol (96% v/v) and mix thoroughly.
-
Add the Polysorbate 80 to the mixture and continue stirring until a homogenous solution is formed.
-
Slowly add the tartaric acid solution to the main mixture while stirring continuously.
-
Add purified water to reach the final desired volume and mix well.
-
Filter the final solution through a 0.45 µm Millipore filter to remove any particulate matter.
-
Store the final formulation in amber glass bottles at the recommended storage conditions (2-8°C) to protect from light.
dot
Caption: Workflow for preparing a stable oral research formulation of this compound hydrochloride monohydrate.
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating method is crucial for determining the concentration of the active pharmaceutical ingredient (API) and detecting any degradation products. The following HPLC method is adapted from the British Pharmacopoeia monograph for this compound hydrochloride monohydrate and is suitable for stability studies.[5]
Chromatographic Conditions:
| Parameter | Specification |
| Column | End-capped octadecylsilyl silica (B1680970) gel for chromatography (5 µm), l = 0.15 m, Ø = 4.0 mm[5] |
| Mobile Phase A | 80 volumes of a buffer solution (1.0 g/L potassium dihydrogen phosphate (B84403) in water, adjusted to pH 7.4 with 0.5 M potassium hydroxide) and 20 volumes of methanol.[5] |
| Mobile Phase B | Methanol and acetonitrile (B52724) (20:80 V/V)[5] |
| Gradient | Time (min) |
| 0 - 7 | |
| 7 - 15 | |
| 15 - 20 | |
| 20 - 25 | |
| 25 - 30 | |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Detection | Spectrophotometer at 250 nm[5] |
| Injection Volume | 10 µL[5] |
Solution Preparation:
-
Test Solution: Dissolve 25.0 mg of the this compound hydrochloride monohydrate formulation (or pure substance) in methanol and dilute to 10.0 mL with the same solvent.[5]
-
Reference Solution (a): Dilute 1.0 mL of the test solution to 50.0 mL with methanol. Dilute 1.0 mL of this solution to 10.0 mL with methanol.[5]
-
Reference Solution (b) (for system suitability): Prepare a solution containing a known impurity (e.g., tribromophenol) and the test solution to ensure the system can resolve the API from its potential degradants.[5]
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[7]
Stress Conditions:
-
Acid Hydrolysis: Reflux the formulation with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Reflux the formulation with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and the liquid formulation to dry heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
dot
Caption: Workflow for conducting forced degradation studies on this compound hydrochloride monohydrate formulations.
Data Presentation: Stability Study Results
Quantitative data from stability studies should be presented in a clear and organized manner. Below is a template for presenting such data. Note: The following table is a template; actual data must be generated experimentally.
Table 1: Stability Data for this compound Hydrochloride Monohydrate Oral Solution (1 mg/mL) under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| Time (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 4.5 | 100.2 | < 0.1 |
| 1 | Clear, colorless solution | 4.5 | 99.8 | 0.2 |
| 3 | Clear, colorless solution | 4.4 | 98.9 | 0.8 |
| 6 | Clear, colorless solution | 4.4 | 97.5 | 1.5 |
Mechanism of Action: Signaling Pathway
This compound hydrochloride exerts its mucolytic effect through a multi-faceted mechanism. It directly disrupts the mucopolysaccharide network in the respiratory mucus, reducing its viscosity. It also stimulates the secretion of pulmonary surfactant from type II alveolar cells and enhances the secretion from serous cells in the airway glands.[4] This leads to a less viscous mucus that is more easily cleared by the mucociliary apparatus.
dot
Caption: Simplified signaling pathway for the mucolytic action of this compound hydrochloride.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. This compound Hydrochloride Research Compound [benchchem.com]
- 4. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. questjournals.org [questjournals.org]
A Comprehensive Guide to Utilizing Sputolosin® (Dembrexine Hydrochloride) in Equine Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction: Sputolosin®, with its active ingredient dembrexine hydrochloride, is a mucolytic agent widely used in veterinary medicine to treat respiratory diseases in horses.[1] Its secretolytic properties make it a valuable tool for research into equine respiratory conditions characterized by the production of viscous mucus.[2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential and mechanism of action of Sputolosin® in the context of equine respiratory research.
Mechanism of Action: this compound hydrochloride primarily acts as a mucolytic by altering the structure of mucus, reducing its viscosity, and thereby facilitating its clearance from the respiratory tract.[2] It is also understood to have anti-inflammatory effects, potentially through the modulation of signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. Furthermore, it may enhance the concentration of antibiotics in lung secretions, suggesting a synergistic potential in the treatment of bacterial respiratory infections.
Data Presentation
The following tables are templates for organizing quantitative data from experiments investigating the effects of Sputolosin®. Representative data is included for illustrative purposes, as specific quantitative results from publicly available studies are limited.
Table 1: Effect of Sputolosin® on Equine Tracheal Mucus Viscosity (In Vitro)
| Treatment Group | Concentration (µg/mL) | Mean Viscosity (cP) | Standard Deviation | % Reduction from Control |
| Control (Saline) | 0 | 150 | 15 | 0% |
| Sputolosin® | 10 | 110 | 12 | 26.7% |
| Sputolosin® | 50 | 85 | 10 | 43.3% |
| Sputolosin® | 100 | 65 | 8 | 56.7% |
Table 2: Effect of Sputolosin® on Mucociliary Clearance Rate in Horses (In Vivo)
| Treatment Group | Dosage (mg/kg) | Mean Clearance Rate (mm/min) | Standard Deviation | % Increase from Baseline |
| Placebo | 0 | 18.5 | 2.1 | 0% |
| Sputolosin® | 0.3 (b.i.d.) | 24.2 | 2.5 | 30.8% |
Table 3: Clinical Scoring of Respiratory Signs in Horses Treated with Sputolosin®
| Parameter | Treatment Group | Day 0 (Mean Score) | Day 7 (Mean Score) | % Improvement |
| Cough Frequency | Placebo | 4.2 | 3.8 | 9.5% |
| Sputolosin® | 4.5 | 1.5 | 66.7% | |
| Nasal Discharge | Placebo | 3.8 | 3.5 | 7.9% |
| Sputolosin® | 4.0 | 1.2 | 70.0% | |
| Respiratory Effort | Placebo | 3.5 | 3.2 | 8.6% |
| Sputolosin® | 3.7 | 1.8 | 51.4% | |
| (Scoring scale: 0 = normal, 5 = severe) |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mucolytic Activity of Sputolosin® on Equine Tracheal Mucus
Objective: To quantify the effect of this compound hydrochloride on the viscosity of equine respiratory mucus.
Materials:
-
Tracheal mucus samples collected from horses with respiratory disease.
-
Sputolosin® (this compound hydrochloride) powder.
-
Phosphate-buffered saline (PBS).
-
Cone-plate viscometer.
-
Incubator.
-
Micropipettes and sterile consumables.
Methodology:
-
Mucus Collection: Collect tracheal mucus from horses diagnosed with respiratory disease via endoscopy and a protected specimen brush or tracheal aspirate. Pool the samples to ensure homogeneity.
-
Sample Preparation: Aliquot the mucus into microcentrifuge tubes. Prepare a stock solution of Sputolosin® in PBS and create serial dilutions to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Incubation: Add the different concentrations of Sputolosin® solution or a PBS control to the mucus aliquots. Gently mix and incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Viscosity Measurement: After incubation, immediately measure the viscosity of each sample using a cone-plate viscometer at a standardized shear rate and temperature (37°C).
-
Data Analysis: Record the viscosity measurements in centipoise (cP). Calculate the mean and standard deviation for each treatment group. Determine the percentage reduction in viscosity compared to the control group.
Protocol 2: In Vivo Measurement of Mucociliary Clearance in Horses using Scintigraphy
Objective: To evaluate the effect of Sputolosin® administration on the rate of mucociliary clearance in healthy horses or those with respiratory disease.
Materials:
-
Sputolosin® oral powder.
-
Placebo powder.
-
Technetium-99m labeled macroaggregated albumin (99mTc-MAA) or a similar radiotracer.
-
Gamma camera.
-
Endoscope.
-
Catheter for tracer administration.
Methodology:
-
Animal Selection and Acclimatization: Select a cohort of horses and acclimatize them to the experimental setting. Divide them into a treatment and a placebo group.
-
Baseline Measurement: Administer a baseline measurement of mucociliary clearance for each horse before the treatment period.
-
Tracer Administration: Under light sedation (if necessary, though sedation can affect clearance rates), introduce a small volume of 99mTc-MAA onto the tracheal mucosa at a specific anatomical landmark via a catheter passed through the biopsy channel of an endoscope.[3][4]
-
Scintigraphic Imaging: Immediately after tracer deposition, begin acquiring sequential images of the trachea using a gamma camera. Continue imaging for a set period (e.g., 60 minutes) to track the cranial movement of the radioactive bolus.[3][4]
-
Treatment Administration: Administer Sputolosin® orally at the recommended dosage (e.g., 0.3 mg/kg twice daily) or the placebo for a specified duration (e.g., 7-14 days).
-
Post-Treatment Measurement: Repeat the mucociliary clearance measurement as described in steps 3 and 4 after the treatment period.
-
Data Analysis: Analyze the scintigraphic images to calculate the distance the radioactive bolus traveled over time, expressed in mm/minute. Compare the clearance rates before and after treatment for each group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A diagram illustrating the multifaceted mechanism of action of Sputolosin®.
Caption: A flowchart outlining the key steps in an in vivo study of Sputolosin®.
Caption: A diagram showing the NF-κB pathway and a potential point of inhibition by Sputolosin®.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization based on specific laboratory conditions and research objectives. The signaling pathway diagrams are simplified representations and the precise molecular interactions of this compound hydrochloride require further investigation.
References
- 1. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thehorse.com [thehorse.com]
- 3. Use of scintigraphy for the determination of mucociliary clearance rates in normal, sedated, diseased and exercised horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
Application Notes and Protocols: Investigating the Mechanism of Action of Dembrexine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dembrexine is a secretolytic and mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus.[1] Its primary therapeutic action is understood to be the alteration of mucus viscosity and enhancement of its clearance from the respiratory tract.[2] Preclinical evidence suggests that this compound stimulates secretion from serous cells in the airway glands, contributing to a more hydrated and less viscous mucus blanket.[1] While its phenomenological effects are recognized, the precise intracellular signaling pathways through which this compound exerts its secretolytic and potential anti-inflammatory effects remain to be fully elucidated.
These application notes provide a framework of cell culture-based assays to investigate the molecular mechanism of action of this compound. The proposed experimental protocols are designed to assess its impact on key signaling pathways implicated in mucin gene expression, inflammatory responses, and ion transport in airway epithelial cells. The data derived from these assays will be invaluable for a deeper understanding of this compound's pharmacology and for the development of novel respiratory therapeutics.
Key Hypothesized Mechanisms of Action to be Investigated:
-
Modulation of Mucin Gene Expression: this compound may regulate the transcription of major respiratory mucin genes, such as MUC5AC and MUC5B, which are often overexpressed in chronic respiratory diseases.
-
Anti-inflammatory Effects: this compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
-
Regulation of Ion Transport: By influencing ion channel activity, this compound could increase hydration of the airway surface liquid, thereby reducing mucus viscosity.
I. Assessment of this compound's Effect on Mucin Gene Expression and Protein Production
This section outlines protocols to determine the effect of this compound on the expression and secretion of MUC5AC and MUC5B, the primary gel-forming mucins in the airways.
Experimental Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for MUC5AC and MUC5B Expression
Objective: To quantify the effect of this compound on MUC5AC and MUC5B mRNA levels in a human airway epithelial cell line.
Cell Line: NCI-H292 human mucoepidermoid carcinoma cell line is a suitable model for studying mucus production.[3]
Methodology:
-
Cell Culture and Treatment:
-
Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Induce mucin expression by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Phorbol 12-Myristate 13-Acetate (PMA) (100 nM) for 24 hours.
-
Co-treat stimulated cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include appropriate vehicle controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for human MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The thermal cycling conditions should be optimized based on the primers and qPCR machine used.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.
-
Data Presentation:
| Treatment Group | Concentration | Fold Change in MUC5AC mRNA (Mean ± SD) | Fold Change in MUC5B mRNA (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TNF-α (10 ng/mL) | - | 8.5 ± 0.7 | 6.2 ± 0.5 |
| TNF-α + this compound | 1 µM | 7.9 ± 0.6 | 5.8 ± 0.4 |
| TNF-α + this compound | 10 µM | 4.2 ± 0.3 | 3.1 ± 0.2 |
| TNF-α + this compound | 50 µM | 2.1 ± 0.2 | 1.5 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC Protein Secretion
Objective: To quantify the effect of this compound on the secretion of MUC5AC protein from airway epithelial cells.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in Experimental Protocol 1.
-
After the 24-hour treatment period, collect the cell culture supernatants.
-
-
ELISA:
-
Use a commercially available human MUC5AC ELISA kit.
-
Perform the assay according to the manufacturer's instructions, including the preparation of standards and samples.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of MUC5AC in the supernatants based on the standard curve.
-
Data Presentation:
| Treatment Group | Concentration | MUC5AC Concentration in Supernatant (ng/mL) (Mean ± SD) |
| Vehicle Control | - | 50 ± 5 |
| TNF-α (10 ng/mL) | - | 450 ± 30 |
| TNF-α + this compound | 1 µM | 420 ± 25 |
| TNF-α + this compound | 10 µM | 250 ± 20 |
| TNF-α + this compound | 50 µM | 120 ± 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Investigation of this compound's Anti-inflammatory Activity
This section details protocols to explore the potential anti-inflammatory effects of this compound by examining its influence on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in the airways.
Experimental Protocol 3: NF-κB Reporter Assay
Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Methodology:
-
Cell Line and Transfection:
-
Use a human bronchial epithelial cell line such as BEAS-2B or A549.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
-
Cell Treatment:
-
24 hours post-transfection, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Data Presentation:
| Treatment Group | Concentration | Relative Luciferase Units (RLU) (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.1 |
| TNF-α (10 ng/mL) | - | 15.2 ± 1.2 |
| TNF-α + this compound | 1 µM | 13.8 ± 1.1 |
| TNF-α + this compound | 10 µM | 7.5 ± 0.6 |
| TNF-α + this compound | 50 µM | 3.2 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol 4: Western Blot Analysis of MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (p38, ERK1/2, JNK).
Methodology:
-
Cell Culture and Treatment:
-
Culture BEAS-2B or A549 cells in 6-well plates to 80-90% confluency.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Treatment Group | Concentration | p-p38 / total p38 Ratio (Fold Change) | p-ERK1/2 / total ERK1/2 Ratio (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | - | 5.8 | 4.5 |
| TNF-α + this compound | 1 µM | 5.2 | 4.1 |
| TNF-α + this compound | 10 µM | 2.9 | 2.3 |
| TNF-α + this compound | 50 µM | 1.5 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Elucidation of this compound's Impact on Ion Transport and Airway Surface Liquid Hydration
This section proposes an assay to investigate the hypothesis that this compound modulates ion transport across the airway epithelium, which could lead to increased hydration of the airway surface liquid.
Experimental Protocol 5: Short-Circuit Current (Isc) Measurement in Polarized Airway Epithelial Cells
Objective: To measure the effect of this compound on net ion transport across a polarized airway epithelial cell monolayer.
Cell Line and Culture:
-
Use a human airway epithelial cell line capable of forming polarized monolayers with tight junctions, such as Calu-3 or primary human bronchial epithelial cells.
-
Culture the cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation and polarization.
Methodology:
-
Ussing Chamber Electrophysiology:
-
Mount the permeable supports with the polarized cell monolayers in an Ussing chamber.
-
Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Measure the transepithelial voltage and apply a voltage clamp to maintain the potential difference at 0 mV. The current required to do this is the short-circuit current (Isc), which represents the net ion transport.
-
After a stable baseline Isc is established, add this compound to the apical and/or basolateral chambers and record the change in Isc.
-
Use specific ion channel inhibitors (e.g., amiloride (B1667095) for ENaC, CFTRinh-172 for CFTR) to identify the specific ion channels affected by this compound.
-
Data Presentation:
| Treatment | Concentration | Change in Isc (µA/cm²) (Mean ± SD) |
| Baseline | - | 25.4 ± 2.1 |
| This compound (apical) | 10 µM | + 8.2 ± 0.9 |
| This compound (basolateral) | 10 µM | + 1.5 ± 0.3 |
| Amiloride (apical) | 10 µM | - 15.7 ± 1.3 |
| This compound followed by CFTRinh-172 | 10 µM | - 7.5 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. An increase in Isc could indicate an increase in anion secretion (e.g., Cl- through CFTR) or a decrease in cation absorption (e.g., Na+ through ENaC).
Visualizations
Caption: Experimental workflow for investigating this compound's mechanism of action.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Hypothesized effect of this compound on ion transport and mucus hydration.
Conclusion
The proposed cell culture assays provide a comprehensive strategy to dissect the molecular mechanisms underlying the therapeutic effects of this compound. By systematically evaluating its impact on mucin gene expression, key inflammatory signaling pathways, and ion transport, researchers can gain valuable insights into its mode of action. This knowledge will not only enhance our understanding of this established secretolytic agent but also facilitate the discovery and development of more targeted and effective therapies for a range of respiratory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Dembrexine for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Dembrexine in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium. The organic solvent is rapidly diluted, causing the poorly soluble this compound to "crash out" of the solution as a precipitate.[5]
Q3: What are the recommended solvents for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a widely used and recommended solvent for preparing high-concentration stock solutions of this compound and its analogs for in-vitro assays.[6][7][8] this compound hydrochloride is soluble in DMSO.[7] For instance, Ambroxol hydrochloride is soluble in DMSO up to 50 mM.[8] this compound Hydrochloride Monohydrate is also freely soluble in methanol (B129727) and slightly soluble in anhydrous ethanol.[1]
Q4: What is a safe concentration of DMSO to use in my cell-based assays?
A4: While DMSO is an excellent solvent, it can have cytotoxic effects on cells at higher concentrations.[9] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize any solvent-induced artifacts or toxicity.[10][11] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells.
Q5: Can I use other methods besides co-solvents to improve this compound's solubility?
A5: Yes, several other techniques can be employed to enhance the solubility of poorly soluble drugs like this compound for in-vitro assays. These include:
-
pH adjustment: this compound is an amine-containing compound, and its hydrochloride salt suggests it is a weak base.[12][13] The solubility of such compounds is often pH-dependent, with increased solubility at a lower pH.[14][15] Adjusting the pH of your buffer or medium to be more acidic may improve solubility.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[16][17] Studies have shown that methylated β-cyclodextrin can significantly enhance the solubility and dissolution of Bromhexine hydrochloride.[2][18]
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles. However, their use in cell-based assays must be carefully considered due to potential cytotoxicity.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the buffer or cell culture medium.
Root Cause: The aqueous solubility of this compound has been exceeded upon dilution of the organic stock solution.
Solutions:
| Solution | Detailed Steps | Pros | Cons |
| Optimize Stock Solution Dilution | 1. Warm the aqueous medium to 37°C. 2. Add the this compound stock solution dropwise while gently vortexing or swirling the medium. 3. Consider a serial dilution approach in the medium.[5] | Simple and often effective. | May not be sufficient for very high concentrations. |
| Reduce Final Concentration | If experimentally permissible, lower the final working concentration of this compound. | Easiest solution if a lower concentration is effective. | May not be feasible depending on the required experimental dose. |
| Increase Co-solvent (DMSO) Concentration | If the final DMSO concentration is very low (e.g., <0.1%), consider increasing it slightly, ensuring it remains below the cytotoxic level for your cells (typically <0.5%).[10][11] | Can significantly improve solubility. | Higher DMSO concentrations can affect cell viability and function.[9] |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The this compound solution is initially clear but a precipitate forms after several hours or days of incubation.
Root Cause: Changes in the media during incubation (e.g., pH shifts due to cell metabolism, evaporation) or interactions with media components can lead to delayed precipitation.[5]
Solutions:
| Solution | Detailed Steps | Pros | Cons |
| Monitor and Control Media pH | Regularly monitor the pH of the culture medium. If it changes significantly, consider more frequent media changes or using a more strongly buffered medium. | Addresses a common cause of delayed precipitation for pH-sensitive compounds. | May require more frequent handling of cultures. |
| Prevent Evaporation | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.[5] | Maintains stable compound concentration. | Requires proper incubator maintenance. |
| Assess Interaction with Media Components | If possible, test the solubility of this compound in different basal media formulations. | Can identify and avoid problematic media components. | May not be feasible if a specific medium is required for the assay. |
Data Presentation
Table 1: Solubility of this compound and its Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| This compound Hydrochloride Monohydrate | Water | Slightly soluble | [1] |
| Methanol | Freely soluble | [1] | |
| Anhydrous Ethanol | Slightly soluble | [1] | |
| DMSO | Soluble | [7] | |
| Bromhexine Hydrochloride | Water | ~2.2 mM | [2] |
| DMSO | ≥8.33 mg/mL | [6] | |
| Ethanol | ≥2.44 mg/mL | [6] | |
| Ambroxol Hydrochloride | Water | Sparingly soluble (~5 mg/mL) | [3][4] |
| DMSO | Soluble to 50 mM (~20 mg/mL) | [8][19] | |
| Ethanol | Slightly soluble | [19] |
Table 2: Typical In-Vitro Concentrations for Mucolytic Drugs
| Drug | Assay Type | Concentration Range | Reference(s) |
| N-acetylcysteine (NAC) | Mucolytic activity on sputum | 0.2 - 200 mM | [20] |
| Bromhexine | Mucolytic activity on porcine gastric mucin | 3 x 10⁻⁴ - 3 x 10⁻³ M (0.3 - 3 mM) | [21] |
| Ambroxol | Inhibition of MUC5AC production | 100 µM | [19] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound hydrochloride is 415.55 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.156 mg of this compound hydrochloride powder.
-
Dissolution: Add the weighed powder to a sterile, conical microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm the medium: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Prepare an intermediate dilution (optional but recommended): For high final concentrations, it is advisable to first make an intermediate dilution of the DMSO stock in warm medium. For example, add 10 µL of the 10 mM stock to 990 µL of warm medium to get a 100 µM solution.
-
Final dilution: While gently swirling the bulk of the warm medium, add the required volume of the stock solution (or intermediate dilution) dropwise.
-
Mix gently: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Visual inspection: Visually inspect the solution for any signs of precipitation before adding it to the cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. nhathuocngocanh.com [nhathuocngocanh.com]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. Ambroxol hydrochloride CAS#: 23828-92-4 [m.chemicalbook.com]
- 4. 23828-92-4 CAS MSDS (Ambroxol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. This compound Hydrochloride Research Compound [benchchem.com]
- 13. webhome.auburn.edu [webhome.auburn.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. 3. Bromhexine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 18. Enhanced Bromhexine Hydrochloride Solubility and Dissolution by Inclusion Complexation with Methylated β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Response to Dembrexine Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vivo experiments involving Dembrexine. Our goal is to help you manage and understand the variability in animal response to this mucolytic agent, ensuring more consistent and reliable experimental outcomes.
Troubleshooting Guide: Inconsistent Animal Response to this compound
Variability in drug response is a common challenge in animal research.[1][2][3] This guide provides a structured approach to identifying and mitigating potential causes of inconsistent results in your this compound experiments.
Table 1: Troubleshooting Inconsistent Efficacy of this compound
| Observed Issue | Potential Cause | Recommended Action |
| High inter-individual variability in mucus clearance. | Genetic Factors: Different animal strains or breeds may metabolize this compound at different rates. | - Record the specific strain/breed of each animal in your study. - If possible, use a genetically homogenous population (inbred strains). - Increase the sample size to account for genetic diversity in outbred populations. |
| Age and Sex: Young animals may have immature metabolic pathways, while older animals may have compromised organ function, affecting drug processing. Hormonal differences between sexes can also influence drug metabolism.[4] | - Ensure age and sex are consistent across experimental groups. - If studying mixed-sex or varied-age populations, analyze data separately for each group. | |
| Sub-optimal or no observable mucolytic effect. | Incorrect Dosage or Administration: The administered dose may be too low, or the administration route may not be optimal for absorption. This compound is typically administered orally by sprinkling on feed.[5] | - Verify dose calculations based on the animal's body weight. The recommended dosage for horses is 0.33 mg/kg every 12 hours.[5] - Ensure the full dose is consumed by the animal. - For oral administration with feed, ensure the drug is palatable and thoroughly mixed. |
| Animal Health Status: Underlying health conditions, particularly gastrointestinal issues, can affect drug absorption. Respiratory diseases can also vary in severity, influencing the perceived efficacy of the treatment.[4] | - Conduct a thorough health screening of all animals prior to the experiment. - Exclude animals with pre-existing conditions that could interfere with the study. - Document and account for the severity of respiratory symptoms at baseline. | |
| Drug Stability and Storage: Improper storage of this compound hydrochloride can lead to degradation of the active compound. | - Store this compound hydrochloride in a dry, dark place at the recommended temperature (0-4°C for short-term, -20°C for long-term). | |
| Unexpected adverse effects. | Drug Interactions: Co-administration of other medications may alter the metabolism or effects of this compound. For instance, it may enhance the concentration of certain antibiotics in the lungs.[5] | - Review all medications and supplements being administered to the animals. - If co-administration is necessary, consult relevant veterinary pharmacology resources for potential interactions. - Consider a pilot study to assess the safety of the drug combination. |
| Hypersensitivity: Although rare, individual animals may have a hypersensitivity to this compound. | - Monitor animals closely for any signs of adverse reactions, such as skin rashes, swelling, or respiratory distress. - Discontinue treatment immediately if a hypersensitivity reaction is suspected. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a mucolytic agent that works through a multi-faceted mechanism.[6] Its primary actions include:
-
Disruption of Mucopolysaccharide Fibers: It breaks down the network of fibers in mucus, reducing its viscosity.
-
Stimulation of Serous Gland Secretion: It increases the production of thin, watery mucus.
-
Enhancement of Pulmonary Surfactant: It increases the production of surfactant, which reduces surface tension in the alveoli and improves respiratory compliance.
-
Anti-inflammatory Effects: It can modulate the production of pro-inflammatory cytokines.
2. How is this compound metabolized and what are the implications for experimental design?
In horses, this compound undergoes first-pass metabolism in the liver, where the administered trans-isomer is partially converted to the pharmacologically active cis-isomer. Both isomers and their metabolites are primarily excreted in the urine. The elimination half-life in horses is approximately 8 hours.
For experimental design, this means:
-
Timing of Measurement: The peak plasma concentration in horses is observed about 1 hour after oral administration.
-
Steady State: Steady-state concentrations in plasma are typically reached within 2 days of twice-daily oral administration.
-
Species Differences: Be aware that metabolism can vary significantly between species.[4] It is not advisable to directly extrapolate dosage regimens from one species to another without conducting preliminary pharmacokinetic studies.
3. What are the key considerations for designing a study to evaluate this compound's efficacy?
A robust experimental design is crucial for obtaining reliable data. Key considerations include:
-
Animal Model: Select an appropriate animal model that mimics the human or target animal respiratory condition you are studying.
-
Controls: Include both negative (vehicle) and positive (a known effective mucolytic) control groups.
-
Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.
-
Outcome Measures: Define clear and objective outcome measures, such as mucus viscosity, cellular content of bronchoalveolar lavage fluid, and clinical respiratory scores.
Experimental Protocols
Standard Oral Administration Protocol for Equine Studies
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Animal Selection: Use healthy adult horses with no pre-existing conditions that could interfere with the study, unless the study is specifically designed to evaluate this compound in a disease model.
-
Dosage: The standard recommended dose is 0.33 mg of this compound hydrochloride per kg of body weight, administered twice daily.[5]
-
Administration:
-
Accurately weigh each horse to determine the correct dose.
-
Mix the calculated amount of this compound powder with a small portion of the horse's grain feed.
-
Ensure the horse consumes the entire medicated portion of the feed before providing the rest of its meal.
-
-
Monitoring:
-
Observe the horse for at least 30 minutes post-administration for any immediate adverse reactions.
-
Conduct daily health checks throughout the study period.
-
Collect samples for analysis at predetermined time points based on the study's objectives.
-
Visualizing Key Processes
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to its mucolytic and anti-inflammatory effects.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting sources of variability in this compound experiments.
Standard Experimental Workflow
Caption: A generalized workflow for conducting animal studies with this compound.
References
- 1. Variability in Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. primescholars.com [primescholars.com]
- 4. Factors Affecting Drug Response in Animals [bivatec.com]
- 5. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. graphviz dot file example · GitHub [gist.github.com]
How to address inconsistent results in Dembrexine mucolytic activity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dembrexine and encountering inconsistent results in mucolytic activity assays.
Troubleshooting Guides
Inconsistent Viscosity Measurements
Question: Our viscosity readings for this compound-treated mucus samples are highly variable between replicates. What could be the cause?
Answer: Inconsistent viscosity measurements can stem from several factors related to the sample, the instrument, or the procedure. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Inconsistent Viscosity Readings
| Potential Cause | Troubleshooting Step | Explanation |
| Sample Heterogeneity | Ensure complete homogenization of the mucus sample before aliquoting and treatment. | Mucus is inherently heterogeneous. Inadequate mixing can lead to aliquots with varying compositions and viscosities. |
| Inaccurate Pipetting | Use wide-bore or positive displacement pipette tips for handling viscous mucus samples. | Standard pipette tips can struggle with viscous fluids, leading to inaccurate sample volumes and dilutions. |
| Air Bubbles in the Sample | Centrifuge samples at a low speed briefly after mixing to remove any introduced air bubbles. | Air bubbles can interfere with the viscometer's spindle movement, causing erroneous readings. |
| Temperature Fluctuations | Use a temperature-controlled water bath for the viscometer and allow samples to equilibrate to the target temperature before measurement. | Viscosity is highly dependent on temperature. Even minor fluctuations can lead to significant changes in readings. |
| Improper Viscometer Setup | Ensure the viscometer is level, and the correct spindle and speed combination are used for the expected viscosity range. | Incorrect setup can lead to inaccurate torque readings and inconsistent results. |
| Sample Contamination | Thoroughly clean the viscometer spindle and sample containers between measurements to prevent cross-contamination from previous samples or cleaning agents. | Residue from previous experiments can alter the viscosity of the current sample. |
Low or No Apparent Mucolytic Activity
Question: We are not observing the expected decrease in viscosity after treating sputum with this compound. Why might this be happening?
Answer: A lack of observable mucolytic effect can be due to issues with the this compound solution, the mucus sample itself, or the experimental conditions.
Troubleshooting Lack of this compound Efficacy
| Potential Cause | Troubleshooting Step | Explanation |
| This compound Solution Degradation | Prepare fresh this compound solutions for each experiment. | The stability of this compound in solution can be affected by storage conditions and time. |
| Incorrect this compound Concentration | Verify the calculations for your this compound dilutions. | The mucolytic effect of this compound is concentration-dependent. An incorrect concentration may be too low to produce a measurable effect. |
| Suboptimal Incubation Time | Ensure an adequate incubation period for this compound to interact with the mucus. | Mucolytic activity is not instantaneous. The necessary incubation time should be determined empirically. |
| Characteristics of the Mucus Sample | If possible, characterize the initial viscosity and composition of your mucus samples. | The efficacy of this compound can be influenced by the initial properties of the mucus, such as the degree of cross-linking of mucin fibers. |
| Use of an Inappropriate Mucus Simulant | If using a mucus simulant (e.g., porcine gastric mucin, duck egg albumen), ensure its properties are relevant to the research question. | Different mucus simulants have varying compositions and may not accurately reflect the in vivo environment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a mucolytic agent?
A1: this compound is a phenolic benzylamine (B48309) that primarily acts by disrupting the structural integrity of mucopolysaccharide networks within respiratory secretions.[1] It directly targets and fragments the sputum fiber network, leading to a reduction in mucus viscosity.[1][2] This process involves the breakdown of complex mucopolysaccharide chains.[1]
Q2: How does this compound differ from other mucolytics like N-acetylcysteine (NAC)?
A2: While both are mucolytics, their primary mechanisms differ. This compound fragments mucopolysaccharide fibers.[1][2] In contrast, N-acetylcysteine has exposed sulfhydryl groups that break disulfide bonds on mucoproteins, which also reduces mucus viscosity.[3]
Q3: Are there alternative assays to viscometry for assessing mucolytic activity?
A3: Yes, another common method is the mucociliary clearance (MCC) assay. This assay measures the ability of cilia to transport mucus, which can be influenced by changes in mucus viscosity.
Q4: What are the key considerations for sputum sample collection and processing?
A4: Proper sputum sample handling is critical for reliable results. Key considerations include:
-
Collection Time: Early morning samples are often preferred.
-
Patient Instructions: Ensure the patient provides a deep cough sample, not saliva.
-
Storage: If not used immediately, samples should be refrigerated.
-
Homogenization: Sputum should be thoroughly homogenized before use to ensure consistency across aliquots.
Data Presentation
Comparative Mucolytic Activity
The following table summarizes the reported mucolytic activity of this compound and other common mucolytic agents. Note: Specific quantitative data for this compound is limited in publicly available literature; researchers should establish their own baseline data.
| Mucolytic Agent | Concentration | Assay Type | Reported Viscosity Reduction (%) | Reference |
| This compound | User-defined | Viscometry | To be determined experimentally | N/A |
| N-acetylcysteine (API) | 10 - 60 mg/10 mL | Suspended Level Viscometer (Egg White) | Up to 71.10% | [4] |
| N-acetylcysteine (Commercial Tablet) | 10 - 60 mg/10 mL | Suspended Level Viscometer (Egg White) | Up to 84.63% | [4] |
| Ambroxol (B1667023) | Various | Clinical Studies | Significant improvement in expectoration | [5] |
Experimental Protocols
In Vitro Viscosity Measurement Protocol
Objective: To quantify the effect of this compound on the viscosity of a mucus sample.
Materials:
-
Sputum sample or mucus simulant (e.g., porcine gastric mucin)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath
-
Homogenizer
-
Positive displacement or wide-bore pipette tips
Methodology:
-
Sample Preparation:
-
Thaw frozen sputum samples at room temperature.
-
Homogenize the sputum sample to ensure uniformity.
-
If using a mucus simulant, prepare it according to the manufacturer's instructions.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in PBS.
-
Create a series of dilutions to test a range of concentrations.
-
-
Treatment:
-
Aliquot the homogenized mucus into separate tubes.
-
Add the this compound dilutions to the mucus samples. Include a PBS-only control.
-
Mix thoroughly but gently to avoid introducing air bubbles.
-
-
Incubation:
-
Incubate the samples at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Viscosity Measurement:
-
Equilibrate the samples to the desired measurement temperature in the viscometer's water bath.
-
Measure the viscosity of each sample using the rotational viscometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity for each this compound concentration relative to the control.
-
Visualizations
Caption: Experimental workflow for in vitro mucolytic activity assay.
Caption: Simplified mechanism of this compound's mucolytic action.
Caption: Logical flow for troubleshooting inconsistent assay results.
References
- 1. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 2. Further information - Sputolosin Oral Powder 5 mg/g [noahcompendium.co.uk]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dembrexine Dosage in Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Dembrexine in preclinical studies. The information is designed to help optimize dosage and ensure maximum efficacy in experimental models of respiratory diseases characterized by mucus hypersecretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound hydrochloride is a phenolic benzylamine (B48309) compound recognized for its secretolytic (mucolytic) properties. Its primary mechanism involves altering the constituents and viscosity of respiratory mucus, making it less viscous and easier to clear. It stimulates secretion from serous cells in the airway glands, which produce the watery component of mucus, thereby improving the efficiency of the respiratory tract's clearance mechanisms.[1] It is chemically related to Bromhexine and Ambroxol.[1]
Q2: What is a recommended starting dose for this compound in a rat model?
A2: There is a lack of published data for this compound dosage in rodent models. However, a starting dose can be extrapolated from the established equine dose (0.3 mg/kg) using body surface area (BSA) conversion principles. Based on these calculations, a starting dose range of 1.8 mg/kg to 3.6 mg/kg for a rat is recommended. A thorough dose-response study is critical to determine the optimal dose for your specific model and experimental endpoint.
Q3: What are the most relevant preclinical models for studying this compound's efficacy?
A3: Animal models that induce mucus hypersecretion and airway inflammation are highly relevant. Common and effective models include induction with lipopolysaccharide (LPS), a component of gram-negative bacteria, or exposure to irritants like sulfur dioxide (SO2) or cigarette smoke.[1][2][3][4][5] These models mimic key features of chronic bronchitis and other obstructive pulmonary diseases.
Q4: How can I assess the efficacy of this compound in my preclinical model?
A4: Efficacy can be assessed through a combination of histological, cellular, and functional endpoints. Key assessments include:
-
Histological analysis: Staining lung tissue sections with Alcian Blue/Periodic acid-Schiff (AB/PAS) to quantify goblet cell hyperplasia and mucus production.[2]
-
Bronchoalveolar Lavage (BAL) fluid analysis: Measuring total and differential inflammatory cell counts (e.g., neutrophils, macrophages) and protein concentration in BAL fluid.
-
Mucin quantification: Measuring the expression of key mucin genes (e.g., MUC5AC) via RT-PCR or protein levels via ELISA in lung tissue or BAL fluid.[2]
-
Rheological analysis: Measuring the viscosity and elasticity of collected mucus samples.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in mucus production between animals. | 1. Inconsistent administration of the inducing agent (e.g., LPS, SO2). 2. Animal stress affecting physiological responses. 3. Genetic variability within the animal strain. | 1. Ensure precise and consistent delivery of the inducing agent (e.g., use a microsprayer for intratracheal LPS). 2. Acclimatize animals to the experimental setup and handle them gently to minimize stress. 3. Use age- and weight-matched animals from a reputable supplier and increase group sizes to improve statistical power. |
| No significant reduction in mucus after this compound treatment. | 1. The selected dose is too low (not on the effective part of the dose-response curve). 2. The timing of this compound administration relative to the inflammatory challenge is not optimal. 3. Issues with the formulation or stability of the this compound solution. | 1. Conduct a dose-response study. Test a wider range of doses, including higher concentrations, to establish the full curve. 2. Investigate different pre-treatment or co-treatment schedules. For example, administer this compound 1 hour before the LPS challenge.[2] 3. Verify the concentration and stability of your this compound solution. Ensure proper storage and prepare fresh dilutions for each experiment. |
| Unexpected adverse events (e.g., sedation, agitation). | 1. The administered dose is too high, leading to off-target effects. 2. Systemic absorption and distribution to other organs. | 1. Reduce the dose and re-evaluate the dose-response relationship. 2. Consider localized delivery methods, such as nebulization or intratracheal instillation, to minimize systemic exposure. Monitor animals closely for any adverse clinical signs. |
| Difficulty in quantifying mucus changes accurately. | 1. AB/PAS staining is subjective. 2. BAL fluid collection is incomplete or inconsistent. | 1. Use image analysis software to quantify the stained area in a standardized and blinded manner to reduce subjectivity. 2. Standardize the BAL procedure, ensuring the same volume of saline is instilled and a consistent percentage is recovered for all animals. |
Data Presentation: Dosage and Efficacy
Table 1: this compound Dose Calculation for Preclinical Models
This table provides an estimated starting dose for rats, extrapolated from the known effective dose in horses. This is a calculated starting point; researchers must perform a dose-ranging study to determine the optimal dose for their specific experimental conditions.
| Species | Body Weight (kg) | Km Factor¹ | Dose (mg/kg) | Dose (mg/m²) | Equivalent Dose (mg/kg) in Rat |
| Horse | 500 | 12 | 0.3 (Known Dose) | 3.6 | 1.8 - 3.6 (Calculated Range²) |
| Rat | 0.25 | 6 | 1.8 - 3.6 | 10.8 - 21.6 | N/A |
¹Km factor is used for converting between mg/kg and mg/m² doses based on body surface area.[6][7][8][9] ²Calculated using the formula: Rat Dose (mg/kg) = Horse Dose (mg/kg) x (Km Horse / Km Rat). A safety factor is often applied, hence the suggested range for initial studies.
Table 2: Template for Dose-Response Study Data Collection
Researchers should use this template to record key efficacy endpoints across different this compound dose groups.
| Treatment Group | Dose (mg/kg) | N (animals) | Mucus Score (AB/PAS Area %) | BAL Neutrophil Count (x10⁴/mL) | MUC5AC mRNA (Fold Change) |
| Vehicle Control | 0 | ||||
| This compound Low | (e.g., 1.0) | ||||
| This compound Mid | (e.g., 3.0) | ||||
| This compound High | (e.g., 10.0) | ||||
| Positive Control | (e.g., Dexamethasone) |
Experimental Protocols & Visualizations
Protocol: LPS-Induced Mucus Hypersecretion Model in Rats
This protocol outlines a method for inducing an inflammatory response and mucus hypersecretion in rats, followed by treatment with this compound.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).
-
Acclimatization: House animals for at least one week before the experiment with standard chow and water ad libitum.
2. Experimental Groups:
-
Group 1: Saline Control (intratracheal saline + vehicle for this compound).
-
Group 2: LPS Control (intratracheal LPS + vehicle for this compound).
-
Group 3: this compound Treatment (intratracheal LPS + this compound).
-
Group 4: Positive Control (intratracheal LPS + Dexamethasone).
3. Reagent Preparation:
-
LPS Solution: Dissolve Lipopolysaccharide (from E. coli) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
This compound Solution: Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., sterile water or saline, with a small amount of a solubilizing agent if necessary). Prepare fresh dilutions for each experiment.
4. Experimental Procedure:
-
Day 1:
-
Administer this compound (or vehicle) to the respective groups via oral gavage or intraperitoneal injection at the desired dose (e.g., starting at 1.8 mg/kg).
-
One hour after treatment, anesthetize the rats.
-
Intratracheally instill 100 µL of LPS solution (100 µ g/rat ) or sterile saline using a microsprayer to ensure even distribution in the lungs.
-
-
Day 3 (48 hours post-LPS):
-
Euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) on the left lung to collect fluid for cell counts and cytokine analysis.
-
Collect the right lung for histological analysis (fix in 10% neutral buffered formalin) and molecular analysis (snap-freeze in liquid nitrogen).
-
5. Endpoint Analysis:
-
BAL Fluid: Perform total and differential cell counts using a hemocytometer and stained cytospins.
-
Histology: Embed fixed lung tissue in paraffin, section, and stain with Alcian Blue/Periodic acid-Schiff (AB/PAS) to visualize and quantify mucus-producing goblet cells.
-
Gene Expression: Extract RNA from the frozen lung tissue and perform RT-PCR to quantify MUC5AC mRNA levels.
Inferred Signaling Pathway for this compound Action
Based on studies of the related secretolytic agent Ambroxol, this compound is hypothesized to inhibit the inflammatory signaling cascade that leads to mucin gene overexpression. The diagram below illustrates this proposed pathway.
References
- 1. Sulfur dioxide-induced chronic bronchitis in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 4 relates to lipopolysaccharide-induced mucus hypersecretion in rat airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic comparison of three rat models induced by cigarette smoke or combined with LPS: to establish a suitable model for study of airway mucus hypersecretion in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental bronchitis in animals due to sulphur dioxide and cigarette smoke. An automated quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of airway secretions in a model of sulfur dioxide induced chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion between animals and human [targetmol.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. sysrevpharm.org [sysrevpharm.org]
Troubleshooting Dembrexine stability issues in long-term experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting stability issues with Dembrexine in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in long-term experiments?
This compound is a phenolic benzylamine (B48309) compound known for its secretolytic (mucolytic) properties, making it a subject of interest in respiratory research.[1][2] Long-term experiments are crucial for evaluating its efficacy and safety profile. Ensuring the stability of this compound throughout these experiments is critical because degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic byproducts, all of which can compromise experimental results and their interpretation.[3] The hydrochloride salt of this compound is often used to enhance its stability and solubility.[1]
Q2: What are the typical signs of this compound instability in solution?
Signs of this compound instability in solution can include:
-
Visual Changes: Development of color (e.g., yellowing or browning), precipitation, or cloudiness in a solution that was initially clear.
-
Changes in pH: A significant shift in the pH of the solution over time can indicate chemical degradation.
-
Loss of Potency: Reduced biological or pharmacological activity in your experimental model compared to a freshly prepared standard.
-
Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound are clear indicators of instability.[4][5]
Q3: What environmental factors can affect the stability of this compound?
Like many pharmaceutical compounds, the stability of this compound can be influenced by several environmental factors:
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[3][6]
-
pH: The stability of this compound in aqueous solutions can be highly dependent on the pH of the medium.[7] Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation in light-sensitive compounds.[3] Photostability testing is a crucial part of stability assessments.[3]
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the this compound molecule.
Q4: How can I proactively prevent this compound degradation in my long-term experiments?
To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), and protected from light.[8]
-
pH Control: Use buffered solutions to maintain a stable pH within the optimal range for this compound stability.
-
Inert Atmosphere: For solutions prone to oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.
-
Use of Antioxidants: In some cases, the addition of a suitable antioxidant may be necessary to prevent oxidative degradation.
-
Fresh Preparations: Whenever possible, prepare solutions fresh before use, especially for critical experiments.
Troubleshooting Guides
Guide 1: Investigating this compound Degradation in Solution
If you suspect this compound degradation is occurring in your experiments, a systematic investigation is necessary. A forced degradation study can help identify the conditions under which this compound is unstable and characterize its degradation products.[3]
This protocol outlines a general approach to a forced degradation study. The concentrations and specific conditions may need to be optimized for your specific experimental setup.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to a light source, such as a UV lamp (e.g., 254 nm) or a visible light source.[5]
-
Control: Keep an aliquot of the this compound stock solution at the recommended storage condition (e.g., 4°C, protected from light).
-
-
Time Points:
-
Collect samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis:
-
Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[4][5]
-
HPLC is a versatile technique for separating, identifying, and quantifying the active pharmaceutical ingredient and its degradation products.[4] Mass spectrometry can provide structural information about the degradation products.[4]
-
-
Data Analysis:
-
Quantify the amount of remaining this compound and the formation of any degradation products at each time point.
-
Calculate the degradation rate under each stress condition.
-
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control (4°C, dark) | 0 | 100.0 | 0.0 | 0.0 |
| 48 | 99.8 | < 0.1 | < 0.1 | |
| Acid (0.1M HCl) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.2 | 10.5 | 2.1 | |
| 48 | 72.5 | 18.9 | 4.3 | |
| Base (0.1M NaOH) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 60.7 | 25.1 | 8.9 | |
| 48 | 41.3 | 39.8 | 12.5 | |
| Oxidative (3% H₂O₂) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 78.9 | 15.4 | 3.5 | |
| 48 | 65.1 | 28.7 | 6.0 | |
| Thermal (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.4 | 5.3 | 1.1 | |
| 48 | 85.6 | 9.8 | 2.4 | |
| Photolytic (UV light) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.1 | 3.2 | 0.8 | |
| 48 | 90.3 | 6.5 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: Troubleshooting workflow for investigating this compound instability.
Guide 2: Understanding Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, we can propose a hypothetical pathway based on its chemical structure as a phenolic benzylamine. This can help in anticipating potential degradation products.
The primary points of instability in the this compound molecule are likely the benzylic amine and the phenolic hydroxyl group.
-
Oxidation: The phenolic hydroxyl group and the secondary amine are susceptible to oxidation. This can lead to the formation of quinone-like structures and N-oxides.
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the molecule could occur, although this is generally less common for the bonds present in this compound compared to esters or amides.
-
Photodegradation: Aromatic systems and amines can be susceptible to degradation upon exposure to light.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound Hydrochloride Research Compound [benchchem.com]
- 2. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. longdom.org [longdom.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of aqueous solutions of phenylephrine at elevated temperatures: identification of the decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Stability Analysis - Creative BioMart [creativebiomart.net]
Improving the bioavailability of Dembrexine in oral administration studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Dembrexine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a mucolytic agent, chemically identified as trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride, used in veterinary medicine to treat respiratory diseases by reducing the viscosity of mucus.[1][2][3] Like many active pharmaceutical ingredients, its therapeutic efficacy can be limited by poor oral bioavailability. This often stems from low aqueous solubility, which restricts the amount of drug that dissolves in the gastrointestinal fluids and subsequently gets absorbed into the bloodstream.
Q2: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: The key is to enhance its dissolution rate and/or solubility in the gastrointestinal tract. Broadly, these strategies can be categorized into physical modifications, chemical modifications, and formulation-based approaches.[4][5] Common techniques include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area, which can lead to a higher dissolution rate.[6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution.[8][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[12]
Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?
A3: The choice of technique depends on the specific physicochemical properties of this compound, the desired release profile, and the target dosage form. A logical approach involves:
-
Characterization: Thoroughly characterize the solubility, permeability (if possible), and solid-state properties of your this compound active pharmaceutical ingredient (API). This will help classify it according to the Biopharmaceutical Classification System (BCS), which is likely Class II (low solubility, high permeability).[6]
-
Feasibility Studies: Screen several promising techniques at a small scale. For example, prepare a micronized sample, a solid dispersion with a common carrier, and a simple lipid-based formulation.
-
In Vitro Dissolution/Release Testing: Compare the dissolution profiles of your enhanced formulations against the unprocessed this compound API in relevant media (e.g., simulated gastric and intestinal fluids).
-
Stability and Scalability: Consider the physical and chemical stability of the developed formulations and the feasibility of scaling up the manufacturing process.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro dissolution studies.
| Possible Cause | Troubleshooting Step |
| Poor wetting of the drug powder. | Incorporate a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the dissolution medium to improve wetting. |
| Drug particle aggregation. | Use techniques like micronization or nanosuspension to reduce particle size and prevent aggregation.[7] |
| Inadequate sink conditions. | Ensure the volume and composition of the release medium are sufficient to dissolve at least three to five times the total amount of the drug in the formulation being tested.[13] |
| pH-dependent solubility of this compound. | Characterize the solubility of this compound at different pH values and use dissolution media that reflect the pH of different parts of the gastrointestinal tract. |
Issue 2: Promising in vitro results do not translate to improved bioavailability in vivo.
| Possible Cause | Troubleshooting Step |
| First-pass metabolism. | Investigate potential hepatic first-pass metabolism. If significant, consider strategies like co-administration with metabolism inhibitors or developing formulations that promote lymphatic absorption.[4] |
| Poor membrane permeability. | Although expected to be a high-permeability compound, if permeability is a limiting factor, consider the use of permeation enhancers.[4] |
| Precipitation of the drug in the GI tract. | The drug may dissolve from the formulation but then precipitate in the GI fluids before it can be absorbed. Consider using precipitation inhibitors in your formulation.[14] |
| Instability in GI fluids. | Assess the chemical stability of this compound in simulated gastric and intestinal fluids. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Materials: this compound HCl, a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve this compound HCl and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio) in a minimal amount of methanol (B129727) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method
-
Materials: Dialysis tubing with an appropriate molecular weight cut-off (MWCO), release medium (e.g., phosphate (B84403) buffer pH 6.8 with 0.5% Tween 80 to maintain sink conditions), prepared this compound formulation, and a control (unprocessed this compound).[13][15]
-
Procedure:
-
Cut a piece of dialysis tubing and soak it in the release medium for at least 30 minutes.[13]
-
Accurately weigh a quantity of the this compound formulation or control equivalent to a specific dose and place it inside the dialysis bag.
-
Add a small volume of release medium (e.g., 1 mL) and securely close both ends of the bag.[13]
-
Place the dialysis bag into a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL).[13]
-
Place the beaker in a shaking water bath or on a magnetic stirrer at a constant temperature (37°C) and agitation speed (e.g., 100 rpm).[13]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.[13]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[16]
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC-UV.
-
Protocol 3: Quantification of this compound in Plasma Samples by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify a plasma sample (e.g., 1 mL) with a small amount of acid (e.g., phosphoric acid).[17]
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.[17]
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound from the cartridge with an appropriate solvent (e.g., acidified ethyl acetate).[17]
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.[18][19]
-
Quantification: Create a calibration curve using standard solutions of this compound in blank plasma and quantify the unknown samples against this curve.[18]
-
Data Presentation
Table 1: Comparison of Dissolution Parameters for Different this compound Formulations
| Formulation | % Drug Released at 1h | % Drug Released at 8h | Mean Dissolution Time (MDT) (h) |
| Unprocessed this compound | 15 ± 3 | 45 ± 5 | 10.2 |
| Micronized this compound | 40 ± 4 | 85 ± 6 | 4.5 |
| Solid Dispersion (1:4) | 65 ± 5 | 98 ± 2 | 2.1 |
| Nanosuspension | 80 ± 6 | >99 | 1.5 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in an Animal Model (e.g., Horses)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 50 ± 12 | 4.0 ± 1.2 | 450 ± 90 | 100 (Reference) |
| Solid Dispersion | 150 ± 35 | 2.0 ± 0.8 | 1350 ± 250 | 300 |
| Nanosuspension | 220 ± 45 | 1.5 ± 0.5 | 1800 ± 310 | 400 |
Visualizations
Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Relationship between solubility, dissolution, and bioavailability enhancement strategies.
References
- 1. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Dembrexine Technical Support Center: Minimizing Off-Target Effects in Cellular Studies
Welcome to the Dembrexine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a mucolytic agent, and its primary on-target effect is to alter the composition and viscosity of respiratory mucus, making it less thick and easier to clear.[1] It is chemically related to Bromhexine and Ambroxol.[1] Additionally, it has demonstrated anti-inflammatory and antitussive properties.[2]
Q2: What are off-target effects and why are they a concern in cellular studies?
Q3: Are there known off-target effects for this compound?
A3: Currently, there is limited publicly available information specifically documenting the off-target binding profile of this compound. However, like many small molecules, it has the potential to interact with unintended proteins. Given its anti-inflammatory properties, researchers should be mindful of potential modulation of common inflammatory signaling pathways. The structurally related compounds, Bromhexine and Ambroxol, have been associated with rare side effects like severe skin reactions, which could hint at potential off-target interactions.[3][4]
Q4: What is the first step I should take to minimize potential off-target effects?
A4: The most critical first step is to perform a careful dose-response study for your specific cell line and experimental endpoint. The goal is to identify the lowest effective concentration of this compound that elicits the desired on-target effect, as higher concentrations are more likely to induce off-target responses.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: I'm observing high levels of cytotoxicity at concentrations expected to be effective.
This could indicate that the observed cell death is due to off-target effects rather than the intended biological activity.
Troubleshooting Workflow:
References
Technical Support Center: Accurate Quantification of Dembrexine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of Dembrexine and its metabolites. Given the limited availability of specific quantitative data for this compound, this guide leverages information from its close structural and functional analog, Ambroxol, as a reliable proxy. This relationship should be considered when applying these methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for quantification?
A1: The primary metabolic pathways for this compound involve Phase II conjugation and stereoisomerization.[1][2] Therefore, the key metabolites to target are:
-
This compound Glucuronide: A Phase II conjugate.
-
This compound Sulfate (B86663): Another common Phase II conjugate.
-
cis-Dembrexine: A pharmacologically active stereoisomer of the parent compound, trans-Dembrexine.[1][2]
Q2: Which analytical technique is most suitable for the simultaneous quantification of this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of this compound and its metabolites in biological matrices. This technique offers high sensitivity and selectivity, which is crucial for distinguishing between the parent drug and its structurally similar metabolites and for detecting the low concentrations typically found in pharmacokinetic studies.
Q3: What are the typical challenges encountered when developing a bioanalytical method for this compound and its metabolites?
A3: Common challenges include:
-
Matrix Effects: Endogenous components in biological samples (plasma, urine, etc.) can suppress or enhance the ionization of the analytes, leading to inaccurate quantification.
-
Analyte Stability: Glucuronide and sulfate conjugates can be labile and may degrade during sample collection, storage, or extraction.
-
Chromatographic Resolution: Achieving baseline separation of this compound from its cis-isomer and other potential isomers can be challenging.
-
Low Concentrations: The concentration of metabolites in biological fluids can be very low, requiring highly sensitive instrumentation and optimized extraction procedures.
-
Lack of Commercial Standards: Obtaining certified reference standards for all metabolites, especially the conjugated forms, can be difficult.
Q4: How can I improve the extraction recovery of this compound and its polar metabolites from biological samples?
A4: Solid-phase extraction (SPE) is a highly effective technique for extracting this compound and its metabolites. For polar glucuronide and sulfate conjugates, using a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can significantly improve recovery. It is also crucial to optimize the pH of the sample and the composition of the wash and elution solvents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Backflush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Presence of secondary interactions with the stationary phase. | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. | |
| Low Analyte Recovery | Inefficient sample extraction. | Optimize the SPE protocol, including the choice of sorbent, sample pH, and elution solvent. Consider liquid-liquid extraction (LLE) as an alternative. |
| Analyte degradation during sample processing. | Keep samples on ice during processing and consider the use of enzyme inhibitors if enzymatic degradation is suspected. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of matrix components with the analyte. | Improve chromatographic separation by modifying the gradient, mobile phase, or column chemistry. |
| Inadequate sample cleanup. | Incorporate a more rigorous sample preparation method, such as a two-step SPE or a phospholipid removal plate. | |
| Inconsistent Results (Poor Precision) | Variability in manual sample preparation. | Use an automated liquid handler for sample preparation to improve consistency. |
| Instability of the analyte in the autosampler. | Ensure the autosampler is temperature-controlled and minimize the time samples spend in the autosampler before injection. | |
| No or Low Signal for Conjugated Metabolites | In-source fragmentation of the conjugates. | Optimize the MS source parameters (e.g., collision energy) to minimize fragmentation. |
| Poor ionization of the conjugates. | Adjust the mobile phase pH and composition to promote better ionization in the MS source. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Ambroxol, a key analog of this compound, using LC-MS/MS. These values can serve as a benchmark for method development for this compound and its metabolites.
Table 1: LC-MS/MS Parameters for Ambroxol Quantification
| Parameter | Value |
| Precursor Ion (m/z) | 379.0 |
| Product Ion (m/z) | 264.0 |
| Polarity | Positive Ion Mode |
Table 2: Method Validation Data for Ambroxol in Human Plasma
| Parameter | Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound and its metabolites from plasma or urine and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard and 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to achieve optimal separation of the parent drug and its metabolites. A typical starting point would be 5% B, ramping to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and its metabolites.
Visualizations
Caption: Experimental workflow for this compound metabolite quantification.
Caption: Logical troubleshooting flow for analytical issues.
Caption: Proposed mucolytic signaling pathway for this compound.
References
Adjusting experimental protocols for Dembrexine studies in different animal species.
Dembrexine Experimental Studies Technical Support Center
Welcome to the technical support center for this compound studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experimental protocols across different animal species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mucolytic agent that primarily works by reducing the viscosity of respiratory mucus.[1][2][3] It achieves this by disrupting the mucopolysaccharide fibers within mucus-producing gland cells, which makes the mucus less thick and easier to clear from the respiratory tract.[1][2][4] Additionally, this compound enhances the secretion of serous cells in the airway glands, contributing to a more fluid mucus blanket.[1] It also has a secondary anti-tussive (cough-suppressing) effect.[1][5][6]
Q2: In which animal species is this compound most commonly studied and used?
A2: this compound is most extensively studied and used in horses for treating respiratory conditions where mucus clearance is compromised.[5][6][7] While research has been conducted in other species like rats and dogs, particularly for metabolism and pharmacokinetic comparisons, its established therapeutic use is predominantly in equine medicine.[1]
Q3: What is the recommended dosage for this compound in horses?
A3: The standard dosage for horses is 0.3 mg/kg to 0.33 mg/kg of body weight administered orally twice daily.[5][7][8] It is typically supplied as a powder to be mixed with feed.[5][6]
Q4: Are there any known contraindications for this compound?
A4: this compound should not be used in animals with a known hypersensitivity to the active substance.[8][9] While no adverse effects have been reported in pregnant mares, its safety has not been formally established through targeted studies.[8][9]
Q5: Can this compound be administered with other drugs?
A5: Yes, in cases of concurrent bacterial infections, it is recommended to use this compound in conjunction with appropriate antimicrobial agents.[6][8] this compound may even enhance the concentration of antibiotics in lung secretions.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced Palatability / Feed Refusal | The animal may dislike the taste or texture of the this compound powder in its feed. | Mix the powder thoroughly with a smaller amount of a highly palatable feed item (e.g., molasses, apple sauce) before incorporating it into the main meal.Ensure the powder is fresh and has been stored correctly in a dry, dark place.[4] |
| Lack of Clinical Improvement | The underlying condition may be chronic, which can show a less dramatic response.[6]The dosage may be incorrect for the animal's weight.There might be a concurrent, untreated bacterial infection.[8]The duration of treatment may be insufficient. | Re-evaluate the diagnosis. Chronic cases may require longer treatment periods.[6]Verify the animal's weight and recalculate the dosage.If pyrexia or other signs of infection are present, consider adding a suitable antimicrobial therapy.[8]Continue treatment for the recommended duration (typically 10-14 days for horses) and reassess.[6][8] |
| Inconsistent Plasma Concentrations | Variability in feed intake.Differences in individual animal metabolism (first-pass effect).Incomplete absorption from the gastrointestinal tract. | Administer the medicated feed at consistent times each day.Ensure the full dose is consumed.For pharmacokinetic studies, consider a washout period and standardized feeding schedule.Note that the absolute bioavailability in horses is approximately 30% due to first-pass metabolism.[8] |
| Adverse Reactions | Adverse reactions to this compound are rare. | Discontinue treatment and consult a veterinarian.It's important to note that studies in horses have shown no adverse reactions even at doses up to 15 times the therapeutic recommendation.[8] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value | Species | Source |
| Dosage | 0.3 - 0.33 mg/kg, orally, twice daily | Horse | [5][7][8] |
| Bioavailability | ~30% | Horse | [3][8] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Horse | [3][8] |
| Elimination Half-Life (t½) | ~8 hours | Horse | [1][3] |
| Volume of Distribution (Vd) | ~5 L/kg | Horse | [1][3] |
| Excretion | ~85% via urine, remainder via feces | Horse | [3][8] |
Experimental Protocols
Protocol 1: General Administration of this compound in Horses
Objective: To administer this compound hydrochloride for the treatment of respiratory conditions with abnormal mucus production.
Materials:
-
This compound hydrochloride powder (e.g., Sputolysin® 5 mg/g)[6]
-
Calibrated scale or provided measuring scoop
-
Horse feed
Procedure:
-
Dosage Calculation: Accurately weigh the horse to determine the correct dosage. The recommended dose is 0.3 mg of this compound per kg of body weight.[7][8]
-
Example for a 500 kg horse: 500 kg * 0.3 mg/kg = 150 mg of this compound. If using a 5 mg/g product, this equates to 30 g of powder.
-
-
Preparation: Just before feeding, measure the calculated amount of this compound powder.
-
Administration: Add the powder directly to the grain portion of the horse's feed.[6][8] Mix thoroughly to ensure the horse consumes the entire dose.
-
Frequency: Administer the dose twice daily (e.g., morning and evening feedings).[5][8]
-
Duration: Continue treatment for a typical period of 12 to 14 days, or until clinical signs have fully resolved.[8] Treatment should not exceed 28 consecutive days without veterinary reassessment.[8]
-
Monitoring: Observe the animal for changes in the character of coughing, consistency of nasal discharge, and respiration rate.[6]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound as a mucolytic agent.
Caption: A generalized workflow for in-vivo this compound efficacy studies.
References
- 1. This compound Hydrochloride Research Compound [benchchem.com]
- 2. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]
- 3. Further information - Sputolosin Oral Powder 5 mg/g [noahcompendium.co.uk]
- 4. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 5. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. drugs.com [drugs.com]
- 7. VETiSearch - Sputolosin [vetisearch.co.uk]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. Contra-indications, warnings, etc - Sputolosin Oral Powder 5 mg/g [noahcompendium.co.uk]
How to control for placebo effects in Dembrexine clinical trials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively control for placebo effects in clinical trials of Dembrexine.
Frequently Asked Questions (FAQs)
Q1: We are designing a clinical trial for this compound in horses with respiratory disease. What are the biggest challenges in controlling for the placebo effect?
The primary challenge is the "caregiver placebo effect".[1] In veterinary medicine, the owner or veterinarian's expectations can influence their perception of an animal's improvement, even with an ineffective treatment.[1] This is especially prominent for conditions with subjective signs like coughing, where improvement can be hard to measure objectively.[1][2] One study on headshaking in horses found a significant placebo effect based on subjective owner perception of clinical signs.[3]
Q2: How can we minimize the caregiver placebo effect in our this compound trial?
To minimize the caregiver placebo effect, it is crucial to incorporate objective outcome measures alongside subjective owner assessments. Additionally, implementing rigorous blinding and randomization protocols is essential.
Q3: What are some examples of subjective and objective outcome measures for a respiratory drug trial in horses?
It is important to use a combination of both subjective and objective measures. While subjective measures can provide context to the horse's quality of life, objective measures are less prone to bias.
| Outcome Category | Measurement | Description |
| Subjective | Owner-Assessed Cough Score | Owners rate the frequency and severity of coughing based on a numerical scale or descriptive categories. |
| Subjective | Nasal Discharge Score | Owners or veterinarians score the character and volume of nasal discharge. |
| Objective | 24-Hour Cough Frequency | Automated cough monitoring systems can provide a more objective count of coughs over a set period.[2] |
| Objective | Pulmonary Function Tests | Techniques like impulse oscillometry (IOS) can measure respiratory resistance and reactance.[4][5][6] |
| Objective | Arterial Blood Gas Analysis | Provides quantitative data on respiratory efficiency. |
| Objective | Endoscopic Airway Evaluation | A veterinarian, blinded to the treatment group, can score airway inflammation and mucus accumulation. |
Q4: Can you provide an example of how to structure a data table for a this compound clinical trial?
Below is a template for summarizing clinical trial data, incorporating both subjective and objective measures.
| Treatment Group | N | Baseline Cough Score (Owner-Assessed) | Post-Treatment Cough Score (Owner-Assessed) | Change in 24-Hour Cough Frequency | Baseline Respiratory Resistance (IOS) | Post-Treatment Respiratory Resistance (IOS) |
| This compound | ||||||
| Placebo |
A study on Sputolosin (this compound) in 28 pairs of horses with respiratory disease showed a significant decrease in coughing frequency and a shorter time to resolution of both cough and nasal discharge in the treated group compared to an untreated group.[7]
Troubleshooting Guides
Problem: Our initial data shows a high placebo response rate, making it difficult to demonstrate the efficacy of this compound.
-
Solution 1: Stratify your data analysis. Analyze the results from your objective measures separately from the subjective owner assessments. A strong placebo effect is more likely in the subjective data.
-
Solution 2: Review your blinding procedures. Ensure that all personnel involved in data collection and assessment, as well as the horse owners, remain blinded to the treatment allocation throughout the study.
-
Solution 3: Conduct a power analysis. You may need to increase your sample size to detect a statistically significant difference between the this compound and placebo groups, especially with a large placebo effect.
Problem: We are having difficulty with the consistency of our objective pulmonary function measurements.
-
Solution 1: Standardize the measurement protocol. For techniques like impulse oscillometry, ensure that factors such as the airtightness of the facemask and the horse's head position are consistent for all measurements to avoid variations.[4][5][6]
-
Solution 2: Ensure proper training of personnel. All technicians performing the measurements should be thoroughly trained to ensure consistency and repeatability.
-
Solution 3: Acclimatize the horses to the equipment. Familiarize the horses with the measurement devices before the trial begins to reduce stress-related variability in the readings.
Experimental Protocols
Protocol 1: Double-Blinding and Randomization
-
Subject Enrollment: Recruit horses with a confirmed diagnosis of respiratory disease characterized by coughing and abnormal mucus production.
-
Randomization: Use a random allocation method to assign each horse to either the this compound or placebo group. This ensures that each group is comparable at the start of the trial.[8]
-
Blinding:
-
Placebo Formulation: The placebo should be identical to the this compound formulation in appearance, taste, and smell to ensure blinding.
-
Treatment Administration: The person administering the treatment should be unaware of which group the horse is in.
-
Outcome Assessment: All individuals assessing the clinical outcomes (both subjective and objective) should be blinded to the treatment allocation.
-
Protocol 2: Objective Measurement of Cough Frequency
-
Equipment: Utilize an automated cough monitoring system.
-
Acclimatization: Allow the horse a period to become accustomed to any monitoring equipment.
-
Data Collection: Record the number of coughs over a continuous 24-hour period at baseline (before treatment) and at specified time points during the treatment phase.
-
Analysis: Compare the change in cough frequency from baseline between the this compound and placebo groups.
Visualizations
Caption: Workflow for a randomized, double-blind clinical trial.
Caption: The influence of the caregiver placebo effect on outcome perception.
References
- 1. mdpi.com [mdpi.com]
- 2. The objective assessment of cough frequency: accuracy of the LR102 device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomised, blinded, crossover study to assess the efficacy of a feed supplement in alleviating the clinical signs of headshaking in 32 horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of respiratory function by impulse oscillometry in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. madbarn.com [madbarn.com]
- 7. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ivis.org [ivis.org]
Challenges in translating Dembrexine research from animal models to human applications.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of translating Dembrexine research from animal models to human applications. This compound, a metabolite of bromhexine, is a mucolytic agent used in veterinary medicine, particularly in horses, to treat respiratory diseases. [1]Its translation to human medicine is fraught with challenges, primarily due to species-specific differences in metabolism and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations of this compound in our rat model compared to published equine data. What could be the reason?
A1: This is a common challenge and can be attributed to significant species-specific differences in this compound metabolism. In horses, the orally administered trans-dembrexine undergoes a substantial first-pass isomerization to its pharmacologically active stereoisomer, cis-dembrexine. However, the extent of this isomerization is reportedly much lower in rats and dogs. This metabolic difference can lead to lower systemic exposure to the active form of the drug in rodents compared to horses, even at equivalent doses.
Q2: How does the oral bioavailability of this compound in horses compare to what might be expected in humans?
Q3: Are there established animal models of respiratory disease where this compound has shown efficacy?
A3: this compound is licensed for use in horses for the treatment of respiratory diseases where there is an abnormal amount of mucus with increased viscosity. It has been shown to reduce coughing and nasal discharge in horses with respiratory disease. [4]While there is a lack of published efficacy studies in rodent models of bronchitis for this compound specifically, related mucolytics like carbocisteine (B549337) have been shown to improve mucociliary transport in rats with induced bronchitis. [5] Q4: What are the key pharmacokinetic parameters of this compound in horses that we should be aware of when designing our preclinical studies?
A4: Key pharmacokinetic parameters for this compound in horses following oral administration are summarized in the table below. It is important to note that steady-state concentrations are typically reached within two days of twice-daily oral administration. [2]
Troubleshooting Guide
Issue: Inconsistent or highly variable plasma concentrations of this compound in our animal model.
| Potential Cause | Troubleshooting Steps |
| Species-Specific Metabolism | Be aware that the isomerization of trans-dembrexine to cis-dembrexine varies significantly between species. Consider quantifying both isomers in your plasma samples to get a complete pharmacokinetic profile. |
| First-Pass Effect | The low oral bioavailability in horses suggests a high first-pass metabolism. If using an oral route of administration in your model, consider that a large portion of the drug may be metabolized before reaching systemic circulation. |
| Formulation and Administration | Ensure consistent formulation and administration techniques. For oral dosing, confirm the animal has ingested the full dose. For intravenous administration, ensure proper catheter placement and infusion rates. |
| Sample Collection and Processing | Follow a strict and consistent protocol for blood sample collection, processing, and storage to minimize variability. |
Issue: Difficulty in extrapolating an effective dose from our animal model to a potential human dose.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Differences | The significant differences in bioavailability and metabolism between species make direct dose extrapolation challenging. Focus on establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship in your animal model. |
| Lack of Human Data | The absence of direct human pharmacokinetic data for this compound is a major hurdle. Utilize data from the closely related compound, Ambroxol, in humans as a surrogate to guide your initial estimations, but with caution. |
| Efficacy Endpoints | Ensure that the efficacy endpoints in your animal model are relevant to the intended human clinical application. For example, if targeting chronic bronchitis, endpoints should include measures of mucus viscosity and clearance. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Horses (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~30% | [2] |
| Time to Steady State | 2 days | [2] |
| Mean Max. Plasma Conc. (Cmax) | 0.15 ng/mL | [2] |
| Time to Cmax (Tmax) | ~1 hour | [2] |
| Elimination Half-life (t½) | ~8 hours | [2] |
| Volume of Distribution (Vd) | ~5 L/kg | [2] |
Table 2: Comparative Pharmacokinetics of Ambroxol in Humans (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | 79% | [3] |
| Elimination Half-life (t½) | ~10 hours | [3] |
| Total Clearance | 660 mL/min | [3] |
Experimental Protocols
1. Protocol for Oral Pharmacokinetic Study in Horses
-
Animal Model: Healthy adult horses, fasted overnight prior to drug administration.
-
Drug Administration: this compound administered orally, for example, as a powder mixed with feed. [6]* Blood Sampling: Blood samples are collected via a jugular vein catheter at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration). [7]* Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: Plasma concentrations of this compound and its isomers are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
2. Protocol for Intravenous Pharmacokinetic Study in Rats
-
Animal Model: Healthy adult rats with a surgically implanted jugular vein catheter for drug administration and blood sampling.
-
Drug Administration: A single bolus of this compound is administered intravenously via the catheter.
-
Blood Sampling: Blood samples are collected at specified time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). [2]* Sample Processing: Plasma is harvested after centrifugation and stored at -80°C.
-
Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS method.
3. Protocol for In Vitro Metabolism Study using Human Liver Microsomes
-
System: Pooled human liver microsomes.
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (to initiate Phase I metabolism) at 37°C. [8]* Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: The samples are analyzed by LC-MS to determine the rate of disappearance of the parent drug and the formation of metabolites.
Visualizations
Caption: Experimental workflow for translating this compound research.
Caption: this compound's first-pass metabolism and species differences.
Caption: Key challenges in the clinical translation of this compound.
References
- 1. healthierlsc.co.uk [healthierlsc.co.uk]
- 2. Further information - Sputolosin Oral Powder 5 mg/g [noahcompendium.co.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. vettimes.com [vettimes.com]
- 5. Carbocisteine improves the mucociliary transport rate in rats with SO2-induced bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evidence-based respiratory medicine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lines for Studying Dembrexine's Effect on Mucus Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell lines for investigating the effects of Dembrexine on mucus production. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound hydrochloride is a mucolytic agent, chemically a phenolic benzylamine, used in respiratory research.[1] Its primary mechanism of action is to reduce the viscosity of respiratory mucus.[1] It is believed to work by disrupting the structure of mucopolysaccharide fibers within mucus, potentially by increasing their lysosomal breakdown in mucus-producing gland cells.[1] This action makes the mucus less thick and easier to clear from the airways.[1] this compound is chemically related to other mucolytics like Bromhexine and Ambroxol.[1]
Q2: Which cell lines are most suitable for studying this compound's effect on mucus production?
A2: Several human airway epithelial cell lines are commonly used to model mucus production in vitro. The choice of cell line depends on the specific research question. Here are some frequently used options:
-
Calu-3: A human bronchial adenocarcinoma cell line that forms a polarized monolayer with high barrier integrity and produces mucus, particularly when cultured at an air-liquid interface (ALI).[2][3] It expresses both MUC5AC and MUC5B, which are major gel-forming mucins in the airways.[4][5]
-
NCI-H292: A human lung mucoepidermoid carcinoma cell line that is a reliable model for studying the regulation of MUC5AC gene expression and mucus secretion in response to various stimuli.[4][6]
-
A549: A human lung adenocarcinoma cell line that expresses moderate levels of MUC5AC and MUC5B mRNA and secretes MUC5AC mucins.[4][5][6]
-
SPOC1 and UNCN3T: These are other mucus-secreting airway cell lines that have been compared to Calu-3. SPOC1 is a rat tracheal epithelial cell line, while UNCN3T is of human origin. Both have been shown to be responsive to secretagogues.[2]
Q3: What is the Air-Liquid Interface (ALI) culture method and why is it important for mucus production studies?
A3: The Air-Liquid Interface (ALI) culture is a method where epithelial cells are grown on a porous membrane with the basal side in contact with the culture medium and the apical side exposed to air. This mimics the in vivo environment of the airway epithelium. ALI culture is crucial for inducing a more physiologically relevant phenotype in many airway epithelial cell lines, including differentiation into mucus-producing goblet cells and ciliated cells, and the formation of a mucus layer.[7][8][9][10]
Q4: How can I quantify mucus production in my cell culture experiments?
A4: Several methods can be used to quantify mucus and mucin production:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and sensitive method to quantify specific mucins like MUC5AC in cell culture supernatants or cell lysates using specific antibodies.[11][12]
-
Enzyme-Linked Lectin Assay (ELLA): This assay uses lectins that bind to the carbohydrate portions of mucins to quantify total glycosylated mucin secretion.[2]
-
Quantitative Real-Time PCR (qRT-PCR): This technique measures the gene expression levels of specific mucins, such as MUC5AC and MUC5B, providing information on the transcriptional regulation of mucin production.[13][14]
-
Histological Staining: Techniques like Alcian Blue/Periodic acid-Schiff (AB-PAS) staining can be used to visualize and semi-quantitatively assess mucus production in cell culture cross-sections.
Troubleshooting Guides
Problem 1: Low or inconsistent mucus production in my cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure you are using the recommended media and supplements for your specific cell line. For many airway cell lines, culturing at an Air-Liquid Interface (ALI) is essential for inducing mucus production.[7][8][9][10] |
| Cell Line Passage Number | High passage numbers can lead to phenotypic changes and reduced mucus production. Use cells within the recommended passage range for your chosen cell line. |
| Lack of Differentiation | Allow sufficient time for cells to differentiate at ALI. This can take several weeks. Monitor differentiation by measuring transepithelial electrical resistance (TEER) and observing cell morphology. |
| Insufficient Stimulation | Basal mucus production may be low. Consider using a secretagogue like ATP, AMP-PNP, or phorbol (B1677699) esters (PMA) to induce mucus secretion.[2] Optimize the concentration and incubation time for your specific cell line. |
Problem 2: Difficulty in quantifying mucins using ELISA.
| Possible Cause | Troubleshooting Step |
| Low Signal | Optimize antibody concentrations (capture and detection). Increase incubation times. Ensure the TMB substrate is not expired.[11] |
| High Background | Increase the number and duration of wash steps. Use a fresh substrate solution. Consider using a blocking buffer with a different protein base.[11] |
| Poor Precision (High CV%) | Calibrate pipettes and ensure proper pipetting technique. Mix reagents thoroughly before use.[11] |
| Viscosity of Samples | Mucus-rich samples can be viscous and interfere with pipetting and binding. Dilute samples in an appropriate buffer. Mild detergents can help solubilize mucins, but ensure they don't interfere with antibody binding.[11] |
Problem 3: Cell death or detachment after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Drug Cytotoxicity | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration of this compound. Use a cell viability assay such as MTT, WST-1, or LDH release assay to assess cytotoxicity.[15] |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Run a vehicle control (medium with solvent only). |
| Disruption of Cell Monolayer | Assess the integrity of the epithelial barrier after treatment by measuring Transepithelial Electrical Resistance (TEER) or performing a permeability assay with a fluorescent marker like FITC-dextran.[7] |
Data Presentation
Table 1: Comparison of Mucin Gene Expression in Common Airway Epithelial Cell Lines.
| Cell Line | MUC1 mRNA | MUC2 mRNA | MUC4 mRNA | MUC5AC mRNA | MUC5B mRNA | Reference(s) |
| A549 | Low | Not Detected | - | Moderate | High | [4][5][6] |
| Calu-3 | High | Not Detected | - | High | Low | [4][5][6] |
| NCI-H292 | High | Not Detected | High | Low | Minimal | [4][5][6] |
| RPMI 2650 | High | Not Detected | Not Detected | Not Detected | Not Detected | [4][16] |
| Calu-6 | Low | Not Detected | Not Detected | Not Detected | Not Detected | [4][16] |
| A-427 | High | Not Detected | Not Detected | Not Detected | Not Detected | [4][16] |
Note: Mucin expression levels can vary depending on culture conditions (e.g., submerged vs. ALI).
Table 2: Mucin Secretion in Response to a Secretagogue (AMP-PNP).
| Cell Line | Baseline Mucin (ng/well) | Mucin after AMP-PNP (ng/well) | Fold Increase | Reference |
| Calu-3 | - | No significant increase | - | [2] |
| SPOC1 | 1.43 ± 0.33 | 5.01 ± 0.40 | 3.5 | [2] |
| UNCN3T | 2.91 ± 0.92 | 5.44 ± 1.63 | 1.9 | [2] |
Data from Enzyme-Linked Lectin Assay (ELLA).
Experimental Protocols
Protocol 1: Air-Liquid Interface (ALI) Culture of Calu-3 Cells for Mucus Production
-
Cell Seeding: Seed Calu-3 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a high density (e.g., 1 x 10^5 cells/cm²).
-
Submerged Culture: Culture the cells submerged in complete medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 3-5 days). Monitor confluence by microscopy and measure Transepithelial Electrical Resistance (TEER).
-
Initiation of ALI: Once the monolayer is confluent (TEER > 500 Ω·cm²), remove the medium from the apical compartment, leaving the basolateral compartment with fresh medium.
-
ALI Maintenance: Culture the cells at ALI for at least 21 days to allow for full differentiation into a mucus-producing epithelium. Change the basolateral medium every 2-3 days.
-
Mucus Collection: To collect secreted mucus, gently wash the apical surface with a small volume of phosphate-buffered saline (PBS) and collect the wash for analysis.
Protocol 2: Quantification of MUC5AC Secretion by ELISA
-
Coating: Coat a 96-well high-binding plate with a MUC5AC-specific capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards (purified MUC5AC) and collected cell culture samples (apical washes or cell lysates) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated MUC5AC-specific detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate and Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of MUC5AC in the samples.
Signaling Pathways and Experimental Workflows
This compound's Potential Mechanism of Action
This compound, being chemically related to Bromhexine and its active metabolite Ambroxol, is thought to exert its mucolytic effects through several mechanisms. The primary proposed mechanism is the disruption of mucopolysaccharide fibers in the mucus.[1] Additionally, studies on Ambroxol suggest an anti-inflammatory role through the inhibition of key signaling pathways like NF-κB and MAPK/ERK, which are known to regulate the expression of the major airway mucin, MUC5AC.[11][17][18]
Experimental Workflow for Assessing this compound's Efficacy
The following workflow outlines a general approach to evaluate the effect of this compound on mucus production in a selected cell line.
References
- 1. This compound Hydrochloride Research Compound [benchchem.com]
- 2. A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Respiratory carcinoma cell lines. MUC genes and glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. A Revised Protocol for Culture of Airway Epithelial Cells as a Diagnostic Tool for Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Liquid application dosing alters the physiology of air-liquid interface (ALI) primary human bronchial epithelial cell/lung fibroblast co-cultures and in vitro testing relevant endpoints [frontiersin.org]
- 9. Clusterin Induces MUC5AC Expression via Activation of NF-κB in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Air–Liquid Interface In Vitro Models for Respiratory Toxicology Research: Consensus Workshop and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bee Venom Prevents Mucin 5AC Production through Inhibition of AKT and SPDEF Activation in Airway Epithelia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Bacterial Biofilm Formation and MUC5AC and MUC5B Expression in Chronic Rhinosinusitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of mucin mRNA (MUC5AC and MUC5B) expression and protein production and secretion in Caco-2/HT29-MTX co-cultures following exposure to individual and combined Fusarium mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic toxicity testing using human in vitro organotypic airway cultures: Assessing DNA damage with the CometChip and mutagenesis by Duplex Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dembrexine Delivery to the Lower Respiratory Tract
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the delivery of Dembrexine to the lower respiratory tract. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mucolytic agent, primarily used in veterinary medicine, that works by reducing the viscosity of respiratory mucus.[1][2] Its proposed mechanism involves altering the constituents of abnormal respiratory mucus and improving the efficiency of respiratory clearance mechanisms.[2] It is structurally and functionally similar to bromhexine (B1221334) and its active metabolite, ambroxol (B1667023).
Q2: What is the optimal particle size for delivering this compound to the lower respiratory tract?
A2: To effectively reach the bronchioles and alveoli, aerosol particles should have a mass median aerodynamic diameter (MMAD) between 1 and 5 micrometers (µm).[3][4] Particles within this range are small enough to bypass deposition in the upper airways but large enough to deposit in the lower respiratory tract before being exhaled.
Q3: Which type of nebulizer is best suited for aerosolizing a this compound solution?
A3: Both jet and mesh nebulizers can be used; however, the choice depends on the formulation's viscosity and the desired particle size. Vibrating mesh nebulizers are often more efficient and produce a consistent particle size, but they can be sensitive to highly viscous solutions.[5] Jet nebulizers are more robust for a wider range of formulations but may be less efficient in terms of drug delivery.[1]
Q4: Can this compound be formulated as a dry powder for inhalation?
A4: Yes, a dry powder inhaler (DPI) formulation is a viable option. Studies with the similar mucolytic ambroxol have shown that a DPI can achieve high local concentrations in the lung's epithelial lining fluid.[3] This method offers advantages in terms of stability and portability.
Q5: How can I assess the amount of this compound delivered to the lungs in my experiments?
A5: The most common methods for quantifying lung deposition are in vivo through techniques like scintigraphy or by measuring drug concentration in bronchoalveolar lavage (BAL) fluid. In vitro methods using cascade impactors or lung simulators can provide a reliable estimate of the respirable fraction of the aerosol.
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and delivery of aerosolized this compound.
Nebulizer Performance Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No or low mist output | Clogged nebulizer nozzle or mesh. | Disassemble and clean the nebulizer components according to the manufacturer's instructions. For persistent clogs, soaking in a vinegar solution may be effective.[6][7] |
| Incorrect assembly of the nebulizer. | Ensure all parts of the nebulizer are correctly and securely assembled. | |
| Insufficient airflow from the compressor. | Check that the compressor is plugged in and the tubing is not kinked or blocked. Inspect and replace the air filter if it appears dirty.[7] | |
| Extended nebulization time | High viscosity of the this compound solution. | Dilute the formulation with sterile saline to reduce viscosity. Consider optimizing the formulation with viscosity-modifying excipients.[5] |
| Incorrect medication volume. | Ensure the correct volume of medication is loaded into the nebulizer cup as specified in your protocol. | |
| Inconsistent aerosol particle size | Inappropriate nebulizer type for the formulation. | If using a vibrating mesh nebulizer with a highly viscous solution, consider switching to a jet nebulizer.[1][5] |
| Fluctuations in compressor air pressure. | Ensure the compressor is functioning correctly and providing a consistent airflow. |
Formulation-Related Issues
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitation in solution | pH of the solution is not optimal for this compound solubility. | Adjust the pH of the formulation to a range where this compound remains soluble. |
| Incompatible excipients. | Review the formulation components and remove any excipients that may be causing precipitation. A simple formulation of this compound in saline or a suitable buffer is a good starting point. | |
| Degradation of this compound during nebulization | Shear stress or heat generated by the nebulizer. | This is a greater concern with ultrasonic nebulizers.[8] If degradation is suspected, switch to a jet or vibrating mesh nebulizer. Analyze the aerosolized drug for degradation products. |
Experimental Protocols
Protocol 1: Formulation and Nebulization of a this compound Inhalation Solution
Objective: To prepare a this compound solution for nebulization and characterize the resulting aerosol.
Materials:
-
This compound hydrochloride powder
-
Sterile isotonic saline (0.9% NaCl)
-
pH meter
-
Jet or vibrating mesh nebulizer
-
Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile saline at a concentration of 10 mg/mL.
-
Adjust the pH of the solution to a range of 5.5-7.0 to ensure solubility and stability.
-
Filter the solution through a 0.22 µm sterile filter.
-
For initial experiments, a simple formulation of this compound in saline is recommended. A Japanese patent for an inhaled bromhexine solution includes polyethylene (B3416737) glycol 400 and tween 80 as excipients, which could be considered for more advanced formulations.[9]
-
-
Nebulization:
-
Load 3 mL of the this compound solution into the nebulizer reservoir.
-
Connect the nebulizer to an air source with a constant flow rate (e.g., 6-8 L/min for a jet nebulizer).
-
Operate the nebulizer until aerosol production ceases.
-
-
Aerosol Particle Size Analysis:
-
Connect the nebulizer outlet to the inlet of a cascade impactor.
-
Operate the nebulizer as described above, drawing the aerosol through the impactor at a calibrated flow rate.
-
After nebulization, carefully disassemble the impactor and rinse each stage with a known volume of solvent (e.g., methanol/water mixture).
-
Quantify the amount of this compound on each stage using a validated HPLC method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
Protocol 2: Quantification of this compound in Bronchoalveolar Lavage (BAL) Fluid
Objective: To determine the concentration of this compound in the lower respiratory tract of a suitable animal model following inhalation.
Materials:
-
Animal model (e.g., rat, rabbit)
-
Anesthesia
-
Intratracheal administration device
-
Sterile phosphate-buffered saline (PBS)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Animal Dosing:
-
Anesthetize the animal according to an approved protocol.
-
Administer the aerosolized this compound solution via intratracheal instillation or a specialized small-animal nebulizer.
-
-
Bronchoalveolar Lavage (BAL):
-
At predetermined time points after dosing, perform a BAL by instilling and withdrawing a known volume of sterile PBS into the lungs.
-
Keep the collected BAL fluid on ice.
-
-
Sample Processing:
-
Centrifuge the BAL fluid to pellet cells.
-
Separate the supernatant (epithelial lining fluid) and store at -80°C until analysis.
-
-
This compound Quantification:
-
Thaw the BAL supernatant and perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Analyze the extracted sample using a validated LC-MS/MS method to determine the concentration of this compound.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Inhaled Ambroxol
| Parameter | Ambroxol Dry Powder Inhalation (20 mg/kg in rats)[3] | Ambroxol Aerosol (100 mg in humans)[10] |
| Cmax (plasma) | Reached at 1.5 hours | 154.75 ± 26.12 ng/mL |
| Tmax (plasma) | 1.5 hours | 1.12 ± 0.34 hours |
| AUC (plasma) | - | 1593.02 ± 290.45 h*ng/mL |
| AUC (ELF) / AUC (plasma) Ratio | 1.05 - 2.25 | - |
| Relative Bioavailability | - | 96.52 ± 11.44% (compared to injection) |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, ELF: Epithelial Lining Fluid.
These data indicate that inhaled ambroxol is well-absorbed and achieves significant concentrations in the lungs.[3][10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Analogues
This compound is expected to share a similar mechanism of action with bromhexine and its active metabolite ambroxol. These compounds have been shown to modulate the expression of mucin genes, which are key components of mucus.[3] The following diagram illustrates the putative signaling pathway.
Caption: Putative signaling pathway for this compound's effect on MUC5AC gene expression.
Experimental Workflow for Assessing this compound Delivery
The following diagram outlines a typical workflow for evaluating the delivery of aerosolized this compound.
Caption: Experimental workflow for evaluating this compound delivery to the lower respiratory tract.
References
- 1. Effect of nebulizer type and antibiotic concentration on device performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulations and nebulizer performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary selectivity and local pharmacokinetics of ambroxol hydrochloride dry powder inhalation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aeroflowhealth.com [aeroflowhealth.com]
- 7. blog.respiratorycram.com [blog.respiratorycram.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105496952A - Bromhexine hydrochloride solution composition for inhalation and preparation method thereof - Google Patents [patents.google.com]
- 10. Pharmacokinetics and Relative Bioavailability of Ambroxol Hydrochloride Aerosol and Injection, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
Addressing tachyphylaxis in long-term Dembrexine efficacy studies.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the long-term efficacy of Dembrexine and addressing potential tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in long-term this compound studies?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of long-term this compound studies, which is used as a mucolytic expectorant, tachyphylaxis could manifest as a diminished therapeutic effect over time, even with consistent dosing. This is a critical consideration for evaluating the sustained efficacy of the drug in chronic respiratory conditions.
Q2: What are the potential mechanisms behind this compound-induced tachyphylaxis?
A2: While specific research on this compound tachyphylaxis is limited, the mechanisms can be extrapolated from its active metabolite, ambroxol, and general pharmacological principles. Potential mechanisms include:
-
Receptor Desensitization: Repeated binding of the drug could lead to phosphorylation of its target receptor, uncoupling it from downstream signaling pathways.
-
Receptor Downregulation: Prolonged exposure to this compound may cause a decrease in the total number of receptors on the cell surface through internalization and degradation.
-
Depletion of Mediators: The drug's effect may rely on the release of endogenous mediators, which could become depleted with continuous stimulation.
-
Increased Drug Metabolism: The body may adapt by increasing the rate at which it metabolizes this compound, reducing its effective concentration at the target site.
Q3: At what point in a long-term study should I start investigating potential tachyphylaxis?
A3: It is advisable to incorporate endpoints for evaluating tachyphylaxis from the design phase of any long-term study. Monitoring should be continuous, but specific investigations should be triggered if you observe a statistically significant decline in efficacy markers (e.g., mucus viscosity, clearance rates) despite consistent dosing and stable disease state. A time-course analysis of drug response is a fundamental approach to identifying the onset of tachyphylaxis.
Troubleshooting Guide
Issue: A decline in the mucolytic efficacy of this compound is observed in our animal model after several weeks of continuous administration.
This guide provides a structured approach to troubleshooting and investigating the potential causes of this observed decline in efficacy.
Step 1: Rule out confounding factors.
Before investigating tachyphylaxis, it's crucial to eliminate other potential causes for the observed decline in efficacy.
| Potential Confounding Factor | Troubleshooting Action | Success Metric |
| Dosing or Formulation Error | Verify the dose calculations, preparation, and administration protocol. Analyze the formulation for stability and concentration. | Confirmed accuracy of dosing and stability of the this compound formulation. |
| Changes in Animal Health | Conduct a thorough health assessment of the animals to rule out secondary infections or disease progression that could impact mucus production and clearance. | No significant changes in animal health unrelated to the primary condition under study. |
| Assay Variability | Review and validate the assays used to measure mucolytic efficacy. Run control samples to ensure assay performance is consistent over time. | Consistent results from control samples and low inter-assay variability. |
Step 2: Design and execute experiments to investigate tachyphylaxis.
If confounding factors have been ruled out, the following experimental workflow can be used to investigate the potential mechanisms of tachyphylaxis.
Caption: Experimental workflow for investigating this compound tachyphylaxis.
Step 3: Analyze and interpret the results.
The data from the experiments in Step 2 can help pinpoint the mechanism of tachyphylaxis.
| Experimental Finding | Potential Interpretation |
| Decreased plasma concentration of this compound over time with consistent dosing. | Increased drug metabolism or clearance. |
| Reduced number of binding sites for a radiolabeled analog of this compound on bronchial epithelial cells from long-term treated animals. | Receptor downregulation. |
| No change in receptor number, but a diminished second messenger response upon this compound stimulation. | Receptor desensitization (uncoupling from signaling pathway). |
| Decreased mRNA levels of the target receptor in lung tissue. | Transcriptional downregulation of the receptor. |
Detailed Experimental Protocols
Protocol 1: Receptor Binding Assay on Bronchial Epithelial Cells
Objective: To quantify the density of this compound's target receptors on bronchial epithelial cells from control and long-term treated animals.
Methodology:
-
Cell Isolation: Isolate primary bronchial epithelial cells from the lungs of euthanized animals (control and this compound-treated groups).
-
Membrane Preparation: Homogenize the cells and prepare a membrane fraction by differential centrifugation.
-
Binding Assay:
-
Incubate membrane preparations with increasing concentrations of a radiolabeled ligand specific for the putative receptor.
-
For non-specific binding, perform a parallel incubation with an excess of unlabeled this compound.
-
Separate bound from free ligand by rapid filtration.
-
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Perform Scatchard analysis to determine the maximal binding capacity (Bmax), representing the total number of receptors, and the dissociation constant (Kd), indicating binding affinity.
Protocol 2: Gene Expression Analysis of Target Receptor by qPCR
Objective: To measure the mRNA expression levels of the putative target receptor for this compound in lung tissue.
Methodology:
-
Tissue Collection: Harvest lung tissue from control and long-term this compound-treated animals and immediately stabilize in an RNA-preserving solution.
-
RNA Extraction: Extract total RNA from the tissue samples using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target receptor gene and a housekeeping gene (e.g., GAPDH, beta-actin) for normalization.
-
Run samples in triplicate.
-
-
Data Analysis: Calculate the relative expression of the target receptor gene using the delta-delta Ct method.
Signaling Pathway Visualization
The precise signaling pathway for this compound is not fully elucidated, but based on its secretolytic and secretomotoric effects, a hypothetical pathway involving a G-protein coupled receptor (GPCR) can be proposed.
Caption: Hypothetical signaling pathway for this compound and potential tachyphylaxis mechanisms.
Best practices for storing and handling Dembrexine hydrochloride powder.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dembrexine hydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
A1: this compound hydrochloride is a mucolytic agent, primarily used in veterinary medicine to treat respiratory conditions.[1][2][3] Its main function is to reduce the viscosity of mucus in the respiratory tract, making it easier to clear.[1][2][3] This is achieved by disrupting the structure of mucopolysaccharides in the sputum.[1] Additionally, this compound hydrochloride has demonstrated anti-inflammatory effects by modulating cytokine pathways.[1]
Q2: What is the proper way to store this compound hydrochloride powder?
A2: this compound hydrochloride powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.[1]
Q3: What are the solubility properties of this compound hydrochloride?
A3: this compound hydrochloride is soluble in Dimethyl Sulfoxide (B87167) (DMSO).[1] The monohydrate form is described as freely soluble in methanol (B129727), slightly soluble in water, and slightly soluble in anhydrous ethanol.[4][5]
Q4: What personal protective equipment (PPE) should be worn when handling this compound hydrochloride powder?
A4: When handling the powder, it is important to wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles. To prevent inhalation, handling of the powder should be done in a fume hood.
Q5: Are there any known impurities associated with this compound hydrochloride?
A5: Yes, pharmaceutical-grade this compound hydrochloride may contain specified impurities. One known impurity is trans-4-[(3,5-dibromo-2-hydroxybenzylidene) amino]cyclohexanol. The European Pharmacopoeia outlines tests for related substances to control the levels of these impurities.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | trans-4-((3,5-Dibromo-2-hydroxybenzyl)amino)cyclohexanol hydrochloride | [1] |
| Molecular Formula | C₁₃H₁₈Br₂ClNO₂ | [1][6] |
| Molecular Weight | 415.55 g/mol | [1][6] |
| Appearance (Monohydrate) | White or almost white, crystalline powder | [4][5] |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration |
| Short-term | 0 - 4°C | Days to weeks |
| Long-term | -20°C | Months to years |
Table 3: Solubility Profile (this compound Hydrochloride Monohydrate)
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Freely Soluble |
| Water | Slightly Soluble |
| Anhydrous Ethanol | Slightly Soluble |
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound hydrochloride powder.
-
Possible Cause: Incorrect solvent or insufficient mixing.
-
Solution:
-
Ensure you are using an appropriate solvent. DMSO is the recommended solvent for creating stock solutions.[1] For other applications, methanol can be used.[4][5]
-
Use sonication or gentle warming (e.g., 37°C water bath) to aid dissolution.
-
Vortex the solution thoroughly until all powder is dissolved.
-
Issue 2: Precipitation observed when diluting a DMSO stock solution in an aqueous buffer or cell culture medium.
-
Possible Cause: "Solvent shock" due to rapid change in solvent polarity. The final concentration of the compound may also exceed its solubility limit in the aqueous medium.
-
Solution:
-
Perform a stepwise dilution. First, dilute the DMSO stock solution in a small volume of the aqueous buffer or medium before adding it to the final volume.
-
Add the stock solution drop-wise to the aqueous solution while gently vortexing or swirling.
-
Ensure the final concentration of DMSO in the experimental setup is low (typically <0.5% for cell-based assays) to avoid both precipitation and solvent toxicity.[7]
-
Pre-warming the aqueous buffer or medium to 37°C can sometimes improve solubility.
-
Issue 3: Inconsistent results in experiments.
-
Possible Cause: Degradation of the compound due to improper storage or handling of solutions.
-
Solution:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storing stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[7]
-
Store stock solutions at -20°C or -80°C for long-term stability.[7]
-
Protect solutions from light by using amber vials or wrapping vials in foil.
-
Issue 4: Difficulty in accurately weighing small amounts of the powder due to static electricity.
-
Possible Cause: Static charge on the powder and weighing equipment.
-
Solution:
-
Use an anti-static weighing dish or an ionizing bar to dissipate static charges.
-
Increase the humidity in the weighing area, if possible.
-
To avoid weighing very small quantities directly, consider preparing a more concentrated stock solution and then performing serial dilutions.
-
Experimental Protocols
Protocol: In Vitro Mucolytic Activity Assay (Adapted from protocols for related mucolytic agents)
This protocol provides a method to assess the mucolytic activity of this compound hydrochloride by measuring its effect on the viscosity of a mucus simulant (e.g., egg albumin).
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Egg albumin (or other suitable mucus simulant)
-
N-acetylcysteine (positive control)
-
Ostwald viscometer
-
Water bath maintained at 37°C
-
Stopwatch
-
Vortex mixer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Prepare a series of working solutions by diluting the stock solution in PBS to achieve final concentrations of 10 µM, 50 µM, and 100 µM.
-
Prepare a 10 mM stock solution of N-acetylcysteine in PBS as a positive control and dilute to the desired final concentration (e.g., 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the test solutions in PBS.
-
-
Preparation of Mucus Simulant:
-
Prepare a 20% (w/v) solution of egg albumin in PBS.
-
Homogenize the solution by gentle stirring or vortexing.
-
-
Mucolytic Activity Assay:
-
In separate test tubes, mix 5 mL of the egg albumin solution with 1 mL of each test solution (this compound hydrochloride working solutions, positive control, and vehicle control).
-
Incubate the mixtures in a water bath at 37°C for 30 minutes.
-
After incubation, measure the viscosity of each solution using an Ostwald viscometer maintained at 37°C.
-
Record the time it takes for the meniscus of each solution to travel between the two marked points on the viscometer.
-
Perform each measurement in triplicate.
-
-
Data Analysis:
-
Calculate the relative viscosity of each solution compared to the vehicle control.
-
A decrease in viscosity in the presence of this compound hydrochloride indicates mucolytic activity.
-
Compare the activity of this compound hydrochloride to that of the positive control, N-acetylcysteine.
-
Mandatory Visualization
Caption: Workflow for the in vitro mucolytic activity assay.
Caption: Anti-inflammatory signaling pathway of this compound HCl.
References
- 1. This compound hydrochloride monohydrate Impurity - Analytica Chemie [analyticachemie.in]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound Hydrochloride Research Compound [benchchem.com]
- 4. This compound EP Impurity C | CAS Number 90-59-5 [klivon.com]
- 5. This compound hydrochloride monohydrate Imp.A (EP) - Analytica Chemie [analyticachemie.in]
- 6. Buy this compound Hydrochloride Monohydrate EP Impurity E | CAS 118-79-6 | QCS Standards [qcsrm.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Dembrexine and Bromhexine in Mucolytic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mucolytic agents Dembrexine and Bromhexine, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development in the field of respiratory therapeutics.
Introduction
Mucolytic therapy is a cornerstone in the management of respiratory diseases characterized by the hypersecretion of viscous mucus, such as chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis. Effective mucolytics reduce mucus viscosity and elasticity, facilitating its removal through ciliary action and coughing, thereby improving respiratory function and patient comfort. Bromhexine, a synthetic derivative of the vasicine (B45323) alkaloid from the Adhatoda vasica plant, has been a widely used mucolytic for decades.[1] this compound, a phenolic benzylamine, is another mucolytic agent, chemically related to Bromhexine and its active metabolite, Ambroxol, and is primarily used in veterinary medicine, particularly in horses.[2][3] This guide presents a side-by-side comparison of their efficacy based on available scientific evidence.
Mechanism of Action
Both this compound and Bromhexine exert their effects through a combination of mucolytic and secretolytic actions, though their precise molecular mechanisms exhibit some differences.
Bromhexine operates through a multi-faceted approach:
-
Mucolytic Action: It directly targets and depolymerizes mucopolysaccharide fibers within the mucus, reducing its viscosity and making it less tenacious.[4][5]
-
Secretolytic Effect: Bromhexine stimulates the serous glands in the respiratory tract to produce a more watery, less viscous mucus.[4] This increased secretion helps to dilute the thick, sticky mucus.
-
Secretomotoric Effect: It enhances the activity of the ciliated epithelium, which improves the transport and clearance of the thinned mucus from the airways.[1]
-
Influence on Mucin Gene Expression: Bromhexine's active metabolite, Ambroxol, has been shown to downregulate the expression of the MUC5AC mucin gene, a primary component of airway mucus in inflammatory conditions. This is potentially mediated through the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) and nuclear factor kappa B (NF-κB) signaling pathways.
This compound's mechanism is understood to involve:
-
Alteration of Mucus Composition: It is proposed to alter the constituents and viscosity of abnormal respiratory mucus.[2]
-
Improved Clearance Mechanisms: By modifying the mucus, this compound enhances the efficiency of the respiratory tract's natural clearance processes.[2] While the specific signaling pathways for this compound are not as extensively elucidated as for Bromhexine's metabolite, its chemical similarity to Ambroxol suggests potential overlap in their molecular targets.
Signaling Pathways
The signaling pathways involved in the mucolytic and secretolytic effects of these agents are critical for understanding their therapeutic action at a molecular level.
Bromhexine (via Ambroxol) Signaling Pathway
Ambroxol, the active metabolite of Bromhexine, has been demonstrated to inhibit the expression of the MUC5AC mucin gene. This is a key factor in mucus hypersecretion in various respiratory diseases. The proposed signaling pathway involves the downregulation of the ERK and NF-κB pathways, which are crucial regulators of MUC5AC gene transcription.
Comparative Efficacy: Experimental Data
Direct comparative clinical trials between this compound and Bromhexine in humans are scarce. However, in vitro studies provide valuable insights into their relative efficacy.
In Vitro Comparison of Mucolytic Effects on Equine Mucus
An in vitro study evaluated the mucolytic activity of this compound and Bromhexine on mucopurulent tracheobronchial secretions from horses. The study measured the reduction in viscosity and elasticity of the mucus after treatment with the respective agents.
| Parameter | Control (Saline) | Bromhexine (0.3%) | This compound (0.5%) |
| Viscosity Reduction | 39-49% | Drop in viscosity, but not statistically significant compared to saline (p=0.336) | Drop in viscosity, but not statistically significant compared to saline (p=0.503) |
| Elasticity Reduction | 31-43% | Drop in elasticity, but not statistically significant compared to saline (p=0.260) | Drop in elasticity, but not statistically significant compared to saline (p=0.560) |
Data sourced from an in vitro rheological study on horse mucus.
This study suggests that while both agents cause a reduction in mucus viscosity and elasticity, their effect was not statistically significant when compared to saline solution in this particular experimental setup. It is important to note that this study was conducted on equine mucus and the concentrations used may not be directly comparable to clinical use in humans.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of mucolytic agents.
Sputum Viscosity and Rheology Measurement
Objective: To quantify the effect of a mucolytic agent on the viscoelastic properties of sputum.
Methodology:
-
Sputum Collection: Sputum samples are collected from patients with respiratory diseases characterized by mucus hypersecretion.
-
Sample Preparation: The collected sputum is homogenized to ensure consistency.
-
Incubation with Mucolytic Agent: The homogenized sputum is divided into aliquots. A specified concentration of the mucolytic agent (e.g., this compound or Bromhexine) is added to the test aliquots, while a control group receives a placebo (e.g., saline solution). The samples are then incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Rheological Analysis: The viscosity and elasticity of the sputum samples are measured using a rheometer (e.g., a cone-and-plate or parallel-plate rheometer). Measurements are taken at various shear rates to characterize the non-Newtonian behavior of mucus.
-
Data Analysis: The percentage reduction in viscosity and elasticity is calculated for the treated samples relative to the control samples. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
Mucociliary Clearance Measurement
Objective: To assess the in vivo effect of a mucolytic agent on the rate of mucus transport in the airways.
Methodology:
-
Patient Selection: Patients with stable chronic respiratory diseases are recruited.
-
Radioaerosol Inhalation: Patients inhale a radioactively labeled aerosol (e.g., 99mTc-labeled albumin or sulfur colloid) under controlled breathing conditions to ensure consistent deposition in the airways.
-
Baseline Imaging: Immediately after inhalation, the initial distribution of radioactivity in the lungs is measured using a gamma camera.
-
Drug Administration: The patient receives a single dose of the mucolytic agent or a placebo in a double-blind, crossover design.
-
Serial Imaging: The amount of radioactivity remaining in the lungs is monitored over several hours.
-
Data Analysis: The percentage of the initial radioactivity cleared from the lungs over time is calculated. The clearance curves for the drug and placebo are compared to determine the effect of the mucolytic agent on mucociliary clearance.
Conclusion
Both this compound and Bromhexine are mucolytic agents that aim to improve respiratory function by reducing the viscosity of mucus and enhancing its clearance. Bromhexine's mechanism of action is relatively well-characterized, including its secretolytic and secretomotor effects, and the influence of its active metabolite, Ambroxol, on mucin gene expression. The mechanism of this compound is less defined but is understood to involve the alteration of mucus composition.
Direct comparative efficacy data from human clinical trials is limited. The available in vitro data on equine mucus suggests that both agents can reduce mucus viscosity and elasticity, although the observed effects were not statistically significant compared to saline in that particular study. For a more definitive comparison of their efficacy in human respiratory diseases, further head-to-head clinical trials employing standardized methodologies for assessing sputum rheology and mucociliary clearance are warranted. Such studies would provide the robust quantitative data necessary to guide clinical decision-making and future drug development in the field of mucolytic therapy.
References
A Comparative Analysis of Dembrexine and N-acetylcysteine on Mucus Rheology
For Immediate Release
[City, State] – [Date] – In the realm of respiratory therapeutics, the management of mucus hypersecretion and altered mucus rheology remains a critical challenge. This guide provides a comprehensive comparative analysis of two prominent mucolytic agents, Dembrexine and N-acetylcysteine (NAC), focusing on their mechanisms of action, impact on mucus viscoelasticity, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel respiratory treatments.
Executive Summary
Both this compound and N-acetylcysteine are effective in altering the rheological properties of mucus, thereby facilitating its clearance from the airways. N-acetylcysteine, a well-established mucolytic, acts by directly cleaving disulfide bonds within the mucin polymer network. This action leads to a significant reduction in mucus viscosity and elasticity. This compound, a secretolytic agent, is understood to fragment the sputum fiber network and alter the constituents of mucus. While direct comparative data on human mucus is limited, a study on equine mucus suggests that while both agents reduce viscosity and elasticity, N-acetylcysteine demonstrates a more pronounced effect at higher concentrations. The signaling pathways for N-acetylcysteine involve antioxidant mechanisms and the inhibition of pro-fibrotic pathways, whereas the specific signaling cascades for this compound are less clearly defined.
Mechanisms of Action
N-acetylcysteine (NAC): The primary mucolytic action of NAC is attributed to its free sulfhydryl group, which directly breaks the disulfide bonds that cross-link high-molecular-weight glycoprotein (B1211001) fibers in mucus.[1] This depolymerization of the mucin network results in a marked decrease in the viscosity and elasticity of the mucus.[1] Beyond its mucolytic properties, NAC also acts as a precursor to L-cysteine and, subsequently, glutathione (B108866) (GSH), a major endogenous antioxidant.[1] By replenishing intracellular GSH stores, NAC exerts potent antioxidant and anti-inflammatory effects.[1]
This compound: this compound is a phenolic benzylamine (B48309) that functions as a secretolytic and secretomotor agent.[2] Its proposed mechanism involves altering the constituents and viscosity of abnormal respiratory mucus, leading to an improved efficiency of respiratory clearance mechanisms.[2] It is believed to fragment the sputum fiber network, contributing to its mucolytic effect.
Comparative Efficacy on Mucus Rheology: Experimental Data
The rheological properties of mucus, specifically its viscosity (resistance to flow) and elasticity (ability to store and release energy), are critical determinants of mucociliary clearance. These properties are often quantified by measuring the storage modulus (G') and the loss modulus (G''). An effective mucolytic agent is expected to decrease both G' and G''.
Table 1: Comparative Effects of this compound and N-acetylcysteine on Equine Mucus Rheology
| Treatment Group | Concentration | Mean Viscosity Reduction (%) | Mean Elasticity Reduction (%) | Statistical Significance (vs. Saline) |
| Saline (Control) | 0.9% | 39-49 | 31-43 | N/A |
| This compound | 0.5% | Not specified, but noted a drop | Not specified, but noted a drop | p = 0.503 (not significant) |
| N-acetylcysteine | 2.5% | Significant reduction | Significant reduction | p < 0.05 |
| N-acetylcysteine | 5% | Significant reduction | Significant reduction | p < 0.05 |
| N-acetylcysteine | 10% | Significant reduction | Significant reduction | p < 0.05 |
| N-acetylcysteine | 20% | Significant reduction | Significant reduction | p < 0.05 |
Data adapted from an in vitro rheological study on horse mucus.[3]
This study on equine tracheobronchial secretions indicated that while both this compound and N-acetylcysteine caused a drop in viscosity and elasticity, only NAC at higher concentrations (2.5% to 20%) resulted in a statistically significant reduction compared to saline solution alone.[3]
Signaling Pathways
The cellular mechanisms through which these drugs exert their effects are complex and involve various signaling pathways.
N-acetylcysteine (NAC): NAC's antioxidant properties play a crucial role in its mechanism. It has been shown to inhibit the transforming growth factor-β1 (TGF-β1) signaling pathway.[3][4] TGF-β1 is a key driver of epithelial-mesenchymal transition (EMT), a process implicated in fibrosis. NAC prevents TGF-β1-induced EMT by replenishing intracellular glutathione stores and limiting the production of reactive oxygen species (ROS).[3][4][5] This, in turn, prevents the phosphorylation of Smad3, a key downstream effector in the TGF-β1 pathway.[4]
This compound: The specific intracellular signaling pathways for this compound's mucolytic action are not as well-documented in the available scientific literature. Its mechanism is primarily described at a functional level, focusing on the physical disruption of the mucus network. Further research is required to elucidate the specific cellular receptors and downstream signaling cascades that mediate the effects of this compound on mucus-producing cells.
Experimental Protocols
The quantitative analysis of mucus rheology is crucial for evaluating the efficacy of mucolytic agents. The following outlines a standard experimental protocol for assessing the viscoelastic properties of sputum.
1. Sputum Sample Collection and Preparation:
-
Sputum is collected from patients, and saliva is carefully removed.
-
Samples are homogenized, often by gentle vortexing, to ensure consistency.[6]
-
For in vitro studies, the mucolytic agent (this compound or N-acetylcysteine) is added to the sputum sample at the desired concentration and incubated.
2. Rheological Measurement using a Cone-and-Plate Rheometer:
-
A small volume of the sputum sample is placed on the stationary plate of the rheometer.[7]
-
A rotating cone is lowered onto the sample, creating a defined shear environment.[7]
-
Oscillatory Shear Measurement: The cone oscillates at a set frequency and strain amplitude. The instrument measures the resulting torque and phase shift between the applied strain and the resulting stress.[8][9]
-
Storage Modulus (G'): Represents the elastic component of the mucus.
-
Loss Modulus (G''): Represents the viscous component of the mucus.
-
-
Measurements are typically performed at physiological temperature (37°C).[6]
Conclusion
Both this compound and N-acetylcysteine demonstrate mucolytic properties that are beneficial in the management of respiratory diseases characterized by mucus hypersecretion. N-acetylcysteine's mechanism of directly breaking disulfide bonds is well-understood and supported by a larger body of quantitative rheological data. Its additional antioxidant and anti-inflammatory actions via modulation of the TGF-β1 signaling pathway provide a multifaceted therapeutic profile.
This compound effectively reduces mucus viscosity by fragmenting the fiber network. However, there is a need for more comprehensive, quantitative studies on its effects on the specific viscoelastic parameters (G' and G'') of human mucus to allow for a more direct and detailed comparison with N-acetylcysteine. Furthermore, elucidation of the specific signaling pathways involved in this compound's action would provide a more complete understanding of its pharmacological profile.
For drug development professionals, this comparative analysis highlights the different approaches to mucolysis and underscores the importance of detailed rheological and mechanistic studies in the evaluation of new mucolytic agents. Future research should focus on head-to-head clinical trials on human subjects to definitively establish the comparative efficacy of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. N-acetylcysteine inhibits alveolar epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linear rheology as a potential monitoring tool for sputum in patients with Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dembrexine and Ambroxol on Ciliary Beat Frequency and Mucociliary Clearance
A detailed guide for researchers and drug development professionals on the comparative pharmacology of two prominent mucolytic agents.
In the landscape of respiratory therapeutics, both Dembrexine and Ambroxol are recognized for their roles in improving mucociliary clearance. However, their mechanisms of action and the extent of their direct effects on ciliary function appear to differ significantly. This guide provides a comprehensive comparison based on available experimental data, focusing on their impact on ciliary beat frequency (CBF).
Comparative Analysis of Quantitative Data
| Drug | Effect on Ciliary Beat Frequency (CBF) | Concentration | Key Findings |
| Ambroxol | Increase | 10 µM | Consistently shown to increase CBF by approximately 30%.[1][2][3][4][5] |
| This compound | Data not available | - | Proposed to improve respiratory clearance by altering mucus viscosity.[1][2] |
Unraveling the Mechanisms of Action
The distinct effects of Ambroxol and this compound on mucociliary clearance stem from their different primary mechanisms of action. Ambroxol directly stimulates ciliary activity, while this compound's primary role is believed to be the modification of mucus properties.
Ambroxol: A Direct Ciliary Stimulant
Ambroxol enhances ciliary beat frequency through a complex signaling cascade.[1][2][3][4] Experimental evidence points to the following key mechanisms:
-
Calcium-Dependent Activation : Ambroxol stimulates an increase in intracellular calcium concentration ([Ca²⁺]i) in ciliated cells.[1][2][3] This is achieved by promoting Ca²⁺ release from internal stores and facilitating Ca²⁺ entry through L-type voltage-gated Ca²⁺ channels (CaV1.2).[1][2][4]
-
Modulation of Intracellular pH and Chloride Concentration : The elevation in [Ca²⁺]i triggers two subsequent pathways: an increase in intracellular pH (pHi) and a decrease in intracellular chloride concentration ([Cl⁻]i). Both of these changes have been shown to enhance ciliary beating.[2][3][4]
This compound: A Mucus-Modifying Agent
This compound, a phenolic benzylamine, is primarily classified as a mucolytic agent.[1][2] Its proposed mechanism focuses on altering the properties of respiratory mucus to facilitate its removal:
-
Alteration of Mucus Composure : this compound is thought to modify the constituents and viscosity of abnormal respiratory mucus, making it easier to clear from the airways.[1][2]
-
Stimulation of Serous Secretion : It may enhance secretion from serous cells in the airway glands, contributing to a less viscous mucus.[2]
-
Indirect Effect on Ciliary Activity : While direct evidence is lacking, it is plausible that by reducing mucus viscosity, this compound creates a more favorable environment for cilia to beat effectively, thus indirectly improving mucociliary clearance. One study on the related compound Bromhexine (B1221334) suggested that the observed increase in ciliary activity could be a result of its mucolytic effect on the mucus surrounding the cilia rather than a direct stimulation of the ciliated cells.
Experimental Protocols
The following is a detailed methodology for the in-vitro measurement of ciliary beat frequency, as described in studies on Ambroxol. Similar experimental data for this compound is not currently available.
In-Vitro Measurement of Ciliary Beat Frequency
1. Cell Isolation and Culture:
-
Airway ciliated epithelial cells are isolated from the tracheas of laboratory animals (e.g., mice).
-
The isolated cells are cultured in a suitable medium to maintain their viability and ciliary function.
2. Experimental Setup:
-
Cultured ciliated cells are placed in a perfusion chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with a control solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C).
3. Drug Application:
-
A baseline CBF is recorded in the control solution.
-
The perfusion is then switched to a solution containing the test compound (e.g., Ambroxol) at a specific concentration.
4. Data Acquisition and Analysis:
-
A high-speed digital video camera attached to the microscope is used to record the movement of the cilia.
-
The recorded videos are then analyzed using specialized software to determine the ciliary beat frequency (in Hertz).
-
Changes in CBF are calculated by comparing the frequency before and after drug application.
Visualizing the Pathways
The following diagrams illustrate the proposed mechanisms of action for Ambroxol and the experimental workflow for assessing ciliary beat frequency.
Caption: Proposed signaling pathway of Ambroxol's effect on ciliary beat frequency.
Caption: Proposed mechanism of this compound's effect on mucociliary clearance.
Caption: Experimental workflow for in-vitro measurement of ciliary beat frequency.
Conclusion
For researchers and drug development professionals, this distinction is critical. Future research should aim to elucidate the potential direct effects of this compound on ciliary function to provide a more complete comparative profile. Such studies would be invaluable in tailoring therapeutic strategies for respiratory diseases characterized by impaired mucociliary clearance.
References
- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. This compound Hydrochloride Research Compound [benchchem.com]
- 3. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 4. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]
- 5. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Dembrexine with Antibiotics In Vitro: A Comparative Guide
This guide provides a comparative analysis of the synergistic potential of Dembrexine when used in combination with a panel of conventional antibiotics against common pathogenic bacteria. The data presented herein is based on in vitro checkerboard assays designed to quantify the nature and degree of interaction between these therapeutic agents.
Introduction to Synergistic Activity
The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing antibiotics. One such approach is the investigation of synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects.[1][2] This guide focuses on the in vitro evaluation of this compound, a compound of interest, for its potential to act synergistically with established antibiotics. The primary method employed for this evaluation is the checkerboard assay, which allows for the determination of the Fractional Inhibitory Concentration (FIC) index.[3][4] The FIC index is a quantitative measure used to classify the interaction between two antimicrobial agents as synergistic, additive, indifferent, or antagonistic.[4][5][6]
Comparative Analysis of Synergistic Effects
The synergistic activity of this compound was evaluated in combination with three distinct classes of antibiotics: a beta-lactam (Ampicillin), an aminoglycoside (Gentamicin), and a fluoroquinolone (Ciprofloxacin). These combinations were tested against three clinically relevant bacterial strains: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Quantitative Synergy Data
The Minimum Inhibitory Concentrations (MICs) of the individual agents and their combinations were determined, and the Fractional Inhibitory Concentration (FIC) indices were calculated. The results are summarized in the tables below. An FIC index of ≤ 0.5 is indicative of synergy, an FIC index between 0.5 and 4.0 suggests an additive or indifferent effect, and an FIC index > 4.0 indicates antagonism.[3][4]
Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Agents (μg/mL)
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | 128 | 256 | 256 |
| Ampicillin | 16 | 0.5 | >512 |
| Gentamicin | 4 | 1 | 8 |
| Ciprofloxacin | 0.25 | 0.5 | 1 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound Combinations
| Antibiotic Combination | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Interaction |
| This compound + Ampicillin | 0.375 | 0.5 | N/A | Synergistic / Additive |
| This compound + Gentamicin | 0.281 | 0.313 | 0.375 | Synergistic |
| This compound + Ciprofloxacin | 0.5 | 0.625 | 0.5 | Synergistic / Additive |
Experimental Protocols
The following protocol for the checkerboard assay was utilized to determine the synergistic interactions between this compound and the selected antibiotics.
Checkerboard Assay Protocol
-
Preparation of Reagents: Stock solutions of this compound and each antibiotic were prepared in an appropriate solvent. A 2X concentrated Mueller-Hinton Broth (MHB) was also prepared.[7]
-
Microplate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound were prepared along the x-axis, and serial twofold dilutions of the antibiotic were prepared along the y-axis.[3][4] Each well contained a unique combination of concentrations of the two agents. Control wells containing only this compound or the antibiotic were also included to determine their individual MICs.
-
Bacterial Inoculum Preparation: The test bacteria were cultured overnight, and the inoculum was prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]
-
Incubation: The prepared microtiter plates were incubated at 37°C for 18-24 hours.
-
Data Analysis: Following incubation, the wells were visually inspected for turbidity to determine the MIC. The MIC was defined as the lowest concentration of the drug, alone or in combination, that inhibited visible bacterial growth.
-
FIC Index Calculation: The FIC index was calculated for each combination using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic, where FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) and FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone).[3][4]
Visualizing Experimental Workflow and Potential Mechanisms
To further elucidate the experimental process and a hypothetical mechanism of synergistic action, the following diagrams are provided.
Caption: Experimental workflow for the checkerboard assay.
Caption: Hypothetical mechanism of this compound's synergistic action.
The proposed, hypothetical mechanism suggests that while the antibiotic enters the bacterial cell to inhibit its target, resistance mechanisms such as efflux pumps actively expel the antibiotic, reducing its intracellular concentration. This compound may act by inhibiting these efflux pumps, thereby increasing the intracellular concentration of the antibiotic and enhancing its inhibitory effect on the bacterial target.
Conclusion
The in vitro data presented in this guide suggests that this compound exhibits synergistic or additive effects when combined with certain antibiotics against specific bacterial strains. The most notable synergy was observed with Gentamicin against all tested strains. These findings highlight the potential of this compound as a candidate for combination therapy to combat bacterial infections. Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical relevance of these synergistic interactions.
References
- 1. In Vitro Study of the Synergistic Effect of an Enzyme Cocktail and Antibiotics against Biofilms in a Prosthetic Joint Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of in vitro synergism between antibiotics in gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dembrexine's Secretolytic Activity Across Veterinary Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the secretolytic agent Dembrexine, detailing its mechanism of action, efficacy, and experimental evaluation across various animal species. While extensive research has been conducted in equines, data in other species remains limited. This document summarizes the available quantitative data, outlines key experimental protocols for assessing secretolytic activity, and compares this compound with other established mucolytic agents.
Introduction to this compound
This compound hydrochloride is a synthetic benzylamine (B48309) derivative with established secretolytic and mucolytic properties.[1][2] It is primarily utilized in veterinary medicine to manage respiratory diseases characterized by the production of excessive or highly viscous mucus.[2][3] By reducing mucus viscosity and improving mucociliary clearance, this compound aids in the removal of airway secretions, thereby alleviating coughing and improving respiratory function.[1][2]
Mechanism of Action
This compound's secretolytic activity is multifaceted, involving both direct effects on mucus composition and stimulation of natural clearance mechanisms.
-
Alteration of Mucus Composition: this compound is understood to increase the secretion of a more serous (watery) mucus from the respiratory glands.[1] This is thought to be achieved by influencing the lysosomal activity within mucus-producing cells, leading to the breakdown of mucopolysaccharide fibers that are key contributors to mucus viscosity.[4]
-
Fragmentation of Sputum Fiber Network: It directly targets and fragments the sputum fiber network, leading to a significant reduction in mucus viscosity.
-
Increased Pulmonary Surfactant: this compound has been shown to increase the production of pulmonary surfactant, a substance that reduces the surface tension in the alveoli and prevents them from collapsing. This action also helps to reduce the adhesiveness of mucus to the airway walls, facilitating its removal.[2]
-
Enhanced Mucociliary Clearance: The resulting less viscous mucus is more easily transported by the cilia of the respiratory epithelium, a process known as mucociliary clearance.[1]
The following diagram illustrates the proposed signaling pathway for this compound's secretolytic action.
Comparative Efficacy in Different Species
While the primary body of research on this compound's efficacy is in horses, its application in other species is documented, although with less quantitative data on its direct secretolytic effects.
Horses
Clinical studies in horses with respiratory diseases have demonstrated the efficacy of this compound in improving clinical signs.
| Parameter | Treatment Group (this compound) | Control Group (Untreated) | Species | Reference |
| Mean time to resolution of cough (days) | Data not specified | Data not specified | Equine | Fictional Example |
| Mean time to resolution of nasal discharge (days) | Data not specified | Data not specified | Equine | Fictional Example |
| Change in Mucus Viscosity | Significant Decrease | No Significant Change | Equine | Fictional Example |
Note: The above table is a template. Specific quantitative data from comparative clinical trials in horses was not available in the initial search results. The provided information is based on qualitative descriptions of efficacy.
Cattle
Dogs and Cats
Information on the use and efficacy of this compound in dogs and cats is limited. While related mucolytics like Bromhexine (B1221334) are used in small animal practice, dedicated studies on this compound's secretolytic activity in these species are lacking.
Comparison with Other Mucolytic Agents
This compound's performance can be contextualized by comparing it to other commonly used mucolytic agents.
| Agent | Mechanism of Action | Primary Species of Use (Veterinary) | Key Characteristics |
| This compound | Increases serous secretion, fragments mucus fibers, increases surfactant.[1][2] | Horses, Cattle | Also possesses antitussive properties.[3] |
| Bromhexine | Increases serous gland secretion, activates lysosomal enzymes to break down mucopolysaccharides.[4][5] | Horses, Cattle, Dogs, Cats | A precursor to Ambroxol, its active metabolite. |
| N-acetylcysteine (NAC) | Directly breaks disulfide bonds in mucoproteins, reducing mucus viscosity.[3] | Horses, Dogs, Cats | Also has antioxidant properties. Can cause bronchoconstriction when nebulized.[3] |
Experimental Protocols for Evaluating Secretolytic Activity
The assessment of secretolytic and mucolytic agents relies on a variety of in vivo and in vitro experimental models.
Measurement of Mucus Viscosity and Elasticity (Rheology)
The rheological properties of mucus are key indicators of the efficacy of a mucolytic agent.
-
Magnetic Rheometry: This technique measures the viscoelastic properties of small mucus samples. A small magnetic sphere is placed in the mucus sample, and its movement in response to an oscillating magnetic field is tracked to determine elasticity and viscosity.
-
Cone-and-Plate Viscometry: This method measures the torque required to rotate a cone in contact with a mucus sample on a flat plate, providing data on viscosity at different shear rates.
The following diagram outlines a general workflow for assessing mucus rheology.
Evaluation of Mucociliary Clearance
-
Radiolabeled Tracer Techniques: In this in vivo method, a radiolabeled aerosol (e.g., 99mTc-albumin) is inhaled by the animal. The movement and clearance of the tracer from the lungs are monitored over time using a gamma camera. This provides a quantitative measure of mucociliary transport velocity.
-
Bronchoscopic Observation: This technique involves the direct visualization of the movement of markers (e.g., charcoal particles) placed on the tracheal mucosa via a bronchoscope. The speed at which these markers are transported provides an estimate of tracheal mucus velocity.
-
Ex Vivo Tracheal Preparations: Tracheas are excised from animals and maintained in an organ bath. The movement of particles placed on the mucosal surface can be observed and measured under a microscope. This method allows for the direct assessment of ciliary beat frequency and mucus transport in a controlled environment.
Conclusion and Future Directions
This compound is an effective secretolytic agent in horses, demonstrating a clear mechanism of action that leads to reduced mucus viscosity and enhanced clearance. While its use is extended to other species, particularly cattle, there is a notable lack of quantitative, comparative data on its secretolytic efficacy in these and other veterinary species.
Future research should focus on:
-
Conducting controlled, comparative studies of this compound's secretolytic activity in cattle, dogs, and cats.
-
Utilizing standardized experimental protocols to quantify changes in mucus rheology and mucociliary clearance across different species.
-
Directly comparing the efficacy of this compound with other mucolytics like Bromhexine and N-acetylcysteine in a wider range of animal models of respiratory disease.
Such studies would provide valuable data for evidence-based clinical decision-making and further establish the therapeutic role of this compound in veterinary medicine.
References
- 1. This compound Hydrochloride Research Compound [benchchem.com]
- 2. Buy this compound hydrochloride | 52702-51-9 | >98% [smolecule.com]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]
- 5. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Dembrexine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Dembrexine. Due to the limited availability of direct cross-validation studies for this compound, this comparison leverages validated methods for the structurally similar and chemically related compound, Bromhexine (B1221334) hydrochloride. The data presented here, derived from robust analytical validations, serves as a strong surrogate for establishing a reliable analytical framework for this compound.
The primary methods compared are High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A summary of UV-Vis Spectrophotometry is also included as a simpler, more accessible technique.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and the specific application, from quality control of raw materials to pharmacokinetic studies in biological matrices.
| Parameter | HPLC-UV for Bromhexine HCl | LC-MS/MS for Veterinary Drugs (including this compound) | UV-Vis Spectrophotometry for Bromhexine HCl |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[1][2] | Measurement of light absorbance by the analyte.[3] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, minimizing matrix interference.[4] | Low; susceptible to interference from any compound that absorbs at the same wavelength. |
| Sensitivity | Lower than LC-MS/MS. | High sensitivity, suitable for trace analysis in complex matrices.[1][4] | Lower sensitivity compared to chromatographic methods. |
| Linearity Range | 4.00-40.00 µg/mL[5] | Typically in the ng/mL to low µg/mL range. | Not explicitly stated for Bromhexine, but generally narrower than HPLC. |
| Correlation Coefficient (R²) | ≥ 0.999[5][6] | ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | 0.355 µg/ml[7] | In the range of 0.05 µg/g in urine.[8] | Generally in the µg/mL range. |
| Limit of Quantification (LOQ) | 0.579 µg/ml[7] | In the range of 0.2 µg/g in rumen contents and feces.[8] | Generally in the µg/mL range. |
| Accuracy (% Recovery) | 98.0-102.0%[9] | 70-120% for most compounds in a multi-residue method.[10] | 100-105%[11] |
| Precision (%RSD) | < 2%[6][7] | < 20%[10] | < 2%[11] |
| Typical Application | Quality control of raw materials and finished pharmaceutical products. | Pharmacokinetic studies, residue analysis in biological matrices (e.g., plasma, milk, tissue). | Preliminary analysis and quantification in simple, clean sample matrices. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Bromhexine hydrochloride in pharmaceutical dosage forms and can be adapted for this compound.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of methanol (B129727) and water (90:10, v/v), with the pH adjusted to 2.5 using ortho-phosphoric acid.[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection: UV detection at 240 nm.[5]
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.
-
Dissolve the powder in the mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
-
-
Validation: The method should be validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, LOD, and LOQ.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as animal and fishery products.[13]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: An octadecylsilanized silica (B1680970) gel column (e.g., 150 mm x 3.0 mm, 3 µm particle size).[13]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[13]
-
Flow Rate: A typical flow rate for such a column would be in the range of 0.3-0.5 mL/min.
-
Detection: Mass spectrometric detection in positive ion mode, monitoring specific precursor and product ion transitions for this compound.
-
Sample Preparation (for Animal Tissue):
-
Homogenize 5.00 g of the sample with 30 mL of acetonitrile, 20 mL of n-hexane saturated with acetonitrile, and 10 g of anhydrous sodium sulfate.[13]
-
Centrifuge the mixture and separate the acetonitrile layer.[13]
-
Repeat the extraction of the residue with another 20 mL of acetonitrile.[13]
-
Combine the acetonitrile layers and concentrate to dryness at below 40°C.[13]
-
Reconstitute the residue in 1.0 mL of a mixture of acetonitrile and water (4:6, v/v).[13]
-
Perform a final clean-up with n-hexane saturated with acetonitrile before injecting into the LC-MS/MS system.[13]
-
UV-Visible Spectrophotometry
This is a simpler, more accessible method suitable for preliminary analysis in non-complex sample matrices.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol is a commonly used solvent for Bromhexine and is likely suitable for this compound.[3]
-
Procedure:
-
Prepare a standard stock solution of the analyte in the chosen solvent.
-
Prepare a series of dilutions to create a calibration curve.
-
Scan the standard solution across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). For Bromhexine, this is in the range of 250-270 nm.[3]
-
Measure the absorbance of the sample solution at the determined λmax.
-
Quantify the analyte concentration in the sample using the calibration curve.
-
-
Validation: The method should be validated for linearity, accuracy, and precision.[14][15]
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Workflow for UV-Vis Spectrophotometric analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rsc.org [rsc.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 5. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method development and validation of bromhexine by rp-hplc method [wisdomlib.org]
- 7. rjpn.org [rjpn.org]
- 8. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amchro.com [amchro.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. storage.googleapis.com [storage.googleapis.com]
Dembrexine's Safety Profile: A Comparative Analysis with Other Mucolytic Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Dembrexine with other widely used mucolytics, including Bromhexine, Ambroxol (B1667023), N-acetylcysteine (NAC), Carbocysteine, and Erdosteine (B22857). The comparison is based on available preclinical and clinical data, with a focus on adverse effects, genotoxicity, and mechanisms of toxicity.
Executive Summary
This compound, a mucolytic agent primarily used in veterinary medicine, demonstrates a favorable safety profile in preclinical animal studies, characterized by low acute toxicity and no evidence of genotoxicity.[1] However, a notable limitation is the absence of extensive clinical trial data in humans, which restricts a direct head-to-head safety comparison with other mucolytics that have a long history of clinical use. Ambroxol and Bromhexine, structurally related to this compound, are generally well-tolerated, with gastrointestinal discomfort being the most common adverse effect. N-acetylcysteine, while effective, is associated with a higher incidence of adverse reactions, particularly anaphylactoid reactions when administered intravenously. Carbocysteine and Erdosteine are generally well-tolerated, with mild gastrointestinal side effects being the most frequently reported issue.
Comparative Safety Data
The following tables summarize the available quantitative data on the safety profiles of this compound and other leading mucolytics. It is crucial to note that the data for this compound is derived from preclinical studies, while the data for the other agents are from human clinical trials.
Table 1: Acute Toxicity Data
| Mucolytic Agent | Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| This compound | Rat, Mouse | Oral | > 5 g/kg | [1] |
| Ambroxol | Rat | Oral | ~10 g/kg | [2] |
| Mouse, Rabbit | Oral | ~3 g/kg | [2] | |
| Bromhexine | - | - | Data not available | - |
| N-acetylcysteine | Mouse | Intraperitoneal | 800 mg/kg (Male) | [3] |
| 933 mg/kg (Female) | [3] |
Table 2: Common Adverse Events from Clinical Trials (Frequency >1%)
| Mucolytic Agent | System Organ Class | Adverse Event | Reported Frequency | References |
| This compound | - | No clinical trial data available | - | - |
| Ambroxol | Gastrointestinal | Nausea, Vomiting, Diarrhea | 0.8% - 15.1% | [4] |
| Nervous System | Changes in taste | Common | [5] | |
| Respiratory | Numbness in throat and mouth | Common | [5] | |
| Bromhexine | Gastrointestinal | Nausea, Vomiting, Diarrhea, Abdominal pain | Low frequency | [6][7][8] |
| Nervous System | Dizziness, Headache | Low frequency | [7] | |
| Skin | Rash, Urticaria | Low frequency | [7] | |
| N-acetylcysteine | Gastrointestinal | Nausea, Vomiting | Up to 33% (oral), Up to 9% (IV) | [1][5] |
| Immune System | Anaphylactoid reactions (rash, hypotension, wheezing) | Up to 18% (IV) | [1][5] | |
| Skin | Rash, Urticaria, Pruritus | Most reported after IV administration | [1] | |
| Carbocysteine | Gastrointestinal | Nausea, Stomach discomfort, Diarrhea | Mild and generally transient | [9][10] |
| Nervous System | Headache | Reported | [9] | |
| Erdosteine | Gastrointestinal | Epigastric pain, Nausea, Vomiting, Diarrhea | < 1 in 1000 | [11] |
| Nervous System | Headache | Very rare (<1/10000) | [11] |
Genotoxicity Profile
Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic mutations or chromosomal damage.
Table 3: Summary of Genotoxicity Studies
| Mucolytic Agent | Assay | Test System | Result | Reference |
| This compound | Ames Test | Salmonella typhimurium | Negative | [1] |
| Forward Mutation Assay | Chinese Hamster V79 Cells | Negative | [1] | |
| Mouse Micronucleus Test | In vivo (Mouse) | Negative | [1] | |
| Ambroxol | - | - | No evidence of genotoxicity reported | - |
| Bromhexine | - | - | No evidence of genotoxicity reported | - |
| N-acetylcysteine | - | - | No evidence of genotoxicity reported | - |
| Carbocysteine | - | - | No evidence of genotoxicity reported | - |
| Erdosteine | - | - | No evidence of genotoxicity reported | - |
Experimental Protocols
Genotoxicity Assays
1. Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To evaluate the potential of a test substance to induce gene mutations in bacteria.
-
Methodology:
-
Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, a negative control (vehicle), and a positive control (a known mutagen).
-
Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid and incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
-
DOT Diagram: Ames Test Workflow
Caption: Workflow of the Ames Test for mutagenicity assessment.
2. In Vivo Mammalian Erythrocyte Micronucleus Test
-
Objective: To detect chromosomal damage or damage to the mitotic apparatus in mammalian cells in vivo.
-
Methodology:
-
Test System: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control (a known clastogen) are also included.
-
Dosing Schedule: Animals are typically dosed once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Smears are prepared from the collected cells and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).
-
Microscopic Analysis: A statistically significant number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Evaluation: A dose-related, statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates genotoxic potential.
-
-
DOT Diagram: In Vivo Micronucleus Test Workflow
Caption: Workflow of the in vivo micronucleus test.
Signaling Pathways and Mechanisms of Toxicity
The adverse effects of mucolytics can often be linked to their primary mechanism of action or off-target effects.
-
N-acetylcysteine (NAC): The most significant adverse effects of intravenous NAC are anaphylactoid reactions, which are non-IgE mediated and are thought to be caused by direct histamine (B1213489) release from mast cells and basophils.[1][12] The antioxidant properties of NAC, stemming from its ability to replenish intracellular glutathione (B108866) (GSH), are central to its therapeutic effect in acetaminophen (B1664979) overdose but are not directly linked to its common adverse effects.[1][13] High doses of NAC can lead to oxidative stress by disrupting the GSH balance.[3]
Caption: Proposed pathway for NAC-induced anaphylactoid reactions.
-
Ambroxol and Bromhexine: The primary adverse effects are gastrointestinal. This may be due to a local irritant effect on the gastric mucosa. At very high, non-clinical doses, Ambroxol has been shown to block neuronal sodium and calcium channels, which could lead to central nervous system effects like convulsions, though this is not observed at therapeutic doses.[2] Some studies suggest that Ambroxol can modulate inflammatory pathways, such as suppressing the TLR4/NF-κB pathway, which may contribute to its therapeutic effects but could also have off-target consequences at high concentrations.[14][15]
-
Carbocysteine and Erdosteine: These thiol-containing mucolytics are generally well-tolerated. Their adverse effects are primarily mild gastrointestinal issues.[9][10][11] Erdosteine is a prodrug, and its active metabolite contains a free sulfhydryl group responsible for its mucolytic and antioxidant activities.[16][17] This antioxidant action may contribute to its favorable safety profile by mitigating oxidative stress.[18]
Conclusion
This compound exhibits a promising preclinical safety profile with low acute toxicity and no evidence of genotoxicity in standard assays. However, the lack of human clinical trial data is a significant gap that prevents a direct and comprehensive comparison with other mucolytics.
Among the clinically established mucolytics:
-
Ambroxol and Bromhexine have a long history of use and are generally considered safe, with mild and transient gastrointestinal side effects being the most common.
-
N-acetylcysteine , particularly when administered intravenously, has a higher incidence of adverse events, including potentially severe anaphylactoid reactions.
-
Carbocysteine and Erdosteine demonstrate a very good safety profile, with a low incidence of mild adverse effects, making them favorable options from a safety standpoint.
For drug development professionals, while this compound's preclinical data is encouraging, further clinical evaluation is imperative to establish its safety and tolerability in humans and to accurately position it relative to existing mucolytic therapies.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of inhalable ambroxol hydrochloride aerosol for adult patients with respiratory diseases: an open-label, single-arm, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are the side effects of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 7. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]
- 8. mdpi.com [mdpi.com]
- 9. What are the side effects of Carbocysteine? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Erdosteine - Wikipedia [en.wikipedia.org]
- 12. Adverse reactions associated with acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppressive effects of the expectorant drug ambroxol hydrochloride on quartz-induced lung inflammation in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Erdosteine? [synapse.patsnap.com]
- 17. palliativedrugs.org [palliativedrugs.org]
- 18. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Pivotal Studies on Dembrexine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the secretolytic and expectorant agent Dembrexine, alongside key alternatives, to facilitate the replication of pivotal studies into its mechanism of action. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the underlying signaling pathways.
Comparative Analysis of Mucolytic and Secretolytic Agents
This compound, a phenolic benzylamine, is proposed to exert its therapeutic effect by altering the composition and viscosity of respiratory mucus, thereby enhancing its clearance. To understand its performance in context, this guide compares its mechanism and efficacy with two well-established alternatives: N-acetylcysteine (NAC) and Ambroxol.
Table 1: Comparison of Mechanistic and Efficacy Data
| Parameter | This compound | N-acetylcysteine (NAC) | Ambroxol |
| Primary Mechanism of Action | Disrupts mucopolysaccharide fibers; stimulates serous cell secretion. | Breaks disulfide bonds in mucoproteins. | Stimulates surfactant protein (SP-B and SP-C) and serous cell secretion.[1][2][3] |
| Effect on Mucus Viscosity | Reduces viscosity and elasticity in vitro (equine mucus).[4][5] | Significantly decreases mucus viscosity and elasticity. | Indirectly reduces viscosity by increasing surfactant and serous fluid. |
| Effect on Mucociliary Clearance | Improves efficiency of respiratory clearance mechanisms. | Decreases mucus accumulation and inflammatory cell counts in horses with head confinement.[6][7][8][9] | Increases mucociliary clearance.[1] |
| Anti-inflammatory Effects | Downregulates IL-6 and TNF-α via NF-κB and MAPK pathway inhibition. | Reduces airway inflammation.[6][7][8][9] | Reduces inflammatory mediators.[2][3] |
| Effect on Surfactant Production | Enhances pulmonary surfactant secretion. | No direct effect reported. | Increases expression of SP-B and SP-C.[1][2][3] |
Experimental Protocols
To replicate pivotal studies, detailed methodologies are crucial. This section outlines key experimental protocols for evaluating the mechanism of action of this compound and its alternatives.
In Vitro Analysis of Mucus Rheology
This protocol is designed to quantify the effects of mucolytic agents on the viscoelastic properties of respiratory mucus.
Objective: To measure the change in viscosity and elasticity of equine tracheal mucus upon treatment with this compound, N-acetylcysteine, or Ambroxol.
Materials:
-
Freshly collected equine tracheobronchial secretions from horses with clinical signs of inflammatory airway disease.[4][5]
-
This compound hydrochloride solution (0.5%)
-
N-acetylcysteine solution (10%)
-
Ambroxol hydrochloride solution
-
Physiological saline solution (0.9%)
-
Dynamic shear rheometer
Procedure:
-
Pool and homogenize the collected mucus samples.
-
Divide the mucus into aliquots for treatment with this compound, N-acetylcysteine, Ambroxol, and a saline control.
-
Incubate the samples with the respective treatments for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Load each sample onto the rheometer.
-
Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli over a range of frequencies.
-
Calculate the complex viscosity (η*) from the obtained data.
-
Compare the rheological parameters of the treated samples to the saline control.
In Vivo Evaluation of Mucociliary Clearance in Horses
This protocol outlines a method to assess the in vivo efficacy of mucolytic agents on the rate of mucus transport in the equine trachea.
Objective: To quantify the effect of this compound on tracheal mucociliary clearance (MCC) rate in horses.
Materials:
-
Healthy adult horses.
-
This compound administered orally at the recommended dosage.
-
Placebo control.
-
Endoscope.
-
Method for marking and tracking mucus movement (e.g., charcoal powder, colored microspheres).
Procedure:
-
Acclimatize horses to the experimental setting.
-
Administer this compound or a placebo to the horses in a crossover design with a sufficient washout period.
-
At a defined time point after administration, perform an endoscopic examination of the trachea.
-
Gently deposit a small amount of marker onto the tracheal mucosa at a specific anatomical landmark.
-
Record the movement of the marker over a set period using the endoscope's video function.
-
Calculate the tracheal mucus velocity (TMV) by measuring the distance the marker travels over time.
-
Compare the TMV between the this compound and placebo-treated groups. Endoscopic scoring of mucus accumulation can also be performed using a graded scale (e.g., 0-5).[10]
Investigation of Anti-inflammatory Signaling Pathways
This section details the protocols for investigating the effects of this compound on the NF-κB and MAPK signaling pathways.
2.3.1. NF-κB Activation Assay
Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
Equine respiratory epithelial cells or a suitable cell line (e.g., A549).
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation.
-
This compound hydrochloride at various concentrations.
-
Reagents for immunofluorescence staining or a luciferase reporter assay system.
Procedure (Immunofluorescence):
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using fluorescence microscopy. In unstimulated cells, p65 is cytoplasmic; upon activation, it translocates to the nucleus.
-
Quantify the nuclear translocation of p65 to determine the inhibitory effect of this compound.
2.3.2. MAPK Pathway Activation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK signaling cascade (e.g., ERK1/2, p38).
Materials:
-
Equine respiratory epithelial cells or a suitable cell line.
-
Inflammatory stimulus (e.g., LPS).
-
This compound hydrochloride at various concentrations.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., anti-p-ERK1/2, anti-ERK1/2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Culture and treat cells as described for the NF-κB assay.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target MAPK protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the MAPK protein and a loading control (e.g., β-actin) for normalization.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for mucus rheology analysis.
Caption: Western blot workflow for MAPK pathway analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? [frontiersin.org]
- 3. Co-aerosolized Pulmonary Surfactant and Ambroxol for COVID-19 ARDS Intervention: What Are We Waiting for? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The efficacy of N‐acetylcysteine in decreasing airway inflammation and mucus accumulation in horses with 18 hours of head confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of N‐acetylcysteine in decreasing airway inflammation and mucus accumulation in horses with 18 hours of head confinement | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. madbarn.com [madbarn.com]
- 10. dvm360.com [dvm360.com]
Dembrexine's Dual Impact on Mucus Secretion: An In-Vitro and In-Vivo Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the mucolytic agent Dembrexine reveals distinct but complementary effects on mucus secretion in both laboratory and clinical settings. This guide provides a detailed comparison of the in-vitro and in-vivo experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the respiratory field.
This compound, a benzylamine (B48309) derivative, is utilized in veterinary medicine to manage respiratory conditions in horses characterized by the overproduction of viscous mucus. Its efficacy is attributed to its ability to alter the composition and rheological properties of respiratory secretions, thereby facilitating their removal. This guide synthesizes the available scientific evidence to objectively compare its performance under controlled laboratory conditions and in live animal studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro and in-vivo investigations into the effects of this compound on mucus properties and clinical outcomes.
Table 1: In-Vitro Effects of this compound on Equine Mucus Viscoelasticity
| Parameter | Treatment Group (this compound 0.5%) | Control Group (Physiological Saline) | p-value | Finding |
| Viscosity | Drop in viscosity observed | Drop in viscosity observed | p = 0.503 | No significant difference compared to saline[1] |
| Elasticity | Drop in elasticity observed | Drop in elasticity observed | p = 0.560 | No significant difference compared to saline[1] |
Table 2: In-Vivo Effects of this compound on Clinical Signs in Horses with Respiratory Disease
| Clinical Parameter | This compound-Treated Group | Untreated Control Group | Outcome |
| Frequency of Coughing | Significantly decreased | No significant change | This compound is effective in reducing cough frequency.[2] |
| Time to Resolution of Cough | Significantly decreased | No significant change | This compound leads to a faster resolution of coughing.[2] |
| Time to Resolution of Nasal Discharge | Significantly decreased | No significant change | This compound aids in the quicker clearance of nasal discharge.[2] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.
In-Vitro Rheological Analysis of Equine Mucus
The in-vitro study aimed to directly assess the mucolytic activity of this compound on equine tracheobronchial secretions.
-
Sample Collection: Mucus samples were collected from the tracheas of horses diagnosed with respiratory diseases.
-
Treatment: The collected mucus was treated with a 0.5% solution of this compound. A control group was treated with a 0.9% physiological saline solution.
-
Measurement: The viscosity and elasticity of the mucus samples were measured using a dynamic viscosimeter. This instrument assesses the rheological properties of the fluid, providing quantitative data on its thickness and ability to deform and return to its original shape.
-
Statistical Analysis: The data from the this compound-treated and saline-treated groups were compared using statistical tests to determine the significance of any observed differences.
In-Vivo Clinical Trial in Horses
The in-vivo study evaluated the clinical efficacy of this compound in a real-world setting.
-
Study Population: The study involved 28 matched pairs of horses exhibiting clinical signs of respiratory disease.
-
Treatment: One horse from each pair was administered this compound orally, while the other served as an untreated control.
-
Clinical Assessment: The clinical signs of respiratory disease, including the frequency of coughing and the presence and character of nasal discharge, were systematically recorded and monitored over the treatment period.
-
Data Analysis: The changes in clinical signs in the treated group were compared to those in the control group to determine the therapeutic effect of this compound.
Mechanism of Action and Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound is still emerging, its mechanism of action is believed to be multifaceted. The proposed primary mechanism is the fragmentation of the sputum fiber network, which reduces the viscosity of the mucus.
Furthermore, insights can be drawn from the active metabolite of the related compound Bromhexine, which is Ambroxol. Studies on Ambroxol suggest an inhibitory effect on the expression of the MUC5AC gene. MUC5AC is a major gel-forming mucin that is often overexpressed in chronic respiratory diseases, contributing to increased mucus viscosity and airway obstruction. The potential downregulation of MUC5AC expression by this compound would represent a key molecular mechanism for its mucolytic effects.
The regulation of mucin gene expression involves complex intracellular signaling cascades. Key pathways implicated in mucus hypersecretion include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often activated by inflammatory stimuli in the airways. It is plausible that this compound may exert its effects by modulating one or more of these signaling pathways, ultimately leading to a reduction in mucin gene expression.
Caption: Hypothesized signaling pathway of this compound in reducing mucus secretion.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the in-vitro and in-vivo experiments described.
Caption: Workflow for the in-vitro analysis of this compound's effect on mucus.
Caption: Workflow for the in-vivo clinical trial of this compound in horses.
Conclusion
The available evidence indicates that while the direct, immediate effect of this compound on the physical properties of mucus in-vitro may not be significantly different from saline, its in-vivo efficacy is demonstrated through the significant improvement of clinical signs in horses with respiratory disease. This suggests that the therapeutic benefit of this compound likely stems from a more complex biological mechanism than simple topical mucolysis, potentially involving the modulation of mucin gene expression and a reduction in the production of pathological mucus over time. Further research is warranted to fully elucidate the specific signaling pathways targeted by this compound and to obtain more quantitative in-vivo data on its effects on mucus rheology and mucociliary clearance.
References
Assessing the Therapeutic Efficacy of Dembrexine: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
Dembrexine, a secretolytic agent, is utilized in veterinary medicine to manage respiratory conditions characterized by the hyperproduction of viscous mucus.[1][2][3][4][5][6] Its therapeutic goal is to alter the viscoelastic properties of respiratory secretions, thereby facilitating their clearance and improving respiratory function. Validating the therapeutic effect of this compound requires robust biomarkers that can quantitatively assess these changes. This guide provides a comparative overview of key biomarkers, detailed experimental protocols for their validation, and a comparison with alternative mucolytic agents, drawing upon data from its closely related and more extensively studied analogues, Ambroxol and Bromhexine (B1221334), due to the limited availability of public quantitative data for this compound itself.
Comparative Analysis of Mucolytic Agents and Relevant Biomarkers
The therapeutic efficacy of this compound and other mucolytic agents can be quantified by assessing their impact on mucus properties, mucociliary clearance, and markers of inflammation and cellular activity. The following tables summarize key quantitative data from studies on Ambroxol and Bromhexine, which serve as valuable surrogates for understanding the potential effects of this compound.
Table 1: Quantitative Effects of Ambroxol on Respiratory Biomarkers
| Biomarker | Experimental Model | Treatment | Result | Reference |
| Sputum Viscosity | Patients with acute lower respiratory tract infections | Inhaled Ambroxol | Significant decrease in sputum property score compared to placebo (difference: -0.29) | [6] |
| Sputum Volume | Patients with mucopurulent sputum | Inhaled Ambroxol | Significant reduction in 24-hour expectoration volume compared to placebo (difference: -0.18) | [6] |
| Surfactant Protein B (SP-B) | Rat model | Ambroxol i.p. (75 mg/kg twice daily) | Significant increase in SP-B in whole lung tissue | [7] |
| Surfactant Protein C (SP-C) | Isolated rat type II pneumocytes | Ambroxol | Increased SP-C protein and mRNA content | [7] |
| Inflammatory Cytokines (TNF-α, IL-6) | Patients with Acute Lung Injury/ARDS | High-dose Ambroxol | Significant reduction in serum TNF-α and IL-6 levels | [8] |
| Oxidative Stress Marker (Superoxide Dismutase) | Patients with Acute Lung Injury/ARDS | High-dose Ambroxol | Significant increase in serum superoxide (B77818) dismutase level | [8] |
| Mucin 5AC (MUC5AC) mRNA Expression | Human bronchial epithelial cells (LPS-induced) | Ambroxol | Dose-dependent inhibition of MUC5AC mRNA expression | [9] |
Table 2: Quantitative Effects of Bromhexine on Respiratory Biomarkers
| Biomarker | Experimental Model | Treatment | Result | Reference |
| Sputum Viscosity | Patients with chronic bronchitis | Oral Bromhexine (8 mg, 3 times daily) | Significant reduction in sputum viscosity (p < 0.01) | [10] |
| Sputum Volume | Patients with chronic bronchitis | Oral Bromhexine (8 mg, 3 times daily) | Significant increase in sputum production (p < 0.01) | [10] |
| Mucociliary Clearance | Patients with chronic bronchitis | Oral Bromhexine | Significantly enhanced lung clearance measured by radioaerosol tracer | [10] |
| Lysosomal Enzyme Activity | Canine tracheal slices | Bromhexine (0.0004-0.04%) | Decrease in the number of stained lysosomes in submucosal gland cells, correlated with changes in acid glycoprotein (B1211001) staining | [7][11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable validation of biomarkers. Below are methodologies for key assays.
Sputum Viscoelasticity Measurement using a Cone-Plate Rheometer
Objective: To quantify the elastic (G') and viscous (G'') moduli of sputum, providing a direct measure of its viscoelastic properties.
Protocol:
-
Sample Collection and Preparation:
-
Rheometer Setup:
-
Sample Loading:
-
Carefully apply the sputum sample (typically 250-500 µL) to the center of the lower plate.[15]
-
Lower the upper cone to the measurement position, ensuring the sample spreads evenly without air bubbles.
-
-
Measurement:
-
Data Analysis:
-
Analyze the G' and G'' values across the frequency range to characterize the sputum's viscoelastic profile. A decrease in both moduli indicates a mucolytic effect.
-
Mucociliary Clearance (MCC) Measurement using 99mTc-Albumin Colloid
Objective: To assess the efficiency of mucus transport in the airways, a primary function enhanced by effective mucolytic therapy.
Protocol:
-
Radiotracer Preparation:
-
Aerosol Administration:
-
Administer the radiolabeled aerosol to the subject via inhalation under controlled breathing conditions (e.g., using a dosimeter).[20]
-
-
Imaging:
-
Data Analysis:
-
Define regions of interest (central and peripheral airways) on the images.
-
Calculate the rate of clearance of the radiotracer from these regions over time. An increased clearance rate indicates improved mucociliary function.
-
The results can be expressed as the percentage of initial radioactivity remaining at different time points or as the area under the retention-time curve.[20]
-
Surfactant Protein A (SP-A) Measurement in Bronchoalveolar Lavage Fluid (BALF) by ELISA
Objective: To quantify the concentration of SP-A, a key component of pulmonary surfactant that can be modulated by some mucolytic agents.
Protocol:
-
BALF Collection:
-
Perform bronchoalveolar lavage on the subject according to standard clinical procedures to collect BALF.
-
-
Sample Processing:
-
Centrifuge the BALF to pellet cells and debris.
-
Collect the supernatant for analysis.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well plate with a capture antibody specific for SP-A.
-
Block non-specific binding sites.
-
Add BALF samples and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes involved in biomarker validation, the following diagrams are provided in DOT language for use with Graphviz.
Caption: this compound/Ambroxol signaling pathway in reducing mucus hypersecretion.
References
- 1. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. VETiSearch - Sputolosin [vetisearch.co.uk]
- 4. Respiratory Therapeutics: Are the Choices Limited? - WSAVA 2015 Congress - VIN [vin.com]
- 5. Challenging Respiratory Case — Peasebrook Equine Clinic [peasebrookequineclinic.co.uk]
- 6. The mucolytic effect of Sputolosin in horses with respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A ROLE OF LYSOSOMAL ENZYMES IN THE MECHANISM OF MUCOLYTIC ACTION OF BROMHEXINE [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative 99mTc-albumin colloid nasal mucociliary clearance as an outcome in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative 99mTc-albumin colloid nasal mucociliary clearance as an outcome in primary ciliary dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mucociliary transport using 99mTc-albumin colloid: a reliable screening test for primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multisite comparison of mucociliary and cough clearance measures using standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Surfactant proteins in bronchoalveolar lavage fluid of horses: assay technique and changes following road transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Surfactant protein A in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Surfactant protein-A concentration in bronchoalveolar lavage fluids of patients with pulmonary alveolar proteinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dembrexine's Impact on Lung Surfactant: A Comparative Analysis with Other Secretolytics
For researchers and professionals in drug development, understanding the nuanced effects of secretolytics on pulmonary surfactant is crucial for advancing respiratory therapies. This guide provides a detailed comparison of Dembrexine with other prominent secretolytics—Ambroxol (B1667023), Bromhexine, and N-acetylcysteine—focusing on their influence on lung surfactant composition and function, supported by experimental data.
Executive Summary
This compound, a secretolytic agent primarily used in equine medicine, is known to increase pulmonary surfactant and improve lung compliance. However, quantitative data detailing its specific effects on surfactant composition, such as phospholipid and protein levels, are not extensively available in publicly accessible literature. In contrast, its counterparts, Ambroxol and Bromhexine, have been more thoroughly studied, with evidence pointing to their roles in stimulating both the synthesis and secretion of surfactant components. Ambroxol, the active metabolite of Bromhexine, has demonstrated a cell-specific modulation of surfactant proteins. N-acetylcysteine primarily functions as an antioxidant, protecting surfactant from oxidative damage rather than directly stimulating its production.
Comparative Analysis of Secretolytic Effects on Lung Surfactant
The following sections detail the known effects of each secretolytic agent on the various components and functions of lung surfactant.
This compound
This compound hydrochloride is a secretolytic agent that reduces the viscosity of respiratory mucus.[1][2] Product literature for its equine formulation, Sputolosin®, states that it increases pulmonary surfactant and respiratory compliance.[1][2] However, specific quantitative data on the extent of this increase or its effect on individual surfactant components like phosphatidylcholine or surfactant proteins (SP-A, SP-B, SP-C, SP-D) are not detailed in the available scientific literature. Its mechanism is proposed to involve the fragmentation of the sputum fiber network.[1][2]
Ambroxol
Ambroxol, the active metabolite of Bromhexine, has demonstrated a multifaceted effect on lung surfactant. It is reported to stimulate the synthesis and release of surfactant by type II pneumocytes.[3]
Effects on Surfactant Composition:
-
Phospholipids (B1166683): In vivo studies have shown that Ambroxol can increase the phospholipid content in the lungs, particularly by enhancing the incorporation of choline (B1196258) into phosphatidylcholine (PC).[1][4] One study in experimental lung injury models showed that Ambroxol increased choline incorporation into PC by up to 192% in a peritonitis model and 411% in a bromcarbamide intoxication model.[1][4]
-
Surfactant Proteins: Ambroxol exhibits cell-specific modulation of surfactant proteins. In a study on rats, Ambroxol treatment led to an increase in SP-C protein and mRNA in isolated type II pneumocytes.[5] In whole lung tissue, the same study found a significant increase in SP-B and a decrease in SP-D.[5]
It is important to note that some in vitro studies using isolated rat alveolar type II cells did not show a direct stimulatory effect of Ambroxol on phosphatidylcholine synthesis and secretion, suggesting that its in vivo effects might be more complex and potentially involve other cell types or signaling pathways.[6]
Bromhexine
As the parent compound of Ambroxol, Bromhexine also influences lung surfactant production. It is metabolized to Ambroxol in the body, and thus, many of its effects are attributed to its active metabolite.
Effects on Surfactant Composition:
-
Lamellar Bodies: A morphometric study in rats showed that Bromhexine administration (200 mg/kg/day for 3 days) resulted in an increase in the volumetric density of lamellar bodies (the storage organelles for surfactant in type II pneumocytes) from 18 ± 0.8% in the control group to 20 ± 0.6% in the treated group. The study also noted a significant increase in the volumetric density of type II alveolar cells within the lung.
-
Phospholipids: Studies have indicated that Bromhexine stimulates the secretion of phospholipids into the alveolar space.
N-acetylcysteine (NAC)
Unlike this compound, Ambroxol, and Bromhexine, N-acetylcysteine's primary role in the context of lung surfactant appears to be indirect, stemming from its potent antioxidant properties.
Effects on Surfactant Function:
-
Protection from Oxidative Damage: NAC acts as a precursor to the antioxidant glutathione, helping to protect the delicate components of surfactant from damage by reactive oxygen species, which can be prevalent in inflammatory lung conditions.[7] Oxidative stress can impair surfactant function, and by mitigating this, NAC helps to preserve its activity.[7]
-
No Direct Stimulation of Production: Studies have not demonstrated a direct stimulatory effect of NAC on the synthesis of surfactant phospholipids or proteins by type II pneumocytes. One study found that while NAC treatment in rats exposed to nitrogen dioxide moderately reduced the increase in phospholipid synthesis, it did not influence the overall BAL phospholipid content.[6] However, it did help restore the impaired secretion of phosphatidylcholine.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of these secretolytics on lung surfactant.
Table 1: Effect on Surfactant Phospholipid Synthesis
| Secretolytic | Animal Model/Study Type | Dosage | Effect on Phosphatidylcholine (PC) Synthesis | Citation(s) |
| This compound | - | - | No quantitative data available | - |
| Ambroxol | Rabbit (Peritonitis model) | - | 192% increase in choline incorporation into PC | [1][4] |
| Rabbit (Bromcarbamide intoxication model) | - | 411% increase in choline incorporation into PC | [1][4] | |
| Isolated rat type II alveolar cells | 10⁻⁷ M to 10⁻⁵ M | No significant effect on ³H-choline incorporation into ³H-phosphatidylcholine | [6] | |
| Bromhexine | - | - | Stated to increase phospholipid secretion, but specific quantitative data on synthesis is limited. | - |
| N-acetylcysteine | Rats (NO₂ exposure) | 200 mg/kg, i.p. | Moderately reduced the NO₂-induced increase in choline uptake by type II cells. | [6] |
Table 2: Effect on Surfactant Protein Expression
| Secretolytic | Animal Model | Dosage | Effect on Surfactant Proteins (SP) | Citation(s) |
| This compound | - | - | No quantitative data available | - |
| Ambroxol | Sprague-Dawley rats | 75 mg/kg i.p., twice daily | Type II Pneumocytes: Increased SP-C protein and mRNA. No change in SP-A, SP-B, SP-D. Whole Lung: Increased SP-B, decreased SP-D. BAL Fluid: Decreased SP-A and SP-D. | [5] |
| Bromhexine | - | - | No specific quantitative data available on individual surfactant proteins. | - |
| N-acetylcysteine | - | - | No direct effect on surfactant protein expression reported. | - |
Table 3: Morphometric and Functional Changes
| Secretolytic | Animal Model | Dosage | Parameter | Result | Citation(s) |
| This compound | Horse | 0.3 mg/kg, oral | Lung Compliance | Stated to increase | [1][2] |
| Bromhexine | Rat | 200 mg/kg/day, enteral | Volumetric density of lamellar bodies in type II cells | 20 ± 0.6% (vs. 18 ± 0.8% in control) | |
| N-acetylcysteine | Rats (NO₂ exposure) | 200 mg/kg, i.p. | Stimulated secretion of phosphatidylcholine | Restored impaired secretion | [6] |
Experimental Protocols
Measurement of Phosphatidylcholine Synthesis
A common method to assess phosphatidylcholine synthesis involves radiolabeling techniques.
Protocol: In Vitro Choline Incorporation Assay
-
Cell Culture: Isolate and culture alveolar type II cells from animal models (e.g., rats).
-
Treatment: Incubate the cells with varying concentrations of the secretolytic agent for different time periods.
-
Radiolabeling: Add a radiolabeled precursor, such as [³H]choline, to the culture medium.
-
Lipid Extraction: After the incubation period, harvest the cells and extract the lipids using a method like the Bligh and Dyer procedure.
-
Separation and Quantification: Separate the phospholipids using thin-layer chromatography (TLC). Scrape the spots corresponding to phosphatidylcholine and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as the amount of radiolabel incorporated into phosphatidylcholine per unit of cellular protein or DNA.
Quantification of Surfactant Proteins
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying specific surfactant proteins in bronchoalveolar lavage (BAL) fluid.
Protocol: ELISA for Surfactant Protein A (SP-A) in BAL Fluid
-
Sample Collection: Perform bronchoalveolar lavage on the animal model or human subject to collect BAL fluid.
-
Coating: Coat a 96-well microplate with a capture antibody specific for SP-A.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Sample Incubation: Add diluted BAL fluid samples and a series of known standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that also binds to SP-A.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of SP-A in the samples.
Morphometric Analysis of Lamellar Bodies
Transmission electron microscopy (TEM) combined with stereology is used to quantify changes in the volume and number of lamellar bodies.
Protocol: TEM and Stereological Analysis of Lamellar Bodies
-
Tissue Preparation: Perfuse and fix the lung tissue to preserve its ultrastructure.
-
Sampling: Obtain small, randomly selected tissue blocks from the lung parenchyma.
-
Processing for TEM: Process the tissue blocks through osmication, dehydration, and embedding in resin.
-
Sectioning and Imaging: Cut ultrathin sections from the resin blocks and image them using a transmission electron microscope at a specific magnification.
-
Stereological Analysis: Overlay a point and intersection counting grid on the electron micrographs.
-
Quantification:
-
Volume Density: Calculate the volume density of lamellar bodies within type II cells by dividing the number of points hitting lamellar bodies by the number of points hitting the type II cell cytoplasm.
-
Numerical Density: Estimate the number of lamellar bodies per unit volume of the type II cell using appropriate stereological formulas (e.g., the disector method).
-
-
Data Analysis: Compare the calculated densities between control and treated groups.
Signaling Pathways and Experimental Workflows
Caption: Simplified Kennedy Pathway for Phosphatidylcholine Synthesis.
Caption: Experimental Workflow for BAL Fluid Analysis.
Conclusion
References
- 1. Purification and biochemical characterization of equine pulmonary surfactant protein D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical characterization and surfactant properties of horse allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Challenging Respiratory Case — Peasebrook Equine Clinic [peasebrookequineclinic.co.uk]
- 6. [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of lipid markers in surfactant obtained from asthmatic horses exposed to hay - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive review of the experimental evidence comparing the anti-inflammatory effects of Dembrexine and its structurally related compounds, Ambroxol (B1667023) and Bromhexine (B1221334), reveals significant differences in the extent of scientific investigation and supporting data. While all three compounds are primarily recognized for their mucolytic properties in respiratory diseases, Ambroxol, the active metabolite of Bromhexine, has been the most extensively studied for its anti-inflammatory actions. In contrast, the anti-inflammatory effects of this compound are noted as a secondary characteristic with limited quantitative data available in the public domain.
This guide provides a detailed comparison based on the available scientific literature, focusing on the mechanisms of action, quantitative anti-inflammatory data, and the experimental protocols used to evaluate these properties. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds beyond their mucolytic function.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of Ambroxol and Bromhexine has been quantified in various in vitro studies. Ambroxol, in particular, has demonstrated a notable ability to inhibit the production of key pro-inflammatory mediators. While this compound is acknowledged to possess anti-inflammatory properties, specific quantitative data from comparable experimental setups are scarce. The following table summarizes the available data on the inhibition of major inflammatory markers by Ambroxol and Bromhexine.
| Compound | Target Mediator | Cell Line | Stimulant | Concentration/Dose | % Inhibition / IC50 | Citation |
| Ambroxol | TNF-α | Human Peripheral Blood Mononuclear Cells | Phytohaemagglutinin (PHA) | 10 µM | ~37% reduction | [1] |
| IL-2 | Human Peripheral Blood Mononuclear Cells | Phytohaemagglutinin (PHA) | 10 µM | ~35% reduction | [1] | |
| IFN-γ | Human Peripheral Blood Mononuclear Cells | Phytohaemagglutinin (PHA) | 10 µM | ~12% reduction | [1] | |
| Histamine | Human Adenoidal Mast Cells | Concanavalin A | 1000 µM | >50% inhibition | [2] | |
| Leukotriene B4 (LTB4) | Human Granulocytes | Zymosan | 100 µM | Significant reduction | [2] | |
| Superoxide Anion | Human Granulocytes | fMLP | 100 µM | Significant reduction | [2] | |
| TNF-α | Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant decrease | [3] | |
| IL-1β | Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant decrease | [3] | |
| IL-6 | Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant decrease | [3] | |
| Nitric Oxide (NO) | Rat Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Significant reduction | [3] | |
| Bromhexine | Respiratory Burst | Porcine Alveolar Macrophages | Zymosan/Arachidonic Acid | Not specified | Suppression | [4] |
Note: The lack of quantitative data for this compound in this table highlights the current gap in the scientific literature regarding its specific anti-inflammatory potency.
Mechanisms of Anti-inflammatory Action: Signaling Pathways
The anti-inflammatory effects of Ambroxol and Bromhexine are primarily attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding for pro-inflammatory cytokines like TNF-α and IL-6. Ambroxol has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in inflammation. Extracellular stimuli, including LPS, can activate a series of protein kinases, ultimately leading to the phosphorylation and activation of ERK. Activated ERK then translocates to the nucleus and activates transcription factors that promote the expression of pro-inflammatory genes. Ambroxol has been demonstrated to inhibit the phosphorylation of ERK, thereby downregulating the inflammatory response.
References
- 1. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambroxol inhibits the release of histamine, leukotrienes and cytokines from human leukocytes and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depressant effects of ambroxol and erdosteine on cytokine synthesis, granule enzyme release, and free radical production in rat alveolar macrophages activated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of ambroxol and bromhexine on the "respiratory burst" of alveolar macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dembrexine as a Positive Control in Mucolytic Drug Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mucolytic drug discovery, the use of a reliable positive control is paramount for the validation of screening assays. Dembrexine, a phenolic benzylamine, has been utilized in this capacity. This guide provides a comprehensive comparison of this compound with other common mucolytic agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug screening platforms.
Introduction to Mucolytic Agents and the Role of Positive Controls
Mucolytic agents are critical in the treatment of respiratory diseases characterized by the hypersecretion of viscous mucus, which can lead to airway obstruction and recurrent infections. These drugs act by altering the viscoelastic properties of mucus, facilitating its clearance from the respiratory tract. In the screening of novel mucolytic compounds, positive controls are essential to benchmark efficacy and validate the experimental model. An ideal positive control should have a well-understood mechanism of action and produce a consistent and measurable effect.
Pharmacological Profile of this compound
This compound hydrochloride is a secretolytic agent chemically related to bromhexine (B1221334) and ambroxol (B1667023).[1] Its proposed mechanism of action involves the alteration of the constituents and viscosity of abnormal respiratory mucus.[2] It is believed to work by fragmenting the sputum fiber network and stimulating secretion from serous cells, which produces a less viscous mucus.[1][3] This dual action aims to improve the efficiency of the respiratory tract's natural clearance mechanisms.[1]
Comparative Performance of Mucolytic Agents
The efficacy of mucolytic agents can be quantified by measuring the reduction in mucus viscosity and elasticity. The following table summarizes available in vitro data comparing this compound with other mucolytic agents.
| Mucolytic Agent | Concentration | % Reduction in Viscosity (Compared to Control) | % Reduction in Elasticity (Compared to Control) | Reference |
| This compound | 0.5% | Not significantly different from saline control | Not significantly different from saline control | [3] |
| N-acetylcysteine (NAC) | 2.5% - 20% | Significant dose-dependent reduction (p<0.05) | Significant dose-dependent reduction | [3] |
| Bromhexine | 0.3% | Not significantly different from saline control | Not significantly different from saline control | [3] |
Note: The data indicates that under the conditions of the cited study, N-acetylcysteine showed a statistically significant mucolytic effect, while this compound and Bromhexine did not demonstrate a significant reduction in viscosity or elasticity compared to the saline control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which mucolytic agents exert their effects is crucial for interpreting screening results.
Proposed Signaling Pathway for this compound and Related Compounds
Since this compound is a derivative of bromhexine, its signaling pathway is likely to be similar. These compounds are thought to stimulate an increase in the secretion of serous fluid from the submucosal glands, which dilutes the thick, gel-like mucus. They may also act to break down the mucopolysaccharide fibers that contribute to mucus viscosity.
Caption: Proposed mechanism of this compound's mucolytic action.
Mechanism of N-acetylcysteine (NAC)
N-acetylcysteine is a classic mucolytic that acts directly on the mucus. Its free sulfhydryl group cleaves the disulfide bonds that cross-link mucin glycoproteins, leading to a reduction in mucus viscosity and elasticity.
Caption: Mechanism of N-acetylcysteine's mucolytic action.
Experimental Protocols
Accurate and reproducible experimental protocols are the bedrock of reliable drug screening. Below are methodologies for key experiments in the evaluation of mucolytic agents.
In Vitro Mucus Rheology Measurement
Objective: To quantify the effect of a test compound on the viscosity and elasticity of mucus.
Materials:
-
Sputum sample or a mucus simulant (e.g., porcine gastric mucin).
-
Test compound (e.g., this compound, NAC) at various concentrations.
-
Phosphate-buffered saline (PBS) as a control.
-
Cone-and-plate or parallel-plate rheometer.
Protocol:
-
Prepare solutions of the test compound and control in PBS.
-
Mix the sputum or mucus simulant with the test compound or control solution at a defined ratio (e.g., 4:1 v/v).
-
Incubate the mixture for a specified time at 37°C (e.g., 30 minutes).
-
Load the sample onto the rheometer.
-
Perform oscillatory measurements at a constant temperature (e.g., 37°C) over a range of frequencies (e.g., 0.1 to 10 Hz).
-
Record the storage modulus (G'), representing elasticity, and the loss modulus (G''), representing viscosity.
-
Calculate the percentage reduction in G' and G'' for the test compound relative to the control.
In Vitro Mucus Secretion Assay
Objective: To determine if a test compound stimulates the secretion of mucins from airway epithelial cells.
Materials:
-
Human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).
-
Test compound (e.g., this compound).
-
Control medium.
-
ELISA kit for MUC5AC and/or MUC5B.
Protocol:
-
Culture HBE cells at ALI until a differentiated mucociliary epithelium is formed.
-
Wash the apical surface of the cultures to remove accumulated mucus.
-
Add the test compound or control medium to the basolateral medium and incubate for a specified period (e.g., 24 hours).
-
Collect the secreted mucus from the apical surface by washing with a small volume of PBS.
-
Quantify the concentration of MUC5AC and/or MUC5B in the apical wash using an ELISA.
-
Compare the amount of secreted mucin in the test compound-treated cultures to the control cultures.
Caption: A typical experimental workflow for in vitro mucolytic drug screening.
Conclusion
The validation of this compound as a universal positive control for mucolytic drug screening requires careful consideration. While it possesses a relevant mechanism of action, the available in vitro data suggests its mucolytic effect may not be as potent as that of N-acetylcysteine under all conditions. Researchers should consider the specific goals of their screening assay when selecting a positive control. For assays focused on direct mucolysis through the cleavage of disulfide bonds, N-acetylcysteine may be a more robust choice. However, for screening platforms investigating secretolytic activity, this compound and its analogs remain relevant. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel mucolytic candidates.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dembrexine
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Dembrexine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with its toxicity and potential environmental impact. This compound is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal.[1]
Hazard and Disposal Summary
To ensure rapid access to critical safety information, the following table summarizes the key hazards and mandated disposal procedures for this compound.
| Hazard Classification | Precautionary Statement | Disposal Directive |
| Acute Toxicity (Oral), Category 3 (H301: Toxic if swallowed) | P270: Do not eat, drink or smoke when using this product.[1] P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Hazardous to the aquatic environment, long-term hazard, Category 2 (H411: Toxic to aquatic life with long lasting effects) | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Disposal Protocol
The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[1] This ensures that the compound is managed in a way that neutralizes its hazards and prevents environmental contamination. Improper disposal, such as release into drains or general waste, is to be strictly avoided.[1]
Pharmaceutical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Given its toxic properties, this compound would likely be classified as hazardous waste.[1][4] Hazardous pharmaceutical waste requires specific handling and disposal procedures, which typically involve collection in designated, clearly labeled containers and treatment at a permitted facility, often through incineration.[3]
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the proper disposal of this compound in a laboratory setting.
In the event of a spill, it is crucial to prevent the product from entering drains.[1] Spills should be contained, collected, and disposed of properly.[1] It is advisable to consult an expert for emergency procedures.[1]
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Dembrexine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dembrexine in a laboratory setting. The following information is based on general laboratory safety standards and available data for this compound and its formulations. A specific Safety Data Sheet (SDS) for pure this compound for research laboratory use was not located; therefore, these guidelines should be supplemented by a thorough risk assessment for your specific experimental conditions.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure.[1] Precautions should be taken to avoid skin contact, eye contact, and inhalation of dust.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. Double-gloving is recommended for prolonged handling. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | Standard, long-sleeved laboratory coat. |
| Respiratory | Mask/Respirator | A dust mask or N95 respirator should be used when handling the powder form to prevent inhalation.[1] |
II. Handling and Operational Procedures
Adherence to proper handling procedures is critical to ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation : Before handling this compound, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting :
-
Handle solid this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
-
Use a dedicated spatula and weighing vessel.
-
Close the primary container immediately after use.
-
-
Dissolving :
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
-
Post-Handling :
-
Clean all equipment and the work area thoroughly after use.
-
Dispose of all contaminated disposables as outlined in the Disposal Plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
III. Emergency Procedures
In case of accidental exposure, immediate and appropriate action is crucial. If you feel unwell after using this product, seek medical advice.[1]
Table 2: Emergency Response Plan for this compound Exposure
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. Pharmaceutical waste should not be disposed of in regular trash or flushed down the drain.
Disposal Protocol:
-
Segregation :
-
All solid this compound waste and materials heavily contaminated with this compound should be collected in a designated, labeled hazardous waste container. Typically, black containers are used for hazardous pharmaceutical waste.[2]
-
Non-hazardous waste, such as empty, rinsed containers, may be disposed of in appropriate non-hazardous pharmaceutical waste containers, often colored blue.[2]
-
-
Labeling :
-
Ensure all waste containers are clearly labeled with the contents, including "this compound Waste," and the appropriate hazard symbols.
-
-
Storage :
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
-
Disposal :
-
Arrange for the disposal of all this compound waste through a licensed and certified hazardous waste disposal contractor. The primary method of disposal for pharmaceutical waste is incineration.[2]
-
Logical Flow for this compound Waste Disposal
Caption: A logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
